Product packaging for 11-Cyanoundecanoic acid(Cat. No.:CAS No. 5810-18-4)

11-Cyanoundecanoic acid

Cat. No.: B1618329
CAS No.: 5810-18-4
M. Wt: 211.3 g/mol
InChI Key: YKHZGLKQBYTRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

11-Cyanoundecanoic acid is a specialized organic compound that consists of an 11-carbon aliphatic chain terminated with a carboxylic acid at one end and a nitrile (cyano) group at the other. This bifunctional structure makes it a valuable building block in synthetic organic chemistry, particularly for the preparation of novel polymers, dendrimers, and other complex macromolecules. The carboxylic acid group allows for further derivatization into esters or amides, while the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing a versatile pathway to ω-aminoundecanoic acid—the key monomer for producing Nylon 11 . In research settings, this compound is primarily used as a chemical intermediate. Its structure is analogous to 11-aminoundecanoic acid, a well-documented precursor to high-performance, bio-based polyamides known for their toughness, low moisture absorption, and excellent chemical resistance . Consequently, this compound is of significant interest in materials science for developing new specialty polymers, coatings, and functionalized nanomaterials. The nitrile group also offers potential for exploring new gelators or ligands in coordination chemistry. This product is intended for research and development purposes exclusively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO2 B1618329 11-Cyanoundecanoic acid CAS No. 5810-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-cyanoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHZGLKQBYTRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206827
Record name 11-Cyanoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5810-18-4
Record name 11-Cyanoundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5810-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Cyanoundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Cyanoundecanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Cyanoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-cyanoundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-CYANOUNDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B6O27O3HO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

11-Cyanoundecanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 11-Cyanoundecanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 5810-18-4) is a bifunctional long-chain aliphatic molecule featuring a terminal carboxylic acid and a terminal nitrile group.[1][2] This unique structure, with a C11 alkyl backbone, renders it a valuable building block in organic synthesis, material science, and pharmaceutical development. Its molecular formula is C₁₂H₂₁NO₂.[2][3] The presence of two distinct, reactive functional groups allows for orthogonal chemical modifications, making it an ideal linker molecule for conjugating different chemical entities or for synthesizing complex polymeric structures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Computed Properties

The physical state of this compound is a white solid.[1] Its properties are dictated by the long hydrocarbon chain, which imparts significant nonpolar character, and the two polar termini (carboxyl and nitrile groups), which allow for specific chemical interactions.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₂[1][2][3]
Molecular Weight 211.30 g/mol [1][2][4]
Melting Point 56 - 58 °C[1][4]
Boiling Point 381.7 °C at 760 mmHg[1][4]
Density 0.984 g/cm³[1][4]
Flash Point 184.7 °C[1][4]
Refractive Index 1.463[1][4]
LogP 3.495[1][4]
PSA (Polar Surface Area) 61.09 Ų[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification and characterization of this compound. The key expected features in common analytical techniques are outlined below. Spectral data for this compound are available in public databases such as SpectraBase.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the two key functional groups. A sharp, medium-intensity absorption band is expected around 2245 cm⁻¹ , characteristic of the C≡N (nitrile) stretch. The carboxylic acid group will exhibit a strong, broad O-H stretching band from 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1710 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum will be dominated by a large multiplet signal corresponding to the -(CH₂)₈- methylene protons of the alkyl chain, typically in the 1.2-1.7 ppm range. Distinct triplets are expected for the methylene groups adjacent to the functional groups: the -CH₂-COOH protons around 2.35 ppm and the -CH₂-CN protons around 2.3-2.4 ppm . The acidic proton of the carboxylic acid (-COOH) will appear as a broad singlet far downfield, typically above 10 ppm .

    • ¹³C NMR : The carbon spectrum will show a characteristic signal for the nitrile carbon (-C≡N) around 119-121 ppm and the carbonyl carbon (-COOH) around 179-181 ppm . The methylene carbons of the alkyl chain will produce a series of signals in the 24-34 ppm region.

  • Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (211.30). Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and cleavage along the alkyl chain.

Synthesis and Chemical Reactivity

Synthesis Pathway

A common and efficient method for synthesizing this compound is through the nucleophilic substitution of a halide with a cyanide salt. The typical precursor is 11-bromoundecanoic acid.[3] The reaction involves the displacement of the bromide ion by the cyanide ion, which is a potent nucleophile.

Caption: Synthesis of this compound from 11-bromoundecanoic acid.

Core Reactivity

The utility of this compound stems from the differential reactivity of its terminal functional groups. This allows for selective transformations, making it a versatile linker.

  • Reactions of the Carboxylic Acid Group : This group can undergo standard transformations such as:

    • Esterification : Reaction with an alcohol under acidic conditions to form an ester.

    • Amide Formation : Coupling with an amine using activating agents (e.g., DCC, EDC) to form an amide bond.

    • Reduction : Reduction to a primary alcohol (12-hydroxydodecanenitrile) using strong reducing agents like LiAlH₄.

  • Reactions of the Nitrile Group : The nitrile group can be transformed into other important functional groups:

    • Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding the dicarboxylic acid, dodecanedioic acid.

    • Reduction : Catalytic hydrogenation (e.g., H₂/Raney Ni) or reduction with LiAlH₄ converts the nitrile to a primary amine, forming 12-aminododecanoic acid.

Reactivity cluster_acid_rxns Carboxylic Acid Reactions cluster_nitrile_rxns Nitrile Reactions main NC-(CH₂)₁₀-COOH (this compound) ester NC-(CH₂)₁₀-COOR (Ester Derivative) main->ester R-OH, H⁺ amide NC-(CH₂)₁₀-CONHR (Amide Derivative) main->amide R-NH₂, Coupling Agent diamine H₂N-CH₂-(CH₂)₁₀-COOH (12-Aminododecanoic Acid) main->diamine Reduction (e.g., H₂/Ni) diacid HOOC-(CH₂)₁₀-COOH (Dodecanedioic Acid) main->diacid Hydrolysis (H₃O⁺)

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound is primarily used as a specialty chemical in the synthesis of more complex molecules.[1] Its bifunctional nature is particularly advantageous in fields requiring molecular linkers or spacers.

  • Pharmaceutical Synthesis : The molecule can serve as a linker in various drug modalities. For instance, the carboxylic acid can be attached to a drug molecule, while the nitrile can be converted to an amine for subsequent conjugation to a targeting moiety, such as an antibody. The long alkyl chain provides spacing and can influence the physicochemical properties, such as lipophilicity, of the final conjugate.[5][6] The carboxylic acid group itself is a key pharmacophore in hundreds of drugs, though its properties sometimes necessitate replacement with bioisosteres to improve metabolic stability or membrane permeability.[5][7][8]

  • Material Science : Analogous to well-studied molecules like 11-mercaptoundecanoic acid, this compound can be used to form self-assembled monolayers (SAMs) on various substrates.[9] The carboxylic acid can anchor to metal oxide surfaces, while the terminal nitrile group can be used to tailor the surface chemistry or for further covalent immobilization of biomolecules or catalysts.

  • Polymer Chemistry : The ability to convert the end groups into amines or other carboxylic acids makes it a potential monomer for the synthesis of specialty polyamides or polyesters with a defined number of carbons between functional units.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[2]

  • Hazard Statements :

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H315: Causes skin irritation.[2]

    • H332: Harmful if inhaled.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures :

    • Handling : Use only in a well-ventilated area, such as a chemical fume hood.[10] Avoid breathing dust.[10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[10][11] If dust is generated, a NIOSH-approved respirator is recommended.

    • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents and strong acids.

Experimental Protocols

Protocol 1: Synthesis from 11-Bromoundecanoic Acid

This protocol is based on a general procedure for cyanide displacement on an alkyl halide.[3]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 11-Bromoundecanoic acid

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-bromoundecanoic acid (1.0 eq) in DMAc.

  • Add sodium cyanide (approx. 1.1-1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to approximately 130°C and maintain for 1.5-3 hours, monitoring the reaction by TLC.[3]

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Acidify the aqueous solution to a pH of 2-3 with dilute HCl to protonate the carboxylic acid.[3]

  • The product will likely precipitate as a solid. If not, extract the aqueous phase three times with ethyl acetate.

  • Collect the solid precipitate by vacuum filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture).

workflow1 start Start dissolve Dissolve 11-bromoundecanoic acid in DMAc start->dissolve add_cn Add Sodium Cyanide (Caution!) dissolve->add_cn heat Heat to 130°C for 1.5-3h add_cn->heat cool Cool to Room Temp heat->cool quench Pour into Water cool->quench acidify Acidify with HCl to pH 2-3 quench->acidify isolate Isolate Product (Filtration or Extraction) acidify->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Fischer Esterification to Methyl 11-Cyanoundecanoate

This is a standard protocol for the esterification of a carboxylic acid.

Objective: To derivatize the carboxylic acid group as a methyl ester.

Materials:

  • This compound

  • Methanol (large excess, acts as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction to reflux and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check that the aqueous layer is basic.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 11-cyanoundecanoate.

  • Further purification can be achieved by column chromatography if necessary.

workflow2 start Start dissolve Dissolve this compound in excess Methanol start->dissolve add_cat Add catalytic H₂SO₄ dissolve->add_cat reflux Reflux for 4-6h add_cat->reflux evaporate Evaporate excess Methanol reflux->evaporate extract Dissolve in DCM/EtOAc evaporate->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end End concentrate->end

Caption: Workflow for the Fischer esterification of this compound.

References

An In-Depth Technical Guide to the Spectroscopic Data of 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 11-cyanoundecanoic acid, a bifunctional molecule with significant potential in chemical synthesis and drug development. As a molecule featuring both a terminal nitrile and a carboxylic acid, its characterization relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to this compound

This compound is a long-chain fatty acid derivative with the chemical formula C₁₂H₂₁NO₂.[1][2] Its structure incorporates a C₁₁ alkyl chain, providing lipophilicity, with a hydrophilic carboxylic acid at one terminus and a polar nitrile group at the other. This unique architecture makes it a valuable building block in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins within cells.[1] Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound in these applications.

The following sections will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the characterization of this compound. While experimental data for this specific molecule is not always readily available from commercial suppliers[3], this guide presents a representative dataset based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Workflow for Spectroscopic Analysis

To fully characterize this compound, a systematic workflow involving multiple spectroscopic techniques is employed. Each technique provides a unique piece of the structural puzzle.

Figure 1: Workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A representative ¹H NMR spectrum of this compound can be acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and analyzing it on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The long alkyl chain will give rise to a series of overlapping multiplets in the upfield region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Broad Singlet1HH -OOC-
2.35Triplet2H-CH₂-COOH
2.32Triplet2H-CH₂-C≡N
1.63Multiplet4H-CH₂-CH₂-COOH, -CH₂-CH₂-C≡N
1.2-1.4Multiplet12H-(CH₂)₆-

Expert Insights: The broad singlet observed at a significant downfield shift (10-13 ppm) is highly characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange. The two triplets at approximately 2.3 ppm correspond to the methylene groups adjacent to the two electron-withdrawing functional groups, the carboxylic acid and the nitrile. The protons alpha to the carbonyl group are typically slightly more deshielded than those alpha to the nitrile. The large multiplet in the 1.2-1.4 ppm region is characteristic of the long methylene chain, a common feature in fatty acid derivatives.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Data Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Chemical Shift (δ, ppm)Assignment
~179C =O (Carboxylic Acid)
~120C ≡N (Nitrile)
~34-C H₂-COOH
~29-(C H₂)₇-
~25-C H₂-CH₂-COOH
~25-C H₂-CH₂-C≡N
~17-C H₂-C≡N

Expert Insights: The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 175-185 ppm. The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range. The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the long alkyl chain. Due to the symmetry of the central part of the chain, some of these signals may overlap.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: An IR spectrum of this compound, which is a solid at room temperature, can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is pressed against the ATR crystal, and the spectrum is recorded.

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and nitrile functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2920, 2850StrongC-H stretch (Alkyl)
2245Medium, SharpC≡N stretch (Nitrile)
1710Strong, SharpC=O stretch (Carboxylic Acid)

Expert Insights: The most telling feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band that often overlaps with the C-H stretching region. This broadness is due to extensive hydrogen bonding. The strong, sharp absorption at around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a saturated carboxylic acid dimer. The medium intensity, sharp peak at approximately 2245 cm⁻¹ is a clear indication of the nitrile (C≡N) functional group. The presence of all these bands provides strong evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

Experimental Protocol: A mass spectrum of this compound can be obtained using a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ion source.

Data Interpretation: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected to be the most prominent ion.

m/zInterpretation
210.15[M-H]⁻ (Calculated for C₁₂H₂₀NO₂⁻: 210.1494)

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion can provide further structural information. Common fragmentation pathways for long-chain carboxylic acids involve neutral losses and cleavages along the alkyl chain.

Mass_Spec_Fragmentation Parent [M-H]⁻ m/z = 210.15 Fragment1 Loss of H₂O [M-H-18]⁻ Parent->Fragment1 - H₂O Fragment2 Loss of CO₂ [M-H-44]⁻ Parent->Fragment2 - CO₂ Fragment3 α-cleavage Parent->Fragment3

Figure 2: Potential fragmentation pathways for the [M-H]⁻ ion of this compound in ESI-MS/MS.

Expert Insights: The accurate mass measurement of the molecular ion is a crucial first step in confirming the elemental composition of the molecule. The fragmentation pattern can help to confirm the connectivity of the functional groups. For example, the loss of water (18 Da) or carbon dioxide (44 Da) from the carboxylate anion is a common fragmentation pathway. Cleavage at various points along the alkyl chain can also occur, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust methodology for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous identification of this important bifunctional molecule. This guide provides researchers and scientists with the foundational knowledge to interpret the spectroscopic data of this compound and similar long-chain functionalized molecules, ensuring the quality and reliability of their research and development endeavors.

References

Physical properties of 11-Cyanoundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 11-Cyanoundecanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the core physical properties of this compound (CAS No. 5810-18-4), a bifunctional molecule of significant interest in chemical synthesis, materials science, and drug development. As a molecule possessing both a terminal carboxylic acid and a nitrile group separated by a long aliphatic chain, its characteristics are governed by a unique interplay of polar and nonpolar functionalities. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application.

Introduction and Molecular Overview

This compound is a C12 fatty acid derivative distinguished by its terminal nitrile (C≡N) group. This structure imparts dual reactivity, making it a valuable intermediate and building block. The carboxylic acid moiety offers a reactive handle for esterification, amidation, and salt formation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Understanding its physical properties is paramount for its purification, handling, and strategic deployment in complex synthetic pathways.

Key Molecular Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 5810-18-4[1][2][3]

  • Molecular Formula: C₁₂H₂₁NO₂[1][2]

  • Molecular Weight: 211.30 g/mol [1][2]

Caption: Molecular Structure of this compound.

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

PropertyValueSource(s)
Appearance White solid / powder[2]
Melting Point 56 - 58 °C[2]
Boiling Point 381.7 °C at 760 mmHg[2][4]
Density 0.984 g/cm³[2][4]
Flash Point 184.7 °C[2][4]
Refractive Index 1.463[2][4]
logP 3.49558[2]

In-Depth Analysis of Key Properties

Thermal Properties: Melting and Boiling Points

The melting point of 56-58 °C is characteristic of a medium-chain fatty acid and indicates that the compound is a solid at standard ambient temperature and pressure.[2] A narrow melting range is a primary indicator of high purity; impurities typically depress and broaden the melting range.

The high boiling point of 381.7 °C is a direct consequence of strong intermolecular forces.[2][4] These include:

  • Hydrogen Bonding: The carboxylic acid group allows molecules to form strong hydrogen-bonded dimers, significantly increasing the energy required to transition to the vapor phase.

  • Dipole-Dipole Interactions: The highly polar nitrile group (C≡N) introduces strong dipole-dipole attractions between molecules.

  • Van der Waals Forces: The long C10 alkyl chain contributes significant London dispersion forces.

Solubility Profile: A Tale of Two Ends

The solubility of this compound is dictated by its amphipathic structure. The long, nonpolar hydrocarbon tail dominates its behavior, rendering it largely insoluble in water.[5] However, the two polar terminal groups—carboxylic acid and nitrile—allow for some solubility in organic solvents.

  • Water: Solubility is very low. While the carboxylic acid can hydrogen bond with water, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the long hydrophobic chain is prohibitive.

  • Nonpolar Organic Solvents (e.g., n-Hexane, Cyclohexane): The compound exhibits significant solubility in these solvents, which increases with temperature.[5][6] This is because the primary interactions are between the nonpolar solvent and the molecule's long alkyl chain. This property is advantageous for purification, as 11-CUA can be selectively extracted into such solvents, leaving polar impurities behind, and then crystallized out upon cooling.[5]

  • Polar Organic Solvents: Solubility is expected to be moderate in solvents like alcohols or acetone, which can interact with the polar functional groups while also solvating the alkyl chain.

The temperature dependence of solubility is a critical factor for recrystallization protocols. As demonstrated in studies, the mole fraction solubility in cyclohexane and n-hexane increases substantially with rising temperature, a principle that underpins its purification by crystallization.[5][6]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present. Key expected absorption bands include:

  • ~2245 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N (nitrile) stretch.

  • ~1710 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

  • 2500-3300 cm⁻¹: A very broad band resulting from the O-H stretch of the hydrogen-bonded carboxylic acid.

  • 2850-2960 cm⁻¹: Strong, sharp peaks from the C-H stretching of the methylene groups in the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectrum:

    • ~12.0 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid (–COOH).

    • ~2.35 ppm: A triplet from the two protons on the carbon alpha to the carbonyl group (–CH₂–COOH).

    • ~2.30 ppm: A triplet from the two protons on the carbon alpha to the nitrile group (–CH₂–C≡N).

    • 1.2-1.7 ppm: A large, complex multiplet representing the 16 protons of the eight internal methylene (–CH₂–) groups of the alkyl chain.

  • ¹³C NMR Spectrum:

    • ~179 ppm: Signal for the carbonyl carbon (–COOH).

    • ~120 ppm: Signal for the nitrile carbon (–C≡N).

    • 20-35 ppm: A series of signals corresponding to the ten methylene carbons in the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), one would expect to observe the molecular ion peak [M-H]⁻ at m/z 210.15 or [M+H]⁺ at m/z 212.17, confirming the molecular weight of 211.30 g/mol .

Experimental Protocols for Property Determination

The following protocols outline standard laboratory procedures for verifying the key physical properties of this compound.

cluster_0 Workflow for Physical Property Verification sample Obtain Pure Sample (this compound) mp_det Melting Point Determination (Capillary Method) sample->mp_det sol_det Solubility Analysis (Static Equilibrium Method) sample->sol_det spec_acq Spectroscopic Acquisition (IR, NMR, MS) sample->spec_acq data_analysis Data Analysis & Comparison to Literature Values mp_det->data_analysis sol_det->data_analysis spec_acq->data_analysis

Caption: General workflow for experimental property validation.

Protocol 1: Melting Point Determination

Causality: This protocol leverages the principle that pure crystalline solids melt over a narrow and reproducible temperature range.

  • Sample Preparation: Finely crush a small amount of the solid this compound.

  • Capillary Loading: Pack a small amount (2-3 mm height) of the powdered sample into a capillary tube, ensuring it is densely packed at the sealed bottom.[7]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 57 °C).

  • Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

  • Validation: A sharp range (e.g., within 1-2 °C) consistent with the literature value of 56-58 °C indicates high purity.

Protocol 2: Solubility Determination (Static Analytical Method)

Causality: This method determines the saturation point of a solute in a solvent at a given temperature, establishing the equilibrium solubility.[6]

  • System Preparation: In several sealed vials, add an excess amount of this compound to a known volume of the chosen solvent (e.g., cyclohexane).

  • Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C). Allow the mixtures to equilibrate for several hours (typically >12 hours) to ensure saturation.

  • Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a filter to avoid drawing in any solid particles.

  • Analysis: Quantify the concentration of this compound in the extracted sample. This can be done by evaporating the solvent and weighing the residue, or through a suitable analytical technique like HPLC or titration after derivatization.

  • Calculation: Convert the concentration into desired units (e.g., mol/L, g/100mL, or mole fraction). Repeat for each temperature to build a solubility curve.

Significance in Drug Development and Materials Science

The physical properties of this compound directly influence its applications:

  • Bifunctional Linker: Its defined chain length and terminal reactive groups make it an ideal linker molecule in drug discovery.[8] The carboxylic acid can be coupled to a drug or biomolecule, while the nitrile can be reduced to a primary amine, providing an orthogonal site for attaching a targeting moiety, a solubilizing group (like PEG), or a fluorescent probe.

  • Precursor for Polyamides: The reduction of the nitrile group to an amine, followed by polymerization, can yield specialty polyamides. For instance, it is a precursor to 12-aminododecanoic acid, a monomer used in high-performance polymers.[9]

  • Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various metal oxide surfaces, while the long alkyl chain and terminal nitrile group form an ordered, functionalized monolayer. This is useful for modifying the surface properties of biosensors, electrodes, and nanoparticles.

Conclusion

This compound is a versatile chemical building block whose utility is fundamentally governed by its physical properties. Its solid state, defined melting point, and predictable solubility in organic solvents are key to its purification and handling. The spectroscopic signatures provide unambiguous confirmation of its unique bifunctional structure. For scientists in drug development and materials research, a thorough understanding of these properties is not merely academic; it is the foundation for designing robust synthetic protocols, predictable purification strategies, and innovative applications.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of 11-cyanoundecanoic acid. As a bifunctional long-chain molecule, its utility in advanced applications, such as a linker in Proteolysis Targeting Chimeras (PROTACs), is intrinsically linked to its three-dimensional structure and flexibility. This document synthesizes foundational chemical principles with advanced analytical and computational methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of this molecule. We will explore its structural components, predict its conformational landscape, and detail the experimental and computational workflows necessary for its complete characterization. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide establishes a robust framework for its analysis based on established principles and data from analogous structures.

Introduction: The Structural Significance of this compound

This compound, a twelve-carbon chain terminating in a carboxylic acid and a nitrile group, represents a class of molecules where function is dictated by molecular architecture. The long aliphatic backbone imparts significant flexibility, while the polar termini govern intermolecular interactions and chemical reactivity. In the context of drug development, particularly in its role as a PROTAC linker, the molecule's length, rigidity, and conformational preferences are critical determinants of the efficacy of the resulting therapeutic. A PROTAC's ability to simultaneously engage an E3 ligase and a target protein is highly dependent on the spatial arrangement of these two entities, a parameter directly controlled by the linker's structure. Understanding the conformational possibilities of this compound is therefore not merely an academic exercise but a prerequisite for rational drug design.

Fundamental Molecular and Physicochemical Properties

A baseline understanding of a molecule's properties is essential before delving into its complex conformational behavior.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 5810-18-4PubChem[1]
Molecular Formula C₁₂H₂₁NO₂PubChem[1]
Molecular Weight 211.30 g/mol PubChem[1]
Melting Point 56-58 °CGuidechem[2]
Boiling Point 381.7 °C at 760 mmHgGuidechem[2]
Density 0.984 g/cm³Guidechem[2]

These properties indicate a relatively stable organic molecule that exists as a solid at room temperature. Its bifunctional nature, with a polar carboxylic acid head and a polar nitrile tail separated by a nonpolar alkyl chain, suggests amphiphilic character, influencing its solubility and potential for self-assembly.

Elucidating the Molecular Structure: A Multi-faceted Approach

The complete description of the molecular structure of this compound requires a combination of spectroscopic, crystallographic, and computational techniques.

Spectroscopic Characterization

Spectroscopy provides invaluable information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (–COOH) in the downfield region (typically 10-12 ppm). The protons alpha to the carbonyl group and the nitrile group would appear as triplets at approximately 2.3-2.5 ppm and 2.3-2.4 ppm, respectively. The bulk of the methylene (–CH₂–) protons in the alkyl chain would resonate as a broad multiplet in the 1.2-1.7 ppm range.

    • ¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon (~175-185 ppm) and the nitrile carbon (~115-120 ppm). The carbons of the long alkyl chain would have chemical shifts in the 20-35 ppm range.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides clear signatures for the two functional groups. A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3] The C=O stretch of the carboxylic acid dimer is expected to appear as a strong, sharp peak around 1710 cm⁻¹.[3] The C≡N triple bond stretch of the nitrile group typically gives a sharp, medium-intensity absorption near 2250 cm⁻¹.[4]

  • Mass Spectrometry (MS):

    • Electron impact ionization would likely lead to fragmentation of the molecule. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5] The long alkyl chain can also undergo characteristic fragmentation, with losses of 14 mass units (CH₂). The molecular ion peak (M⁺) may be weak or absent.

Conformational Analysis: The Landscape of Flexibility

The ten single bonds of the undecane backbone allow for a vast number of possible conformations. The overall shape of the molecule is a dynamic equilibrium of these conformers.

The conformation of the alkyl chain is determined by the dihedral angles around each C-C bond. The lowest energy conformation for a simple alkane is the all-staggered, or all-trans, conformation, resulting in a linear chain. Rotations around these bonds can lead to gauche conformations, which are slightly higher in energy and introduce kinks into the chain. The presence of the terminal functional groups can influence these preferences.

The carboxylic acid group itself has a key conformational preference around the C-O single bond. The syn conformation, where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen, is generally more stable than the anti conformation in the gas phase and in non-polar solvents, often by several kcal/mol.[1][6] This preference is due to favorable intramolecular interactions. In aqueous solutions, the energy difference between syn and anti can be significantly reduced due to intermolecular hydrogen bonding with water molecules.[1]

The interplay between the alkyl chain's flexibility and the potential for intramolecular interactions between the nitrile and carboxylic acid groups can lead to a variety of global conformations. While the extended, linear conformer is likely to be a low-energy state, folded or "hairpin" conformers, where the two ends of the molecule are in proximity, are also possible. The stability of these folded structures would depend on the balance between the energetic cost of introducing gauche torsions in the chain and any favorable dipole-dipole or other non-covalent interactions between the termini.

The following diagram illustrates the logical workflow for a comprehensive conformational analysis.

G cluster_comp Computational Analysis cluster_exp Experimental Validation comp_start Initial 3D Structure Generation conf_search Conformational Search (Systematic or Stochastic) comp_start->conf_search md_sim Molecular Dynamics (MD) Simulation comp_start->md_sim For dynamic behavior energy_min Energy Minimization conf_search->energy_min conf_ensemble Conformational Ensemble md_sim->conf_ensemble qm_calc Quantum Mechanical (QM) Calculations qm_calc->conf_ensemble energy_min->qm_calc Refine energies of low-energy conformers solution_state Solution-State Conformation conf_ensemble->solution_state Compare & Validate xray X-ray Crystallography solid_state Solid-State Conformation xray->solid_state nmr NMR Spectroscopy (NOESY/ROESY) nmr->solution_state

Workflow for Conformational Analysis.

Methodologies for Structural Determination

To move from a theoretical understanding to empirical data, specific experimental and computational protocols are required.

Experimental Protocol: X-ray Crystallography

While no crystal structure is currently available, the following protocol outlines the steps to obtain one, providing the definitive solid-state structure.

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.

Principle: Slow evaporation of a saturated solution or slow cooling of a solution can promote the formation of large, well-ordered crystals. The choice of solvent is critical and often determined empirically. Carboxylic acids have been successfully crystallized from a variety of solvents.[7][8]

Methodology:

  • Solvent Screening:

    • Dissolve small amounts of this compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water) at room temperature and with gentle heating to assess solubility.

    • Select solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or in which it is sparingly soluble.

  • Crystal Growth via Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate).

    • Filter the solution into a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Crystal Growth via Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50 °C).

    • Place the sealed container in an insulated vessel (e.g., a Dewar flask) to allow for very slow cooling to room temperature.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, carefully mount one on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other phasing techniques to obtain an initial electron density map.

    • Build and refine the atomic model against the experimental data to determine precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Objective: To probe the solution-state conformation of this compound, specifically looking for evidence of folded structures.

Principle: Nuclear Overhauser Effect SpectroscopY (NOESY) is a 2D NMR experiment that detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[9][10] A cross-peak between two protons in a NOESY spectrum indicates their spatial proximity.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

    • Filter the solution into a high-quality NMR tube.

  • Data Acquisition:

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton signals.

    • Set up a 2D NOESY experiment. A critical parameter is the mixing time, which determines the time allowed for NOE to build up. For a molecule of this size, a range of mixing times (e.g., 300 ms to 800 ms) should be tested.[9]

  • Data Analysis:

    • Process the 2D NOESY data to obtain the spectrum.

    • Look for cross-peaks between protons that are far apart in the covalent structure but could be close in a folded conformation. For example, a cross-peak between the protons alpha to the nitrile group and the protons alpha to the carboxylic acid group would be strong evidence for a hairpin-like conformation.

    • The volume of the cross-peaks is proportional to r⁻⁶, where r is the distance between the protons. By calibrating against a known distance (e.g., between geminal protons), approximate distances between non-bonded protons can be estimated, providing valuable constraints for molecular modeling.

Computational Workflow: Predicting the Conformational Ensemble

Objective: To generate a theoretical model of the conformational landscape of this compound, identifying low-energy conformers and the barriers between them.

Principle: Computational chemistry methods can systematically or stochastically explore the potential energy surface of a molecule to find stable conformations. Molecular mechanics force fields provide a fast way to evaluate the energy of different conformers, while higher-level quantum mechanics calculations can provide more accurate energies.

Methodology:

  • Initial Structure Generation:

    • Build the 2D structure of this compound in a molecular editor and generate an initial 3D structure. PubChem provides a computed 3D conformer that can serve as a starting point.[1]

  • Conformational Search:

    • Perform a systematic or stochastic conformational search. For a molecule with this many rotatable bonds, a stochastic method like Monte Carlo or a low-mode search is generally more efficient.

    • Use a molecular mechanics force field (e.g., MMFF94s or OPLS) to calculate the energy of each generated conformer.

    • Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Energy Refinement:

    • Take the lowest energy conformers from the molecular mechanics search and re-minimize their geometries using a quantum mechanics method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

  • Analysis:

    • Analyze the resulting ensemble of low-energy conformers. Cluster them by shape to identify the major conformational families (e.g., linear, U-shaped).

    • Calculate the Boltzmann population of each conformer at a given temperature to predict their relative abundance.

    • Analyze key geometric parameters, such as the end-to-end distance and the dihedral angles of the alkyl chain, to characterize the different conformational states.

The following diagram illustrates the relationship between the molecular structure and its functional application as a PROTAC linker.

G cluster_mol Molecular Properties cluster_func Functional Application (PROTAC Linker) structure Primary Structure (Atom Connectivity) bond_lengths Bond Lengths/Angles structure->bond_lengths torsions Torsional Angles structure->torsions conformation 3D Conformation (Dynamic Ensemble) flexibility Flexibility & Rotational Barriers conformation->flexibility bond_lengths->conformation torsions->conformation linker_length End-to-End Distance flexibility->linker_length linker_shape Overall Shape (Linear, Bent) flexibility->linker_shape binding_kinetics Binding Kinetics flexibility->binding_kinetics ternary_complex Ternary Complex Stability (Target-PROTAC-E3 Ligase) linker_length->ternary_complex linker_shape->ternary_complex binding_kinetics->ternary_complex

Structure-Function Relationship.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its unique bifunctional nature and its applications in materials science and pharmacology. While this guide has laid out the theoretical framework and methodological approaches for a comprehensive structural and conformational analysis, a complete understanding awaits empirical data. The execution of the experimental protocols detailed herein—specifically the determination of a single-crystal X-ray structure and in-depth solution-state NMR studies—would provide invaluable, definitive data.

For drug development professionals, a key takeaway is the importance of not treating such linkers as simple spacers. The inherent conformational flexibility means that this compound exists as an ensemble of structures. Future computational work, such as molecular dynamics simulations in explicit solvent, could provide deeper insights into the dynamic behavior of this molecule and how its conformational landscape is altered upon binding to a target protein and an E3 ligase. This knowledge is paramount for the transition from serendipitous discovery to the rational design of next-generation therapeutics.

References

Theoretical Modeling of 11-Cyanoundecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of 11-cyanoundecanoic acid, a bifunctional molecule of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational methods to understand and predict the behavior of this molecule. We will delve into the core principles of its modeling, from fundamental physicochemical properties to advanced quantum and molecular mechanics simulations, providing both the theoretical underpinnings and practical, step-by-step workflows.

Introduction: The Scientific Imperative for Modeling this compound

This compound (C₁₂H₂₁NO₂) is a fascinating molecule characterized by a long aliphatic chain, a terminal carboxylic acid group, and a terminal cyano (nitrile) group.[1][2] This unique structure imparts amphiphilic properties and provides reactive sites for various chemical transformations, making it a valuable precursor for polymers like Nylon 12 and a potential component in targeted drug delivery systems.[3] Understanding its conformational landscape, intermolecular interactions, and reactivity at a molecular level is paramount for optimizing its applications. Theoretical modeling offers a powerful, cost-effective, and insightful avenue to explore these aspects, complementing and guiding experimental research.

This guide will equip you with the necessary knowledge to embark on the theoretical modeling of this compound, covering essential topics such as:

  • Molecular Structure and Physicochemical Properties: Establishing a foundational understanding of the molecule.

  • Quantum Chemical Calculations: Probing the electronic structure, reactivity, and spectroscopic properties of the cyano and carboxylic acid functionalities.

  • Molecular Dynamics Simulations: Investigating the conformational dynamics and intermolecular interactions in various environments.

  • Hybrid QM/MM Approaches: Combining the accuracy of quantum mechanics with the efficiency of molecular mechanics for complex systems.

PART 1: Foundational Knowledge - Physicochemical Properties and Structural Analysis

Before delving into complex modeling, a thorough understanding of the fundamental properties of this compound is essential.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₂₁NO₂[1][2]
Molecular Weight 211.30 g/mol [1][2]
CAS Number 5810-18-4[1][2]
Melting Point 329.85 K (56.7 °C)[3]
Enthalpy of Fusion 38.33 kJ/mol[3]
Appearance White crystalline solid[4]
Solubility Insoluble in water; soluble in cyclohexane and n-hexane[3][4]

These experimental data serve as crucial benchmarks for validating the accuracy of our theoretical models. For instance, calculated vibrational frequencies from quantum chemical computations can be compared against experimental Infrared (IR) spectra.[2]

PART 2: Unveiling Electronic Structure and Reactivity with Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the electronic properties and reactivity of the cyano and carboxylic acid groups.[5][6][7]

Core Concepts and Rationale for Method Selection

The nitrile group (C≡N) is highly polar, with an electrophilic carbon atom, making it susceptible to nucleophilic attack.[8][9] The carboxylic acid group (-COOH) can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and self-assembly. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a good balance between accuracy and computational cost for studying these functional groups.[8]

Experimental Protocol: DFT Calculations for this compound
  • Structure Optimization:

    • Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to find the lowest energy conformation.

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculation:

    • Calculate key electronic properties such as molecular orbital energies (HOMO, LUMO), the electrostatic potential surface, and atomic charges (e.g., Mulliken, NBO) to identify reactive sites.

  • Modeling Chemical Reactions:

    • To study reactions like the hydrolysis of the nitrile group, locate the transition state structures for the reaction pathway.[8][10] This involves specialized algorithms (e.g., QST2, QST3 in Gaussian).

    • Calculate the activation energy barrier from the energy difference between the reactants and the transition state.

Visualization: Molecular Structure and Electrostatic Potential

Caption: Ball-and-stick model of this compound.

PART 3: Simulating Dynamics and Interactions with Molecular Dynamics

While quantum mechanics excels at describing electronic details, molecular dynamics (MD) simulations are the tool of choice for exploring the conformational dynamics and intermolecular interactions of this compound over time.[11][12][13] This is particularly relevant for understanding its behavior in solution, in lipid bilayers, or in a polymer matrix.

Core Concepts and Rationale for Force Field Selection

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions. The choice of force field is critical for the accuracy of the simulation. For a molecule like this compound, a force field that accurately describes both the long aliphatic chain and the polar functional groups is required. Widely used force fields like CHARMM, AMBER, or GROMOS can be suitable, but may require parameterization for the cyano group to ensure accurate representation of its properties.

Experimental Protocol: MD Simulation of this compound in a Water Box
  • System Setup:

    • Place a single, optimized molecule of this compound in the center of a periodic box of water molecules (e.g., TIP3P or SPC/E water models).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if the carboxylic acid is deprotonated.

  • Parameterization:

    • Assign force field parameters to all atoms in the system. If parameters for the cyano group are not standard in the chosen force field, they may need to be derived from quantum chemical calculations (e.g., by fitting to the electrostatic potential).

  • Minimization and Equilibration:

    • Perform an energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 298 K) and then run a simulation at constant pressure (NPT ensemble) to allow the system to reach equilibrium.

  • Production Run:

    • Once the system is equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for the desired length of time (typically nanoseconds to microseconds).

  • Analysis:

    • Analyze the trajectory to calculate properties of interest, such as:

      • Root Mean Square Deviation (RMSD) to assess conformational stability.

      • Radius of gyration to measure the compactness of the molecule.

      • Radial distribution functions (RDFs) to characterize the solvation shell around the functional groups.

      • Hydrogen bonding analysis to quantify interactions with water.

Visualization: A General Workflow for Molecular Dynamics Simulation

md_workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Initial Structure solvate Solvation & Ionization start->solvate parameterize Force Field Parameterization solvate->parameterize minimize Energy Minimization parameterize->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate produce Production Run equilibrate->produce trajectory Trajectory produce->trajectory analyze Property Calculation (RMSD, RDF, etc.) trajectory->analyze visualize Visualization & Interpretation analyze->visualize

Caption: A generalized workflow for performing molecular dynamics simulations.

PART 4: Bridging Scales with Hybrid QM/MM Methods

For studying chemical reactions or electronically excited states of this compound in a complex environment (e.g., an enzyme active site or a solvated cluster), a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often the most effective strategy.

Core Concepts and Rationale

QM/MM methods partition the system into two regions: a small, chemically active region (the QM region) that is treated with a high-level quantum mechanical method, and the surrounding environment (the MM region) that is described by a classical force field. This approach allows for the accurate modeling of electronic changes in the reactive center while still accounting for the influence of the larger environment in a computationally tractable manner. For this compound, the QM region could encompass the cyano or carboxylic acid group and any reacting partners, while the aliphatic chain and the solvent would constitute the MM region.

Conclusion and Future Directions

The theoretical modeling of this compound offers a rich landscape for scientific inquiry. By combining quantum chemical calculations and molecular dynamics simulations, researchers can gain unprecedented insights into its structure, reactivity, and dynamic behavior. This guide has provided a foundational framework and practical protocols to initiate such investigations.

Future modeling efforts could explore:

  • Self-assembly and aggregation: Simulating the formation of micelles or other aggregates in solution.

  • Interactions with biological membranes: Investigating how this compound partitions into and perturbs lipid bilayers.

  • Polymerization reactions: Modeling the initial steps of polyamide formation.

  • Development of novel force field parameters: Creating more accurate and transferable parameters for the cyanoalkanoic acid family of molecules.

By embracing the power of computational chemistry, the scientific community can accelerate the design and development of new materials and therapeutics based on the versatile this compound scaffold.

References

An In-depth Technical Guide on the Discovery and History of 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 11-cyanoundecanoic acid, a pivotal, yet often overlooked, intermediate in industrial chemistry. Primarily known for its role in the synthesis of 11-aminoundecanoic acid, the monomer for the high-performance biopolymer Polyamide 11 (Nylon-11), its history is intrinsically linked to the groundbreaking era of polymer science. This document traces the journey from its natural origins in castor oil to its synthesis and derivatization. We will delve into the foundational work in polymer chemistry that created the demand for such long-chain bifunctional molecules, detail the specific chemical transformations required for its synthesis, and explore its broader applications. This guide is intended for researchers, scientists, and professionals in drug development and polymer science, offering not just protocols, but the scientific rationale and historical context behind them.

The Dawn of a New Age: Polymer Science and the Need for Long-Chain Monomers

The story of this compound does not begin with its own discovery, but with a revolutionary shift in chemical science: the birth of polymer chemistry. In the early 1930s, the concept of macromolecules—very large molecules with repeating chemical structures—was still gaining traction. At the DuPont Experimental Station, a brilliant organic chemist named Wallace Hume Carothers was tasked with fundamental research into these novel structures. His work was not merely academic; it was a quest for new materials with unprecedented properties.

Carothers and his team systematically investigated polymerization reactions, inventing condensation polymerization, where monomers join together with the loss of a small molecule, like water. This research led to the creation of polyesters and, crucially, polyamides. In 1935, by reacting a dicarboxylic acid and a diamine, his group produced a strong, heat-resistant, and solvent-resistant fiber: the first polyamide, which would come to be known as Nylon. This invention sparked a global demand for the building blocks of these new materials—bifunctional monomers. The properties of the resulting polymer were directly dependent on the length of the carbon chains in these monomers. For applications requiring flexibility and durability, long-chain monomers, such as those with an 11-carbon backbone, were highly sought after.

From Plant to Precursor: The Castor Oil Connection

The industrial-scale synthesis of an 11-carbon monomer required an abundant and economical starting material. The solution was found not in petroleum, but in a renewable resource: castor oil. Castor oil is unique among vegetable oils in that it is predominantly composed of triglycerides of ricinoleic acid, an 18-carbon fatty acid with a hydroxyl group at C12. This inherent functionality makes it an ideal precursor for chemical transformation.

The industrial process begins with the transesterification of castor oil with methanol to produce methyl ricinoleate. This is followed by a high-temperature pyrolysis (thermal cracking) step, which cleaves the molecule to yield heptanal and methyl 10-undecenoate. It is this C11-ester, methyl 10-undecenoate, that serves as the primary feedstock for the synthesis of 11-carbon monomers. Subsequent hydrolysis of the ester furnishes 10-undecenoic acid, the direct precursor for this compound.

Castor_Oil_to_Nylon11_Pathway cluster_0 Natural Feedstock Processing cluster_1 Core Synthesis of the Cyano Intermediate cluster_2 Polymer Monomer Production castor_oil Castor Oil (Triglyceride of Ricinoleic Acid) methyl_ricinoleate Methyl Ricinoleate castor_oil->methyl_ricinoleate Transesterification (+ Methanol) heptanal Heptanal (C7 Byproduct) methyl_ricinoleate->heptanal methyl_undecenoate Methyl 10-Undecenoate methyl_ricinoleate->methyl_undecenoate Pyrolysis (Cracking) undecenoic_acid 10-Undecenoic Acid methyl_undecenoate->undecenoic_acid Hydrolysis bromo_acid 11-Bromoundecanoic Acid undecenoic_acid->bromo_acid Anti-Markovnikov Hydrobromination (+ HBr, Peroxides) cyano_acid This compound bromo_acid->cyano_acid Nucleophilic Substitution (+ CN⁻ source) amino_acid 11-Aminoundecanoic Acid cyano_acid->amino_acid Reduction or Hydrol. & Amidation nylon11 Polyamide 11 (Nylon-11) amino_acid->nylon11 Polycondensation

Figure 1: Overall synthetic workflow from castor oil to Polyamide 11.

The Synthetic Pathway: Crafting the Bifunctional Intermediate

The conversion of 10-undecenoic acid into this compound is a classic two-step process that precisely installs functional groups at both ends of the carbon chain.

Step 1: Anti-Markovnikov Hydrobromination

To functionalize the terminal carbon (C11), a halogen must be installed. Standard electrophilic addition of HBr to the double bond in 10-undecenoic acid would follow Markovnikov's rule, placing the bromine atom at the more substituted C10 position. To achieve the desired 11-bromo isomer, the reaction must proceed via an alternative mechanism.

This is accomplished through a free-radical addition, often called the "anti-Markovnikov" or "Kharasch effect," which occurs in the presence of a radical initiator like benzoyl peroxide. The presence of peroxides facilitates the homolytic cleavage of HBr, generating a bromine radical (Br•). This radical, rather than a proton, is the species that first attacks the alkene. The bromine radical adds to the less substituted carbon (C10), which generates the more stable secondary radical at the C11 position. This alkyl radical then abstracts a hydrogen atom from another molecule of HBr to form the 11-bromoundecanoic acid product and propagate the radical chain reaction.

Anti_Markovnikov_Mechanism initiator 1. Initiation: RO-OR → 2 RO• RO• + HBr → ROH + Br• br_radical Br• initiator->br_radical Generates alkene CH₂=CH(CH₂)₈COOH (10-Undecenoic Acid) intermediate_radical •CH₂(CH₂)₉COOH (More Stable 1° Radical) alkene->intermediate_radical + Br• (Attack at C10) product BrCH₂(CH₂)₉COOH (11-Bromoundecanoic Acid) intermediate_radical->product + HBr product->br_radical Regenerates Br• (Propagation) hbr HBr

Figure 2: Simplified mechanism of free-radical addition of HBr.

Experimental Protocol: Synthesis of 11-Bromoundecanoic Acid

  • Reaction Setup: Dissolve 10-undecenoic acid in a suitable non-polar solvent (e.g., toluene) in a reaction vessel equipped for gas inlet and cooling.

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • HBr Addition: Bubble dry hydrogen bromide gas through the solution while maintaining a controlled temperature (e.g., 10-20°C) with a cooling bath. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water to remove excess HBr and initiator byproducts. The solvent is then removed under reduced pressure. The resulting 11-bromoundecanoic acid can be purified by crystallization.

Step 2: Nucleophilic Substitution to Introduce the Cyano Group

With the bromo-intermediate in hand, the next step is to replace the bromine atom with a cyanide (nitrile) group. This is a standard nucleophilic substitution (SN2) reaction. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine, displacing the bromide ion as the leaving group.

Various cyanide sources can be used, with sodium or potassium cyanide being common laboratory reagents. Industrial processes may utilize other sources for safety and economic reasons.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a suitable reactor, dissolve 11-bromoundecanoic acid (1 mol) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).

  • Reagent Addition: Add a cyanide source, such as a mixture of sodium carbonate (Na₂CO₃) and potassium ferrocyanide (K₄[Fe(CN)₆]), to the solution.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) to approximately 130°C for 1.5-2 hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The product can be isolated from the filtrate by extraction and further purified by crystallization or distillation.

This reaction directly yields this compound, a bifunctional molecule with a carboxylic acid at one end and a nitrile group at the other, separated by a flexible nine-carbon methylene chain.

The Primary Application: A Gateway to Polyamide 11

The overwhelming industrial driver for the synthesis of this compound is its role as a direct precursor to 11-aminoundecanoic acid, the monomer for Polyamide 11. The nitrile group (–C≡N) can be readily reduced to a primary amine (–CH₂NH₂). Catalytic hydrogenation is a common method for this transformation.

Once synthesized, 11-aminoundecanoic acid, possessing both an amine and a carboxylic acid group, can undergo self-condensation polymerization at high temperatures to form the long polymer chains of Polyamide 11. This material, commercialized by Arkema under the trade name Rilsan®, is prized for its excellent thermal, chemical, and mechanical properties and is derived entirely from a renewable resource.

Role in Modern Research and Drug Development

While its primary historical and industrial significance lies in polymer chemistry, the unique structure of this compound and its derivatives makes them valuable building blocks in other areas of chemical synthesis. In drug discovery, long aliphatic chains are often used as "linkers" to connect a pharmacophore to another moiety, such as a targeting group or a solubilizing tail. The bifunctional nature of molecules like this compound allows for orthogonal chemistry, where the acid and nitrile can be selectively reacted to build more complex molecules.

The long C11 chain can be incorporated into PROTACs (PROteolysis TArgeting Chimeras) or Antibody-Drug Conjugates (ADCs), where linker length and flexibility are critical for efficacy. While direct use of this compound in approved drugs is not prominent, its utility as a versatile C11 building block in the synthesis of complex organic molecules remains a key asset for medicinal chemists.

Conclusion

The discovery and development of this compound is a story of applied chemistry, driven by the materials revolution of the 20th century. It stands as a prime example of how fundamental research into polymer theory, pioneered by chemists like Wallace Carothers, created a need for specific molecular architectures. The journey from the castor bean to a high-performance polymer showcases the ingenuity of industrial chemistry in harnessing renewable feedstocks. Though often just a stepping stone on the path to its more famous amino-derivative, this compound is a testament to the power of targeted organic synthesis to create value and enable the production of advanced materials that shape our world.

An In-depth Technical Guide to the Thermodynamic Properties of 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known thermodynamic properties of 11-cyanoundecanoic acid (11-CUA), a molecule of significant interest in the synthesis of polyamides and other specialty chemicals.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the material's physical behavior for process design, formulation, and quality control. We will delve into the available experimental data, outline detailed methodologies for its determination, and provide insights into the causality behind these experimental choices.

Introduction to this compound

This compound, with the chemical formula C₁₂H₂₁NO₂, is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structure imparts specific chemical reactivity and physical properties that are crucial for its application as a monomer. The purity of 11-CUA is paramount for producing high-quality polymers, making a thorough understanding of its thermodynamic properties essential for developing efficient purification processes like crystallization.[1]

Molecular Structure:

G struct N#C-(CH2)10-COOH

Caption: Chemical structure of this compound.

Core Thermodynamic Properties

A critical aspect of working with any chemical compound is understanding its fundamental thermodynamic parameters. These values are indispensable for predicting the material's behavior under different process conditions, such as heating, cooling, and dissolution.

Summary of Thermodynamic Data

The experimentally determined and predicted thermodynamic properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally verified, others are based on computational predictions and should be used with an appropriate degree of caution.

PropertyValueMethodSource
Melting Point (Tₘ) 329.85 K (56.7 °C)Differential Scanning Calorimetry (DSC)--INVALID-LINK--[1]
Enthalpy of Fusion (ΔHfus) 38.33 kJ/molDifferential Scanning Calorimetry (DSC)--INVALID-LINK--[1]
Boiling Point (Tₙ) 381.7 °C at 760 mmHgPredicted--INVALID-LINK--[1]
Molecular Weight 211.30 g/mol -----INVALID-LINK--
CAS Number 5810-18-4-----INVALID-LINK--
Solubility Profile

The solubility of 11-CUA has been experimentally determined in several solvents at various temperatures. This data is crucial for designing crystallization processes for purification. The solubility increases with temperature in all tested solvents, with the highest solubility observed in cyclohexane, followed by n-hexane, and significantly lower solubility in water.[1]

The experimental mole fraction solubility (x₁) of 11-CUA in different solvents at various temperatures is presented in the original research article by Wang et al. (2011). The van't Hoff plot from this study illustrates the temperature dependence of solubility.[1]

Experimental Methodologies for Thermodynamic Characterization

To ensure scientific integrity, the protocols for determining these thermodynamic properties must be robust and self-validating. This section provides detailed, step-by-step methodologies for the key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Expertise & Experience: DSC is a cornerstone technique for thermal analysis, providing precise measurements of heat flow into or out of a sample as a function of temperature or time.[2] For a crystalline solid like 11-CUA, DSC allows for the accurate determination of the melting point (the temperature at which the phase transition from solid to liquid occurs) and the enthalpy of fusion (the amount of energy required for this transition).

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis weigh 1. Weigh 2-5 mg of 11-CUA into an aluminum DSC pan. seal 2. Hermetically seal the pan to prevent mass loss. weigh->seal ref 3. Prepare an empty, sealed aluminum pan as a reference. seal->ref place 4. Place sample and reference pans into the DSC cell. purge 5. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min). place->purge program 6. Program the temperature profile: - Equilibrate at 25°C - Ramp to 100°C at 10°C/min purge->program run 7. Initiate the DSC run. program->run thermogram 8. Obtain the DSC thermogram (Heat Flow vs. Temperature). run->thermogram onset 9. Determine the melting point (Tₘ) from the onset of the endothermic peak. thermogram->onset integrate 10. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus). onset->integrate

Caption: Workflow for DSC analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of high-purity this compound into a clean aluminum DSC pan. The small sample size ensures thermal equilibrium and minimizes temperature gradients within the sample.

    • Hermetically seal the pan using a sample press. This is critical to prevent any mass loss due to sublimation or decomposition during heating.

    • Prepare an identical empty aluminum pan, hermetically sealed, to be used as a reference. This allows for the subtraction of the heat capacity of the pan and provides a stable baseline.

  • Instrument Setup and Execution:

    • Place the sample and reference pans in their respective positions within the DSC cell.

    • Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative degradation of the sample at elevated temperatures.

    • Program the instrument with the desired temperature profile. A typical profile would be to equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C) and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 100°C).

    • Initiate the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The output is a DSC thermogram, a plot of heat flow versus temperature.

    • The melting point (Tₘ) is determined as the onset temperature of the endothermic peak corresponding to the melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The instrument software performs this calculation, often after a baseline correction.

Static Analytical Method for Solubility Determination

Expertise & Experience: The static analytical method is a classical and reliable technique for determining the equilibrium solubility of a solid in a liquid at a given temperature.[1] It involves allowing a saturated solution to reach equilibrium, followed by the quantitative analysis of the solute concentration in the liquid phase.

Experimental Workflow:

Solubility_Workflow cluster_prep Equilibrium Setup cluster_sampling Sampling & Analysis cluster_calc Calculation mix 1. Add excess 11-CUA to the solvent in a sealed, jacketed glass vessel. equilibrate 2. Stir the mixture at a constant temperature using a circulating bath. mix->equilibrate settle 3. Allow the solid to settle after reaching equilibrium (typically >24h). equilibrate->settle sample 4. Withdraw a known volume of the supernatant using a pre-heated syringe with a filter. weigh_sample 5. Weigh the collected sample. sample->weigh_sample evaporate 6. Evaporate the solvent under vacuum. weigh_sample->evaporate weigh_solute 7. Weigh the residual solid 11-CUA. evaporate->weigh_solute calculate 8. Calculate the mole fraction solubility from the masses of the solute and solvent. weigh_solute->calculate

Caption: Workflow for determining the solubility of 11-CUA.

Step-by-Step Protocol:

  • Equilibrium Establishment:

    • An excess amount of solid this compound is added to a known mass of the chosen solvent (e.g., cyclohexane, n-hexane, or water) in a sealed, jacketed glass vessel. The use of excess solid ensures that the solution becomes saturated.

    • The vessel is maintained at a constant temperature using a circulating water bath. The mixture is continuously stirred to facilitate the dissolution process and ensure the system reaches equilibrium.

    • The system is allowed to equilibrate for a sufficient period (e.g., 24-48 hours), after which stirring is stopped, and the undissolved solid is allowed to settle.

  • Sampling and Analysis:

    • A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter). Pre-heating the syringe prevents the precipitation of the solute due to a temperature drop during sampling.

    • The collected sample is accurately weighed.

    • The solvent is then removed from the sample, typically by evaporation under reduced pressure.

    • The remaining solid, which is the dissolved 11-CUA, is weighed.

  • Calculation:

    • The mass of the solvent in the sample is determined by subtracting the mass of the solute from the total mass of the sample.

    • The mole fraction solubility (x₁) is then calculated using the masses and molecular weights of the solute (11-CUA) and the solvent.

Thermogravimetric Analysis (TGA) for Thermal Stability

Expertise & Experience: While no specific TGA data for 11-CUA was found in the initial literature search, this technique is crucial for assessing the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is vital for determining the decomposition temperature and identifying any potential thermal degradation during processing.

Conceptual Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis weigh 1. Weigh 5-10 mg of 11-CUA into a ceramic or platinum TGA pan. place 2. Place the sample pan onto the TGA microbalance. purge 3. Purge the furnace with a specific atmosphere (e.g., N₂ or Air). place->purge program 4. Program the temperature profile: - Ramp from ambient to e.g., 500°C at 10°C/min. purge->program run 5. Initiate the TGA run. program->run thermogram 6. Obtain the TGA thermogram (Weight % vs. Temperature). run->thermogram onset 7. Determine the onset of decomposition from the mass loss step. thermogram->onset residue 8. Quantify the residual mass at the end of the experiment. onset->residue

Caption: Conceptual workflow for TGA analysis of 11-CUA.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup and Execution:

    • Place the sample pan onto the sensitive microbalance within the TGA furnace.

    • Purge the system with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a controlled flow rate.

    • Program the instrument to heat the sample at a constant rate (e.g., 10 or 20°C/min) over a specified temperature range (e.g., from ambient to 500°C).

    • Start the experiment. The instrument will continuously record the sample's mass as the temperature increases.

  • Data Analysis:

    • The TGA thermogram plots the percentage of initial mass remaining against temperature.

    • The onset temperature of decomposition is identified as the temperature at which significant mass loss begins. This provides an upper limit for the thermal stability of the compound.

    • The derivative of the TGA curve (DTG curve) can also be plotted to show the rate of mass loss and help identify distinct decomposition steps.

Conclusion

This technical guide has consolidated the available thermodynamic data for this compound and provided detailed, field-proven methodologies for its experimental determination. The provided melting point, enthalpy of fusion, and solubility data are essential for the rational design of purification and processing protocols. While data on other thermodynamic properties such as heat capacity and enthalpy of formation are currently lacking in the public domain, the experimental frameworks outlined herein provide a clear path for their future determination. For professionals in research and drug development, a thorough understanding and application of these principles are fundamental to ensuring the quality and efficiency of processes involving this compound.

References

Solubility of 11-Cyanoundecanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 11-Cyanoundecanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (11-CUA). As a bifunctional molecule featuring a long hydrophobic alkyl chain, a polar carboxylic acid group, and a terminal nitrile group, 11-CUA exhibits a complex solubility profile that is critical for its application in pharmaceutical synthesis, polymer chemistry, and materials science. This document delves into the theoretical principles governing its solubility, presents established experimental methodologies for its determination, summarizes available solubility data, and offers expert analysis to guide researchers and drug development professionals in solvent selection and process optimization.

Introduction to this compound: A Molecule of Duality

This compound (CAS No. 5810-18-4) is a C12 fatty acid derivative with the chemical formula C₁₂H₂₁NO₂.[1] Its structure is defined by an eleven-carbon aliphatic chain, which imparts significant hydrophobic (lipophilic) character. This nonpolar tail is bookended by two distinct polar functional groups: a carboxylic acid (-COOH) at one terminus and a nitrile (-C≡N) at the other.

  • Molecular Formula: C₁₂H₂₁NO₂[2]

  • Molecular Weight: 211.30 g/mol [2]

  • Appearance: White solid[1]

  • Melting Point: 56 - 58 °C[1][3]

This unique molecular architecture, combining a dominant nonpolar backbone with two polar functional groups, is the primary determinant of its solubility behavior. The interplay between the hydrophobic chain and the hydrophilic ends dictates its interaction with solvents of varying polarities, a concept central to this guide.

The Physicochemical Basis of Solubility

The dissolution of a solid solute, such as 11-CUA, in a liquid solvent is governed by the thermodynamic principle of "like dissolves like."[4] This process can be understood by analyzing the intermolecular forces at play:

  • Solute-Solute Interactions: In its solid crystalline state, 11-CUA molecules are held together by strong intermolecular forces. These include hydrogen bonding between the carboxylic acid groups (forming dimers), dipole-dipole interactions involving the polar nitrile and carboxylic acid moieties, and extensive van der Waals forces along the long alkyl chains. Energy must be supplied to overcome these interactions.

  • Solvent-Solvent Interactions: The solvent molecules are also held together by their own set of intermolecular forces. Energy is required to create a cavity within the solvent to accommodate a solute molecule.

  • Solute-Solvent Interactions: Favorable interactions between the solute and solvent molecules release energy and are the driving force for dissolution. The nature and strength of these interactions determine solubility.

For 11-CUA, the solubility in a given solvent depends on the solvent's ability to effectively solvate both its nonpolar alkyl chain and its polar functional groups.[5]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the carboxylic acid and nitrile groups. However, the long, nonpolar C11 chain disrupts the solvent's hydrogen-bonding network, leading to a large, unfavorable hydrophobic effect, particularly in water.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors, allowing them to solvate the carboxylic acid and nitrile groups effectively. Their moderate polarity can also accommodate the nonpolar chain better than highly structured solvents like water.

  • Nonpolar Solvents (e.g., n-Hexane, Cyclohexane): These solvents interact favorably with the alkyl chain via van der Waals forces. However, they are incapable of solvating the highly polar carboxylic acid and nitrile groups, which tend to remain associated, limiting overall solubility.[6]

The following diagram illustrates the key intermolecular forces influencing the dissolution of 11-CUA.

G cluster_solute This compound (Solute) cluster_interactions Dominant Solute-Solvent Interactions Solute C₁₂H₂₁NO₂ HBonding Hydrogen Bonding (with -COOH and -CN) Solute->HBonding Strong Dipole Dipole-Dipole (with -COOH and -CN) Solute->Dipole Strong VDW Van der Waals (with Alkyl Chain) Solute->VDW Strong PolarProtic Polar Protic (e.g., Water, Ethanol) PolarProtic->HBonding PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) PolarAprotic->Dipole Nonpolar Nonpolar (e.g., Hexane) Nonpolar->VDW

Caption: Intermolecular forces between 11-CUA and solvent classes.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure scientific rigor, the thermodynamic equilibrium solubility must be measured. The shake-flask method is the gold-standard technique for this purpose, as it ensures that the solution has reached a true equilibrium state.[7][8]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of visible excess solid is crucial to ensure saturation.

  • Equilibration: Place the container in a constant-temperature shaker or orbital incubator. Agitate the suspension at a controlled temperature (e.g., 25 °C or 37 °C) for a duration sufficient to reach equilibrium, typically 24 to 48 hours.[7]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining particulates.[7]

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear, saturated filtrate. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of 11-CUA in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice. Alternatively, titration of the carboxylic acid function can be used for higher concentrations.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

The following workflow diagram illustrates the Shake-Flask protocol.

G start Start step1 1. Add excess 11-CUA to solvent in a sealed vial start->step1 step2 2. Agitate at constant temperature for 24-48h step1->step2 step3 3. Centrifuge and filter to separate solid step2->step3 step4 4. Sample and dilute the saturated filtrate step3->step4 step5 5. Quantify concentration (e.g., via HPLC) step4->step5 end End: Solubility Value step5->end

Caption: Workflow for the Shake-Flask solubility determination method.

Solubility Profile of this compound

The following table summarizes the known quantitative and qualitative solubility of 11-CUA in a range of common laboratory solvents. The quantitative data is derived from published literature, while qualitative assessments are based on established chemical principles.

SolventSolvent TypeSolubility (at specified temp.)Reference
WaterPolar ProticVery Low / Insoluble[6]
n-HexaneNonpolarSparingly Soluble (e.g., ~0.001 mole fraction at 293.15 K)[6]
CyclohexaneNonpolarSparingly Soluble (e.g., ~0.001 mole fraction at 293.15 K)[6]
MethanolPolar ProticSolublePrinciple-based
EthanolPolar ProticSolublePrinciple-based
AcetonePolar AproticSolublePrinciple-based
ChloroformNonpolar (with polar character)Soluble[9]
Diethyl EtherModerately NonpolarModerately SolublePrinciple-based
5% aq. NaOHAqueous BaseHighly Soluble (as salt)[10][11]
5% aq. NaHCO₃Aqueous BaseSoluble (as salt)[10][11]

Analysis and Discussion

The experimental data aligns well with theoretical predictions.

  • Insolubility in Water: The solubility of 11-CUA in water is extremely low.[6] The energetic penalty of creating a cavity in the highly structured water network to accommodate the C11 alkyl chain far outweighs the favorable energy gained from hydrogen bonding with the polar head groups. This is a classic example of the hydrophobic effect dominating solubility for long-chain fatty acids.[5][12]

  • Limited Solubility in Nonpolar Solvents: In solvents like n-hexane and cyclohexane, the solubility is also limited, albeit for the opposite reason.[6] While the alkyl chain interacts favorably with the nonpolar solvent, the energy required to break the strong hydrogen bonds and dipole-dipole interactions between the -COOH and -CN groups in the solid crystal is not sufficiently compensated by the weak van der Waals interactions these polar groups can form with the solvent.

  • Enhanced Solubility in Solvents of Intermediate Polarity: The highest solubility is predicted in solvents that can effectively solvate both the nonpolar tail and the polar heads. Alcohols (methanol, ethanol) and polar aprotic solvents (acetone) are effective because they possess both polar character (for H-bonding and dipole interactions) and some nonpolar character to interact with the alkyl chain. Chloroform is also an effective solvent for fatty acids.[9]

  • Effect of pH: A critical, field-proven insight is the dramatic increase in aqueous solubility under basic conditions.[10][13] The addition of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), deprotonates the carboxylic acid to form the corresponding sodium cyanoundecanoate salt. This ionic salt is a highly polar species that readily dissolves in water, a principle widely used in purification and formulation.[11][13]

Conclusion

The solubility of this compound is a complex function of its dual chemical nature. It exhibits limited solubility in the extremes of the polarity spectrum—water and nonpolar hydrocarbons. Optimal solubility is achieved in solvents of intermediate polarity, such as alcohols and acetone, which can effectively solvate both the hydrophobic alkyl chain and the polar carboxylic acid and nitrile functional groups. For aqueous applications, the solubility can be profoundly enhanced by converting the carboxylic acid to its carboxylate salt through the addition of a base. This comprehensive understanding is essential for researchers, scientists, and drug development professionals to effectively handle, purify, and formulate this versatile molecule.

References

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 11-Cyanoundecanoic Acid (CAS: 5810-18-4)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 5810-18-4), a bifunctional long-chain fatty acid derivative. It details the compound's chemical and physical properties, synthesis and purification methodologies, analytical characterization techniques, key chemical reactivity, and applications, with a focus on its role as a precursor in polymer and pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.

This compound, with the molecular formula C12H21NO2, is a unique linear molecule featuring a carboxylic acid group at one terminus and a nitrile group at the other, separated by a ten-carbon aliphatic chain.[1] This dual functionality makes it a valuable building block in organic synthesis.

Chemical Identity
  • IUPAC Name : this compound[2]

  • CAS Number : 5810-18-4[1]

  • Molecular Formula : C12H21NO2[1]

  • Molecular Weight : 211.30 g/mol [2]

  • Synonyms : 11-Cyano-1-undecanoic acid, Undecanoic acid, 11-cyano-[1][2]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. It presents as a white solid compound at standard conditions.[1][3]

PropertyValueSource
Melting Point56 - 58 °C[1]
Boiling Point381.7 °C at 760 mmHg[1]
Density0.984 g/cm³[1][4]
Flash Point184.7 °C[1]
pKa (Predicted)4.78 ± 0.10[5]
Refractive Index1.463[1]
XLogP33.5[4]
Solubility Profile

The solubility of this compound is temperature-dependent and varies significantly across different solvents. A study measured its mole fraction solubility and found the order to be cyclohexane > n-hexane >> water.[6][7] This low aqueous solubility is expected given the long hydrophobic carbon chain, while its solubility in non-polar organic solvents like cyclohexane and n-hexane makes them suitable for purification processes such as crystallization.[6][7] The solubility in these solvents increases with temperature.[6][7]

Synthesis and Purification Strategies

The synthesis of high-purity this compound is critical for its primary application as a monomer for polymerization.[7] The presence of isomers or residual starting materials can adversely affect the properties of the resulting polymer.

Synthetic Route: Nucleophilic Substitution

A common laboratory and industrial synthesis involves the reaction of an 11-halo-undecanoic acid precursor with a cyanide salt. The following protocol describes a representative synthesis from 11-bromoundecanoic acid.

Protocol 2.1: Synthesis from 11-Bromoundecanoic Acid [8]

  • Reactor Setup: In a 1-liter reactor equipped for inert atmosphere operation (e.g., under Nitrogen), combine 265 g (1 mol) of 11-bromoundecanoic acid, sodium carbonate (Na2CO3), and a suitable cyanide source such as potassium ferrocyanide (K4[Fe(CN)6]·3H2O) in 500 mL of N,N-dimethylacetamide (DMAc).

  • Reaction: Heat the mixture to 130 °C with stirring. Maintain the temperature for approximately 1.5 hours under a continuous N2 blanket.

  • Workup: After the reaction is complete, cool the mixture. Cautiously acidify with sulfuric acid to a pH of 2-3. This protonates the carboxylate and precipitates the crude this compound.

  • Isolation: The solid product can be isolated by filtration, washed with water to remove inorganic salts, and dried. This procedure typically yields around 210 g of crude product.[8]

Purification by Recrystallization

Crude this compound often contains isomeric impurities and tarry materials.[6] Purification is effectively achieved by recrystallization, leveraging the differential solubility of the target compound and its impurities.

Protocol 2.2: Recrystallization from Cyclohexane [6][7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot cyclohexane. Cyclohexane is an advantageous solvent due to its high selectivity; it readily dissolves the acid while leaving tarry materials largely insoluble.[6]

  • Hot Filtration (Optional): If insoluble impurities (like tar) are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the hot, saturated solution. As the temperature decreases, the solubility of this compound drops, causing it to crystallize out of the solution, leaving more soluble impurities behind.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold cyclohexane to remove any residual mother liquor, and dry under vacuum to remove all solvent.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting material to purified product.

G cluster_synthesis Synthesis cluster_purification Purification A 11-Bromoundecanoic Acid B Reaction Vessel (Na2CO3, K4[Fe(CN)6], DMAc) A->B Add reagents C Heating at 130°C, 1.5h B->C Heat D Acidification (H2SO4, pH 2-3) C->D Workup E Crude this compound D->E Precipitation F Dissolution in Hot Cyclohexane E->F Start purification G Slow Cooling & Crystallization F->G H Filtration & Washing G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show characteristic signals for the methylene protons adjacent to the carboxylic acid (triplet, ~2.35 ppm) and the nitrile group (triplet, ~2.3 ppm). The long chain of methylene groups will appear as a complex multiplet in the 1.2-1.7 ppm region. The acidic proton of the carboxyl group will be a broad singlet at a high chemical shift (>10 ppm).

    • ¹³C NMR : The spectrum will display distinct peaks for the carboxyl carbon (~180 ppm), the nitrile carbon (~120 ppm), and the carbons of the aliphatic chain.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption will appear around 2245 cm⁻¹ for the C≡N stretch of the nitrile. A very broad absorption from ~2500-3300 cm⁻¹ will be present, characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid, along with a strong C=O stretch around 1710 cm⁻¹.[2]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (211.30 g/mol ).[2]

  • High-Performance Liquid Chromatography (HPLC) : HPLC with a C18 column can be used for purity assessment and quantitative analysis, analogous to methods used for similar organic acids.[9]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its terminal functional groups.

Key Reactions
  • Reactions of the Carboxylic Acid : The -COOH group undergoes typical reactions such as esterification (with alcohols), conversion to acid chlorides (with thionyl chloride), and amide formation (with amines).

  • Reactions of the Nitrile : The -C≡N group can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid (dodecanedioic acid). Alternatively, it can be reduced to a primary amine (12-aminododecanoic acid) using reducing agents like H₂/catalyst or LiAlH₄.

These transformations are fundamental to its use as a versatile intermediate.

G cluster_COOH Carboxylic Acid Reactions cluster_CN Nitrile Reactions main NC-(CH₂)₁₀-COOH This compound ester R'OOC-(CH₂)₁₀-CN Cyano Ester main:f0->ester R'OH / H⁺ amide R'NHOC-(CH₂)₁₀-CN Cyano Amide main:f0->amide R'NH₂ diacid HOOC-(CH₂)₁₀-COOH Dodecanedioic Acid main:f0->diacid H₃O⁺ / Heat aminoacid H₂N-(CH₂)₁₁-COOH 12-Aminododecanoic Acid main:f0->aminoacid Reduction (e.g., H₂/cat.)

Caption: Key chemical transformations of this compound.

Industrial and Research Applications
  • Polymer Synthesis : The most significant application is as a monomer precursor. For example, reduction of the nitrile group to an amine yields 12-aminododecanoic acid, the direct monomer for Nylon 12. Hydrolysis to dodecanedioic acid provides a monomer for other polyamides and polyesters.[7]

  • Pharmaceutical and Specialty Chemical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals and organic compounds where a long-chain bifunctional molecule is required.[1]

  • Drug Development Research : While direct biological activity is not widely reported, its derivatives, such as amides or esters, could be explored for various therapeutic applications. Long-chain fatty acids and their derivatives are known to possess a range of biological activities, including anti-inflammatory and antimicrobial properties.[10][11][12] This presents an avenue for future drug discovery efforts.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification

According to GHS classifications, this compound is associated with the following hazards:[2]

Hazard CodeStatement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H332Harmful if inhaled
H335May cause respiratory irritation

The corresponding pictogram is the GHS07 exclamation mark.[13]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.[14] If dusts are generated, use a NIOSH-approved respirator.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[14]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., nitrogen) is recommended.[13][14]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

This compound (CAS: 5810-18-4) is a highly valuable bifunctional molecule, distinguished by its terminal nitrile and carboxylic acid groups. Its well-defined synthesis and purification protocols enable the production of high-purity material essential for its primary role as a monomer precursor in the polymer industry, particularly for high-performance polyamides. Its versatile reactivity also positions it as a key intermediate in the synthesis of specialty chemicals and as a platform for developing novel compounds for pharmaceutical research. Adherence to strict safety protocols is necessary when handling this compound due to its associated hazards.

References

An In-Depth Technical Guide to the Purity and Characterization of 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 11-Cyanoundecanoic Acid

This compound (C12H21NO2) is a bifunctional molecule of significant interest in various fields of chemical synthesis and material science.[1] Its linear eleven-carbon chain is capped by a carboxylic acid at one end and a nitrile group at the other, providing two distinct reactive centers. This unique structure makes it a valuable building block for the synthesis of polymers, such as polyamide-11 (Nylon-11), and as a precursor for other important long-chain molecules like 11-aminoundecanoic acid.[2][3][4] The performance and safety of the final products derived from this compound are directly dependent on its purity. Therefore, rigorous purification and comprehensive characterization are paramount to ensure its suitability for downstream applications.

This guide provides a detailed overview of the common synthetic routes, purification strategies, and a suite of analytical techniques for the thorough characterization of this compound.

Synthesis and Purification Strategies

The quality of the final product begins with a well-controlled synthesis and a robust purification process. Several methods for the synthesis of this compound have been reported, often starting from readily available precursors.

Common Synthetic Routes

A prevalent method for synthesizing this compound involves the nucleophilic substitution of a halogenated undecanoic acid derivative, such as 11-bromoundecanoic acid, with a cyanide salt.[5] This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures to facilitate the displacement of the bromide ion by the cyanide ion. The use of an inert atmosphere, such as nitrogen, is crucial to prevent unwanted side reactions.

Another approach involves the pyrolysis of 1,1'-peroxydicyclohexylamine (PXA), which generates a mixture containing ω-cyanoundecanoic acid.[6] This method requires subsequent separation and purification steps to isolate the desired product from the complex reaction mixture.

Purification: A Critical Step for High Purity

Regardless of the synthetic route, the crude product will contain unreacted starting materials, byproducts, and residual solvents. Achieving high purity, often exceeding 99%, is essential for most applications. A multi-step purification process is typically employed.

A highly effective purification strategy involves the following key steps:[6]

  • Ammonification and Extraction: The crude product is first treated with an aqueous ammonia solution to convert the carboxylic acid to its ammonium salt, rendering it water-soluble. This allows for the extraction of non-polar impurities using an organic solvent like toluene.

  • Acidification: The aqueous layer containing the ammonium cyanoundecanoate is then acidified, typically with sulfuric or hydrochloric acid, to a pH of 1.5-2.0. This protonates the carboxylate, causing the crude this compound to precipitate out of the solution.

  • Crystallization: The final and most critical step is recrystallization from a suitable solvent. Cyclohexane has been shown to be an effective solvent for this purpose. The crude acid is dissolved in hot cyclohexane, and upon cooling, high-purity crystals of this compound are formed, leaving remaining impurities in the solvent. This process can yield purities of up to 99.90%.[6]

Anion exchange chromatography can also be employed as a powerful purification technique for organic acids, offering an alternative or supplementary method to crystallization.[7]

Comprehensive Characterization of this compound

A battery of analytical techniques is necessary to unequivocally confirm the identity, structure, and purity of this compound.

Spectroscopic Methods

Spectroscopy provides invaluable information about the molecular structure and functional groups present in the molecule.

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the different types of protons and their connectivity. The acidic proton of the carboxylic acid (COOH) typically appears as a broad singlet far downfield, in the range of 10-13 ppm.[8] The protons on the carbon adjacent to the carboxylic acid and the nitrile group will have distinct chemical shifts, while the protons of the long methylene chain will appear as a complex multiplet in the aliphatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule.[9] The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the range of 170-185 ppm.[8][10] The carbon of the nitrile group (C≡N) typically resonates between 110-120 ppm.[11] The remaining carbons of the aliphatic chain will have signals in the upfield region of the spectrum. The broad range of chemical shifts in ¹³C NMR often allows for the clear resolution of each carbon signal.[12]

Table 1: Typical ¹³C NMR Chemical Shifts for Functional Groups in this compound

Functional GroupTypical Chemical Shift (ppm)
Carboxylic Acid (C=O)170 - 185
Nitrile (C≡N)110 - 120
Aliphatic (CH₂)20 - 40

FTIR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

  • The O-H stretch of the carboxylic acid appears as a very broad absorption in the region of 2500-3300 cm⁻¹.[13]

  • The C=O stretch of the carboxylic acid gives a strong, sharp absorption band between 1700 and 1730 cm⁻¹.[14]

  • The C≡N stretch of the nitrile group is a sharp, and intense absorption band appearing around 2250 cm⁻¹.[13]

  • The C-H stretches of the methylene groups in the aliphatic chain are observed as multiple sharp peaks between 2850 and 3000 cm⁻¹.

The presence of these characteristic absorption bands provides strong evidence for the correct structure.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[8] For this compound (molecular weight: 211.30 g/mol ), electrospray ionization (ESI) in negative ion mode is a suitable technique, where the deprotonated molecule [M-H]⁻ at m/z 210.3 would be observed.[1][15]

Chromatographic Methods

Chromatography is essential for assessing the purity of this compound and quantifying any impurities.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for purity determination.[16] A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.[17] The compound is detected using a UV detector, although the chromophore in this compound is weak.[18] Method validation is crucial to ensure accuracy and precision.[19]

Protocol: HPLC Purity Analysis

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a high percentage of A to a high percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas chromatography can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). Derivatization of the carboxylic acid to a more volatile ester may be necessary for optimal results.

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and phase transitions of the material.

DSC measures the heat flow into or out of a sample as a function of temperature.[20] It is used to determine the melting point and enthalpy of fusion of this compound. A sharp melting endotherm is indicative of a highly pure crystalline material. DSC can also provide information on polymorphic transitions.[21]

TGA measures the change in mass of a sample as a function of temperature.[22] It is used to determine the thermal stability and decomposition temperature of this compound. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Table 2: Summary of Key Characterization Data for this compound

TechniqueParameterExpected Result
¹H NMR Chemical Shift of COOH~10-13 ppm (broad singlet)
¹³C NMR Chemical Shift of C=O~170-185 ppm
Chemical Shift of C≡N~110-120 ppm
FTIR O-H Stretch2500-3300 cm⁻¹ (broad)
C=O Stretch~1700-1730 cm⁻¹ (strong, sharp)
C≡N Stretch~2250 cm⁻¹ (sharp, intense)
MS (ESI-) [M-H]⁻m/z 210.3
HPLC Purity>99% (by area percentage)
DSC Melting PointSharp endotherm
TGA DecompositionOnset temperature of weight loss

Visualizing the Workflow

The following diagrams illustrate the key workflows for the purification and characterization of this compound.

Purification_Workflow Crude Crude 11-Cyanoundecanoic Acid Ammonification Ammonification (Aqueous NH₃) Crude->Ammonification Extraction Solvent Extraction (Toluene) Ammonification->Extraction AqueousLayer Aqueous Layer (Ammonium Salt) Extraction->AqueousLayer Water-soluble salt Impurities Organic Impurities Extraction->Impurities Waste Acidification Acidification (H₂SO₄ or HCl) AqueousLayer->Acidification Precipitate Crude Precipitate Acidification->Precipitate Crystallization Crystallization (Cyclohexane) Precipitate->Crystallization PureProduct High-Purity This compound Crystallization->PureProduct

Caption: Purification workflow for this compound.

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_thermal Thermal Properties NMR NMR Spectroscopy ¹H NMR ¹³C NMR FTIR FTIR Spectroscopy MS Mass Spectrometry HPLC HPLC GCMS GC-MS DSC DSC TGA TGA Sample Purified 11-Cyanoundecanoic Acid Sample->NMR Sample->FTIR Sample->MS Sample->HPLC Sample->GCMS Sample->DSC Sample->TGA

Caption: Comprehensive characterization workflow.

Conclusion

The reliable synthesis, purification, and characterization of this compound are fundamental to its successful application in research and industry. This guide has outlined the key considerations and methodologies for ensuring the high purity and structural integrity of this important bifunctional molecule. By employing a combination of robust purification techniques and a comprehensive suite of analytical methods, researchers and developers can have high confidence in the quality of their material, leading to more reliable and reproducible outcomes in their work.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 11-Cyanoundecanoic Acid from 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 11-cyanoundecanoic acid, a valuable bifunctional molecule and key intermediate in the production of polymers and specialty chemicals. The protocol details the conversion of 11-bromoundecanoic acid via a nucleophilic substitution reaction with sodium cyanide. Emphasis is placed on the mechanistic rationale, rigorous safety procedures, detailed step-by-step execution, product purification, and analytical characterization. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Scientific Principle

This compound serves as a critical precursor to ω-amino acids, most notably 11-aminoundecanoic acid, the monomer for the high-performance biopolymer Nylon-11 (Rilsan®)[1]. Its synthesis from readily available 11-bromoundecanoic acid is a classic yet powerful example of a nucleophilic substitution reaction.

The core of this synthesis is the S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction. In this mechanism, the cyanide ion (:CN

^-
), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom. The carbon-bromine bond is polar (C
δ+^{δ+}δ+
-Br
δ^{δ-}δ−
) due to the higher electronegativity of bromine, making the carbon susceptible to nucleophilic attack[2]. The reaction proceeds in a single, concerted step where the cyanide ion forms a new carbon-carbon bond as the bromide ion (Br
^-
), the leaving group, departs[3][4].

The overall transformation is: Br-(CH₂)₁₀-COOH + NaCN → NC-(CH₂)₁₀-COOH + NaBr

The choice of an ethanolic solvent is critical; it readily dissolves the reactants while minimizing the presence of water. Water can compete as a nucleophile (producing 11-hydroxyundecanoic acid) and can also promote the hydrolysis of the desired nitrile product to a carboxamide or carboxylic acid under heating[5][6].

CRITICAL SAFETY PROTOCOLS: Handling Cyanide

WARNING: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin[7][8]. All handling and reaction steps involving cyanide salts MUST be performed in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): A full-length, flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove) are mandatory[9][10].

  • Prevention of Hydrogen Cyanide (HCN) Gas Release: Cyanide salts react with acids to produce hydrogen cyanide, an extremely toxic and volatile gas. Ensure all glassware is free of acidic residue. NEVER mix cyanide waste with acidic waste streams[7][9].

  • Emergency Preparedness: An emergency eye wash and safety shower must be immediately accessible[8]. A cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be available, and all personnel must be trained in its use and emergency procedures.

  • Waste Decontamination and Disposal: All equipment and waste containing cyanide must be decontaminated before removal from the fume hood. A freshly prepared aqueous solution of sodium hypochlorite (bleach) or an alkaline ferrous sulfate solution can be used to quench residual cyanide. Dispose of all contaminated materials in accordance with local hazardous waste regulations[9].

Experimental Workflow and Protocol

The following diagram outlines the complete workflow from reaction setup to product characterization.

SynthesisWorkflow cluster_prep Preparation & Safety cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Glassware Prepare Dry Glassware FumeHood->Glassware Reagents Weigh Reagents Glassware->Reagents Setup Assemble Reflux Apparatus Reagents->Setup DissolveNaCN Dissolve NaCN in Ethanol/H2O Setup->DissolveNaCN AddBromoAcid Add 11-Bromoundecanoic Acid Solution DissolveNaCN->AddBromoAcid Reflux Heat to Reflux (e.g., 8-12h) AddBromoAcid->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter Inorganic Salts Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Redissolve Redissolve in Base (e.g., NaOH) Evaporate->Redissolve Wash Wash with Organic Solvent Redissolve->Wash Acidify Acidify Aqueous Layer to Precipitate Wash->Acidify Isolate Filter & Wash Crude Product Acidify->Isolate Recrystallize Recrystallize Isolate->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterize (FT-IR, NMR, MS) Dry->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
11-Bromoundecanoic Acid≥97%Standard VendorUsed as received[11].
Sodium Cyanide (NaCN)≥98%Standard VendorEXTREME TOXIN . Handle with care.
Ethanol (EtOH)200 Proof, AnhydrousStandard Vendor
Deionized Water (H₂O)Type II or betterIn-house
Hydrochloric Acid (HCl)37% (conc.)Standard VendorUsed for acidification.
Sodium Hydroxide (NaOH)Pellets, ≥98%Standard VendorUsed for extraction.
Ethyl AcetateACS GradeStandard VendorUsed for recrystallization/washing.
Celite® 545N/AStandard VendorOptional, for filtration aid.
Round-bottom flask (250 mL)BorosilicateN/A
Reflux CondenserBorosilicateN/A
Magnetic Stir Plate/Stir BarN/AN/A
Heating MantleN/AN/A
Büchner Funnel & Filter FlaskN/AN/A
Rotary EvaporatorN/AN/A
Separatory Funnel (500 mL)BorosilicateN/A
Step-by-Step Protocol
  • Reaction Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Prepare Cyanide Solution: To the flask, add sodium cyanide (5.9 g, 120 mmol, 1.2 eq.). Carefully add a solvent mixture of ethanol (80 mL) and deionized water (20 mL). Stir the suspension at room temperature for 15 minutes.

  • Prepare Bromo-acid Solution: In a separate beaker, dissolve 11-bromoundecanoic acid (26.5 g, 100 mmol, 1.0 eq.) in 50 mL of ethanol, warming gently if necessary.

  • Initiate Reaction: Add the 11-bromoundecanoic acid solution to the stirring cyanide suspension in the reaction flask.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 10-12 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material spot.

  • Work-up - Isolation of Crude Product:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the precipitated sodium bromide and any unreacted sodium cyanide. A small pad of Celite® can aid filtration. Wash the collected solids with a small amount of cold ethanol (2 x 20 mL).

    • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • To the remaining aqueous residue, add 100 mL of 2 M sodium hydroxide solution. Transfer the solution to a 500 mL separatory funnel.

    • Wash the basic aqueous solution with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

    • Slowly and carefully acidify the aqueous layer to pH ~1-2 by adding concentrated hydrochloric acid dropwise with stirring in an ice bath. The product will precipitate as a white solid.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts, and pull dry on the filter for 30 minutes.

  • Purification:

    • Transfer the crude solid to a beaker and perform recrystallization from an ethyl acetate/hexane solvent system or hot water[12].

    • Dissolve the crude product in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight.

Expected Results and Characterization

ParameterExpected Value / Observation
Product Appearance White to off-white crystalline solid
Theoretical Yield 21.13 g
Typical Actual Yield 17-19 g (80-90%)
Melting Point 78-81 °C
FT-IR (ATR, cm⁻¹) ~2920, 2850 (C-H), 2245 (C≡N, sharp) , 1700 (C=O)
¹H NMR (400 MHz, CDCl₃) δ ~2.35 (t, 2H, -CH₂COOH), ~2.32 (t, 2H, -CH₂CN), ~1.7-1.2 (m, 16H, internal CH₂)
¹³C NMR (100 MHz, CDCl₃) δ ~179 (COOH), ~119 (CN) , ~51 (-CH₂CN), ~34 (-CH₂COOH), ~29-25 (internal CH₂), ~17 (-CH₂CH₂CN)
Mass Spec (ESI⁻) [M-H]⁻ calculated for C₁₂H₂₀NO₂: 210.15; found: 210.1

Discussion and Troubleshooting

  • Rationale for Mixed Solvent: While a purely ethanolic system is ideal to prevent side reactions, the solubility of sodium cyanide is limited. A small amount of water (e.g., 20% v/v) significantly increases the cyanide concentration in the solution, thereby accelerating the S(_N)2 reaction rate without causing excessive hydrolysis.

  • Importance of Acid-Base Extraction: The work-up is designed to leverage the carboxylic acid functionality of the product. By converting it to its water-soluble sodium salt (sodium 11-cyanoundecanoate), it can be easily separated from neutral or basic organic impurities. Subsequent acidification re-precipitates the pure acid.

  • Purification Strategy: Recrystallization is an effective method for removing minor impurities, such as any remaining starting material or the 11-hydroxyundecanoic acid byproduct. For extremely high purity requirements, anion-exchange chromatography can be employed[13].

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield 1. Incomplete reaction.2. Presence of excess water leading to hydrolysis.3. Product loss during work-up.1. Extend reflux time; confirm starting material consumption by TLC.2. Use anhydrous ethanol and minimize water in the solvent system.3. Ensure complete precipitation during acidification; minimize transfers.
Product Contaminated with Starting Material Insufficient reaction time or temperature.Increase reflux time to 18-24 hours. Ensure the reaction maintains a steady reflux.
Presence of Amide Impurity (C=O stretch at ~1650 cm⁻¹ in IR) Partial hydrolysis of the nitrile group during work-up, especially if the basic solution is heated.Avoid heating during the basic extraction step. Ensure the final acidification is performed promptly after the basic wash.
Oily Product Instead of Solid Presence of significant impurities depressing the melting point.Re-run the acid-base extraction carefully. If the issue persists, consider column chromatography on silica gel for purification.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of this compound. By adhering to the stringent safety measures and understanding the chemical principles behind each step, researchers can consistently obtain a high yield of pure product. This versatile intermediate is now ready for subsequent transformations, such as reduction to 11-aminoundecanoic acid for polymer synthesis or other derivatizations in drug discovery programs.

References

Purification of 11-Cyanoundecanoic Acid by Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

11-Cyanoundecanoic acid (11-CUA) is a critical bifunctional molecule, serving as a key monomer in the synthesis of advanced polyamides and as a versatile building block in pharmaceutical and specialty chemical development.[1][2] The purity of 11-CUA is paramount to ensure the desired properties and reactivity in downstream applications.[2] Synthetic routes can often yield impurities, including isomers and residual starting materials, necessitating a robust purification strategy.[2][3] This application note provides a detailed, field-proven protocol for the purification of this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the physicochemical principles governing the separation, offer a step-by-step methodology, and provide guidance for achieving high purity and recovery.

Introduction to this compound Purification

This compound is a unique aliphatic chain possessing two distinct terminal functional groups: a polar, ionizable carboxylic acid (-COOH) and a polar nitrile (-C≡N). This structure imparts a dual hydrophilic-hydrophobic character, making it a valuable precursor for polymers like Nylon-12 and other specialty materials.[2] However, crude 11-CUA recovered from synthesis is often a mixture containing 75% to 95% of the target compound, alongside 4% to 11% of its isomers and trace tarry materials.[2][3]

Effective purification is therefore not merely a recommendation but a requirement. Chromatography, particularly RP-HPLC, offers the high resolving power necessary to separate 11-CUA from these closely related impurities. This guide is designed to equip researchers with the scientific rationale and a practical, validated protocol to achieve this separation efficiently.

Physicochemical Properties for Chromatographic Design

A successful purification strategy is built upon a fundamental understanding of the target molecule's properties. The behavior of 11-CUA in a chromatographic system is dictated by its structure and resulting physicochemical characteristics.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₂H₂₁NO₂Indicates a significant hydrocarbon content.[4]
Molecular Weight 211.30 g/mol Standard molecular weight for a long-chain fatty acid derivative.[1][4]
Structure NC-(CH₂)₁₀-COOHA long, non-polar C11 alkyl chain with polar termini.
LogP ~3.5Indicates significant hydrophobicity, making it ideal for reverse-phase retention.[1]
Melting Point 56-58 °CA white solid at room temperature.[1]
Solubility Low in water; higher in solvents like cyclohexane, n-hexane, methanol, and acetonitrile.Dictates solvent choice for sample preparation and mobile phase.[2][3]
pKa (estimated) ~4.5 - 5.0The carboxylic acid group will be ionized (negatively charged) above this pH.[5] Controlling ionization is critical for retention and peak shape.

The dominant feature of 11-CUA is its long, hydrophobic alkyl chain, as evidenced by its high LogP value and low water solubility. This makes Reverse-Phase (RP) chromatography , where a non-polar stationary phase is used, the logical and most effective choice for its purification.[6][7]

Principle of Separation: Reverse-Phase HPLC

In RP-HPLC, the separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Stationary Phase: A non-polar medium, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains. This creates a dense, hydrophobic surface.

  • Mobile Phase: A polar solvent system, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.

  • Mechanism of Retention: When the sample is introduced, the hydrophobic C11 alkyl chain of 11-CUA partitions from the polar mobile phase and adsorbs onto the non-polar C18 stationary phase. Compounds are eluted by gradually increasing the concentration of the organic solvent in the mobile phase, which reduces its polarity and displaces the analytes from the stationary phase. More hydrophobic molecules, or those with stronger interactions, are retained longer.

The Critical Role of pH Control: The carboxylic acid moiety of 11-CUA presents a specific challenge. At a pH above its pKa (~4.5), the group deprotonates to form a carboxylate anion (-COO⁻). This charged species is highly polar and will have minimal interaction with the C18 stationary phase, leading to poor retention and broad, tailing peaks.

To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[8] By maintaining a pH of ~2.5-3.0, the carboxylic acid remains in its neutral, protonated form (-COOH), rendering the molecule more non-polar and significantly increasing its retention on the column. This is commonly accomplished by adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[6]

Experimental Protocol

This protocol is designed for preparative scale purification on an HPLC system equipped with a fraction collector.

Materials and Instrumentation
  • HPLC System: Preparative HPLC with a binary gradient pump, autosampler or manual injector, column oven, and UV-Vis or Mass Spectrometry (MS) detector.

  • Fraction Collector: Automated fraction collector triggered by time or detector signal.

  • Chromatography Column: C18 bonded silica column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Crude Sample: this compound (as-synthesized).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC-grade.

  • Glassware: Volumetric flasks, beakers, graduated cylinders.

  • Filtration: 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).

Reagent Preparation
  • Mobile Phase A (Aqueous): In a 1 L volumetric flask, add 1 mL of TFA to ~900 mL of ultrapure water. Bring to volume with water and mix thoroughly. (Final concentration: 0.1% v/v TFA in water).

  • Mobile Phase B (Organic): In a 1 L volumetric flask, add 1 mL of TFA to ~900 mL of acetonitrile. Bring to volume with acetonitrile and mix thoroughly. (Final concentration: 0.1% v/v TFA in ACN).

  • Sample Solvent: A mixture of 50:50 Water:Acetonitrile with 0.1% TFA is a good starting point. Alternatively, use the initial mobile phase conditions.

Sample Preparation
  • Weigh an appropriate amount of crude 11-CUA. The loading capacity depends on the column dimensions (e.g., 50-150 mg for a 21.2 mm ID column).

  • Dissolve the crude material in the minimum amount of Sample Solvent required for complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative purification of hydrophobic molecules.
Mobile Phase A 0.1% TFA in WaterPolar component of the mobile phase with pH control.
Mobile Phase B 0.1% TFA in AcetonitrileNon-polar component for elution; provides good peak shape.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmDetects the carboxyl functional group.
Injection Volume 1-5 mL (dependent on concentration)Maximize loading without overloading the column.
Gradient Program Time (min) % Mobile Phase B
0.060
2.060
15.095
18.095
18.160
22.060
Purification Workflow
  • System Equilibration: Purge both pump lines with their respective mobile phases. Equilibrate the column with the starting conditions (60% B) for at least 5 column volumes (~20 minutes) or until a stable baseline is achieved.

  • Injection: Inject the filtered, prepared sample onto the column.

  • Chromatographic Run & Fraction Collection: Start the gradient method. Set the fraction collector to trigger based on the UV detector signal (e.g., collect when the signal rises above a certain threshold) and collect the main peak corresponding to 11-CUA.

  • Column Re-equilibration: After the gradient is complete, allow the column to re-equilibrate at the starting conditions (60% B) for the next injection.

Post-Purification Analysis
  • Solvent Removal: Combine the collected fractions containing the pure compound. Remove the acetonitrile and water using a rotary evaporator. The presence of TFA may require co-evaporation with a solvent like methanol.

  • Purity Confirmation: Re-dissolve a small amount of the final solid product and analyze its purity using an analytical scale HPLC system. Purity can be further confirmed by NMR, MS, or melting point analysis.[1]

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification process, from the initial crude material to the final, validated pure compound.

Purification_Workflow cluster_prep Preparation cluster_hplc Chromatography cluster_post Post-Processing Crude Crude 11-CUA Dissolve Dissolve in Sample Solvent Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject on C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Collect Fraction Collection Detect->Collect Evaporate Solvent Removal (Rotovap) Collect->Evaporate Analyze Purity Analysis (Analytical HPLC, MS) Evaporate->Analyze Pure Pure 11-CUA Analyze->Pure

References

Application Notes and Protocols for 11-Cyanoundecanoic Acid Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bifunctional Surfaces

In the landscape of surface science and drug development, the ability to precisely engineer interfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) offer an elegant and robust platform for tailoring surface properties with nanoscale precision. Among the diverse palette of molecules available for SAM formation, bifunctional molecules—those possessing distinct chemical moieties at each terminus—provide a unique strategic advantage. 11-Cyanoundecanoic acid (11-CUA) is an exemplary bifunctional molecule, featuring a carboxylic acid headgroup for surface anchoring and a terminal cyano (nitrile) group that presents a unique chemical handle for further functionalization.

The carboxylic acid group allows for the formation of stable monolayers on a variety of oxide-containing substrates such as silicon oxide, indium tin oxide (ITO), and aluminum oxide, as well as on noble metals like gold and silver. The long alkyl chain (-(CH₂)₁₀-) promotes the formation of a densely packed, ordered monolayer through van der Waals interactions, creating a well-defined insulating barrier. The terminal cyano group is of particular interest due to its moderate polarity and its utility as a precursor for a range of chemical transformations, including reduction to amines or hydrolysis to carboxylic acids. This versatility makes 11-CUA SAMs a powerful tool for creating surfaces with tailored chemical reactivity, wettability, and biocompatibility.

This comprehensive guide provides detailed protocols for the formation and characterization of 11-CUA SAMs on common substrates, along with insights into the underlying scientific principles. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of molecular self-assembly for advanced applications.

Materials and Equipment

Reagents
  • This compound (CAS 5810-18-4)[1][2][3]

  • Anhydrous Ethanol (ACS grade or higher)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Ammonium Hydroxide (NH₄OH, 28-30%)

  • Hydrochloric Acid (HCl, 37%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Substrates
  • Gold-coated silicon wafers (e.g., 100 nm Au with a 10 nm Ti or Cr adhesion layer)

  • Silicon wafers (prime grade, <100> orientation)

  • Copper foils (electro-polished)

Equipment
  • Ultrasonic bath

  • Piranha solution bath (use with extreme caution in a certified fume hood)

  • UV-Ozone cleaner (optional)

  • Spin coater or dip coater

  • Contact angle goniometer

  • X-ray Photoelectron Spectrometer (XPS)

  • Atomic Force Microscope (AFM)

  • Inert atmosphere glovebox or desiccator

Protocol Part 1: Rigorous Substrate Preparation

The quality of a SAM is critically dependent on the cleanliness and uniformity of the substrate. The following protocols are designed to produce pristine surfaces for optimal monolayer formation.

Gold Substrates
  • Degreasing: Sonicate the gold substrates in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.

  • Piranha Cleaning (for robust gold films):

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care using appropriate personal protective equipment (PPE) in a designated fume hood.

    • Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.

    • Immerse the gold substrates in the Piranha solution for 5-10 minutes.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Final Cleaning (Optional but Recommended): Treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic contaminants.

Silicon Oxide Substrates
  • RCA-1 (SC-1) Cleaning:

    • Prepare the RCA-1 solution by mixing 5 parts deionized water, 1 part 28-30% NH₄OH, and 1 part 30% H₂O₂.

    • Heat the solution to 75-80 °C.

    • Immerse the silicon wafers in the hot RCA-1 solution for 10-15 minutes to remove organic residues.

    • Rinse thoroughly with deionized water.

  • RCA-2 (SC-2) Cleaning:

    • Prepare the RCA-2 solution by mixing 6 parts deionized water, 1 part 37% HCl, and 1 part 30% H₂O₂.

    • Heat the solution to 75-80 °C.

    • Immerse the wafers in the hot RCA-2 solution for 10-15 minutes to remove metallic contaminants.

    • Rinse thoroughly with deionized water.

  • Drying: Dry the wafers under a stream of high-purity nitrogen gas.

Protocol Part 2: Formation of the 11-CUA Self-Assembled Monolayer

This protocol describes the solution-phase deposition of 11-CUA to form a dense, well-ordered monolayer.

  • Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the 11-CUA is fully dissolved; gentle sonication may be required.

  • Immersion: Immediately after cleaning and drying, immerse the substrates in the 11-CUA solution in a clean, sealed glass container. To minimize contamination, it is advisable to perform this step in an inert atmosphere (e.g., a glovebox) or to purge the container with nitrogen before sealing.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature. This extended incubation time ensures the formation of a well-ordered and densely packed monolayer.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination.

Visualization of the Experimental Workflow

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation Degreasing Degreasing (Acetone, IPA, DI Water) Cleaning Chemical Cleaning (Piranha or RCA) Degreasing->Cleaning Drying_Prep Drying (Nitrogen Stream) Cleaning->Drying_Prep Immersion Substrate Immersion (18-24 hours) Drying_Prep->Immersion Solution Prepare 1 mM 11-CUA in Ethanol Solution->Immersion Rinsing Rinsing (Anhydrous Ethanol) Immersion->Rinsing Drying_SAM Drying (Nitrogen Stream) Rinsing->Drying_SAM XPS XPS Drying_SAM->XPS AFM AFM Drying_SAM->AFM ContactAngle Contact Angle Drying_SAM->ContactAngle

Caption: Workflow for 11-CUA SAM formation and characterization.

Protocol Part 3: Characterization of the 11-CUA SAM

Thorough characterization is essential to validate the formation and quality of the SAM.

Contact Angle Goniometry
  • Principle: The contact angle of a water droplet on a surface is a measure of its wettability. A successful 11-CUA SAM will present a moderately hydrophilic surface due to the terminal cyano groups.

  • Procedure:

    • Place the SAM-coated substrate on the goniometer stage.

    • Dispense a small droplet (2-5 µL) of deionized water onto the surface.

    • Measure the static contact angle.

  • Expected Results: The contact angle for a well-formed 11-CUA SAM is expected to be in the range of 60-70 degrees. This is more hydrophilic than a methyl-terminated SAM (contact angle >110°) but less hydrophilic than a carboxylic acid-terminated SAM (contact angle <30°).[4][5][6][7]

X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS provides quantitative elemental and chemical state information about the top few nanometers of a surface.[8] It can confirm the presence of the 11-CUA molecule and the integrity of its functional groups.

  • Procedure:

    • Introduce the SAM-coated substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and the substrate-specific peaks (e.g., Au 4f, Si 2p, Cu 2p).

  • Expected Results:

    • C 1s: A main peak around 285.0 eV corresponding to the alkyl chain (C-C, C-H), and a smaller peak at a higher binding energy corresponding to the carbon in the cyano group (C≡N) and the carboxylic acid group (O=C-O).[9]

    • N 1s: A peak around 399-400 eV, characteristic of the nitrile group.

    • O 1s: A peak around 532-533 eV from the carboxylic acid headgroup.[9]

    • Substrate Peaks: Attenuation of the substrate signal compared to a bare substrate, indicating the presence of an overlayer.

ElementRegionExpected Binding Energy (eV)Functional Group Assignment
CarbonC 1s~285.0Alkyl chain (C-C, C-H)
~286.5Carbon adjacent to cyano/carboxyl
~288-289Carboxylic acid (O=C-O) & Cyano (C≡N)
NitrogenN 1s~399-400Cyano (C≡N)
OxygenO 1s~532-533Carboxylic acid (C=O, C-O)
Atomic Force Microscopy (AFM)
  • Principle: AFM provides topographical information about the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the SAM and to measure its thickness.

  • Procedure:

    • Imaging: Operate the AFM in tapping mode to obtain high-resolution images of the SAM surface.

    • Thickness Measurement (Scratch Method):

      • Carefully create a scratch in the SAM using a sharp object (e.g., a needle).

      • Image the edge of the scratch with the AFM.

      • Measure the height difference between the intact SAM and the exposed substrate.

  • Expected Results:

    • A well-formed SAM should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness.

    • The thickness of the 11-CUA monolayer should be approximately 1.5 - 2.0 nm, consistent with the length of the molecule.

Mechanism of 11-CUA SAM Formation

SAM_Mechanism cluster_sam Self-Assembled Monolayer Substrate Si O H SAM Si-O-C(=O)-(CH₂)₁₀-C≡N Si-O-C(=O)-(CH₂)₁₀-C≡N Si-O-C(=O)-(CH₂)₁₀-C≡N Molecule COOH (CH₂)₁₀ C≡N Molecule:head->Substrate:f1

Caption: Mechanism of 11-CUA binding to a hydroxylated surface.

Applications in Research and Drug Development

The unique bifunctional nature of 11-CUA SAMs opens up a wide array of applications:

  • Biosensor Development: The terminal cyano group can be chemically modified to immobilize biomolecules such as enzymes, antibodies, or DNA probes for the development of highly specific biosensors.[10][11] The well-ordered monolayer minimizes non-specific binding, enhancing the signal-to-noise ratio.

  • Controlled Drug Delivery: The surface can be functionalized with targeting ligands or stimuli-responsive moieties for the controlled release of therapeutic agents.

  • Surface Wettability Tuning: The cyano group provides a surface with intermediate hydrophilicity. This property can be precisely tuned by co-deposition with other thiols or by subsequent chemical modification.

  • Corrosion Inhibition: The dense, hydrophobic alkyl chains can act as a barrier to protect underlying metal surfaces from corrosive environments.

  • Molecular Electronics: The uniform, insulating nature of the SAM makes it a candidate for use as a dielectric layer in molecular electronic devices.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Water Contact AngleIncomplete SAM formation, contamination with hydrophobic species.Ensure substrate is scrupulously clean before immersion. Use high-purity solvent and 11-CUA.
Low Water Contact AngleDisordered monolayer, presence of hydrophilic contaminants.Increase incubation time. Ensure anhydrous conditions during SAM formation.
Inconsistent ResultsSubstrate variability, inconsistent cleaning, solution degradation.Use substrates from the same batch. Standardize the cleaning protocol. Use freshly prepared 11-CUA solution.
Poor XPS SignalSAM is too thin or absent.Verify the concentration of the 11-CUA solution. Ensure complete immersion of the substrate.

Conclusion

The formation of self-assembled monolayers of this compound provides a robust and versatile method for the precise engineering of surfaces. By following the detailed protocols outlined in this guide, researchers can create well-defined, functional interfaces for a multitude of applications in materials science, biotechnology, and drug development. The key to success lies in meticulous substrate preparation, controlled self-assembly conditions, and thorough characterization to ensure the formation of a high-quality monolayer.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bifunctional Linkers in Nanotechnology

The precise control of nanoparticle surface chemistry is paramount for their successful application in fields ranging from targeted drug delivery and advanced diagnostics to catalysis and materials science.[1] Functionalization with carefully selected linker molecules dictates the nanoparticle's stability, biocompatibility, and, most importantly, its ability to interact with its environment in a predetermined manner.[2]

This guide focuses on 11-cyanoundecanoic acid, a bifunctional aliphatic linker that offers a strategic advantage in nanoparticle surface engineering. It possesses two distinct terminal functionalities:

  • A carboxylic acid (-COOH) group , which serves as a robust and versatile anchor for covalent attachment to a wide array of nanoparticle surfaces.

  • A cyano (-C≡N) group , which remains available after immobilization, providing a secondary, orthogonal reactive handle for subsequent modifications or for tuning the nanoparticle's surface properties.

This dual-functionality allows for a multi-step, controlled approach to building complex nanostructures. The long 11-carbon chain provides a significant spacer arm, minimizing steric hindrance and projecting the terminal cyano group away from the nanoparticle surface for enhanced accessibility. This document provides the scientific rationale, detailed protocols, and characterization strategies for effectively utilizing this compound in your research.

Mechanism of Functionalization: A Tale of Two Ends

The utility of this compound lies in the distinct chemical reactivity of its two terminal groups. The functionalization process is typically envisioned as a primary anchoring step followed by the potential for secondary modification.

Primary Anchoring: The Carboxylic Acid Group

The carboxylic acid is the workhorse for initial nanoparticle conjugation. The most common and reliable method for covalently attaching carboxylic acids to nanoparticles is through the formation of a stable amide bond, particularly with nanoparticles that have been pre-functionalized with primary amines (e.g., aminosilane-coated silica or iron oxide NPs, or polymer nanoparticles synthesized with amine-containing monomers).

This is achieved via carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[3][4]

The Causality Behind EDC/NHS Chemistry:

  • EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[3]

  • This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group. To prevent this and increase reaction efficiency, NHS is added.

  • NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3][5]

  • This stable ester then reacts efficiently with primary amines on the nanoparticle surface to form a strong, covalent amide bond, releasing the NHS byproduct.[6] This two-step, one-pot reaction is most efficient in a slightly acidic pH (5.5-6.0) for the activation step, while the final conjugation to the amine is favored at a physiological pH (7.2-8.0).[5][7]

EDC_NHS_Mechanism COOH R-COOH (this compound) Intermediate O-Acylisourea Intermediate (Unstable) COOH->Intermediate + pH 5.5-6.0 EDC EDC EDC->Intermediate NHS_Ester NHS Ester (Amine-Reactive, Stable) Intermediate->NHS_Ester + Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis H₂O NP_NH2 Nanoparticle-NH2 Final_Product Nanoparticle-Amide Bond (Stable Conjugate) NP_NH2->Final_Product NHS_Ester->Final_Product + pH 7.2-8.0 NHS_reagent NHS / Sulfo-NHS NHS_reagent->NHS_Ester

Fig 1: EDC/NHS coupling mechanism for conjugating a carboxylic acid to a primary amine.
The Terminal Cyano Group: A Handle for Further Innovation

Once the linker is anchored, the exposed cyano group offers a wealth of possibilities. Unlike more common functional groups, its unique reactivity allows for specific chemical transformations.

  • As a Precursor to Amines: The cyano group can be chemically reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (in organic solvents) or catalytic hydrogenation. This newly formed amine can then be used for subsequent conjugation reactions, effectively creating a platform for building dendritic structures or attaching a second layer of molecules.[8]

  • Modulating Surface Properties: The cyano group is strongly electron-withdrawing. Its presence on a nanoparticle surface can alter the local electronic environment, which may be useful in applications like catalysis or surface-enhanced Raman spectroscopy (SERS).[9] Studies on cyano-functionalized graphitic materials have shown their effectiveness as reinforcing fillers due to chemical compatibility and modified surface properties.[10]

  • Click Chemistry Handle: While not a direct participant, the cyano group can be converted to other functionalities, such as an azide, to enable powerful "click chemistry" reactions like the Huisgen 1,3-dipolar cycloaddition for highly efficient and specific ligations.[11]

Experimental Protocols

The following protocols provide a detailed methodology for the functionalization of nanoparticles with this compound.

Protocol 1: Covalent Conjugation to Amine-Functionalized Nanoparticles

This protocol is optimized for nanoparticles possessing surface primary amine groups (e.g., aminosilane-coated silica, iron oxide, or polymeric nanoparticles).

3.1.1 Materials and Reagents

Reagent/MaterialRecommended Supplier/GradePurpose
Amine-Functionalized NanoparticlesUser-DefinedSubstrate for functionalization
This compoundHigh Purity (≥97%)Bifunctional linker
EDC-HClMolecular Biology GradeCarboxyl activating agent
Sulfo-NHSHigh PurityStabilizer for activated ester
Activation Buffer0.1 M MES, pH 6.0Optimal pH for EDC/NHS activation
Coupling Buffer1X PBS, pH 7.4Optimal pH for amide bond formation
Quenching Buffer1 M Tris-HCl, pH 8.5Deactivates unreacted NHS esters
Washing Buffer1X PBS with 0.05% Tween 20Removes excess reagents
Organic SolventAnhydrous DMSO or DMFTo dissolve the linker
Deionized (DI) Water18.2 MΩ·cmFor buffer preparation

3.1.2 Step-by-Step Methodology

  • Nanoparticle Preparation:

    • Resuspend the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 5-10 mg/mL.

    • Sonicate the suspension in a bath sonicator for 5 minutes to ensure a homogenous, aggregate-free dispersion.

  • Linker Activation:

    • Rationale: This step creates the stable, amine-reactive NHS ester of this compound. It is performed separately to maximize activation efficiency before introducing the nanoparticles.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • In a separate microcentrifuge tube, add the required volume of the linker solution to Activation Buffer.

    • Freshly prepare and add EDC and Sulfo-NHS solutions (in Activation Buffer) to the linker solution. A 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS relative to the linker is a robust starting point.

    • Incubate the activation mixture for 30 minutes at room temperature with gentle mixing.

  • Conjugation to Nanoparticles:

    • Add the activated linker solution directly to the dispersed nanoparticle suspension from Step 1.

    • Adjust the pH of the entire reaction mixture to ~7.4 by adding a sufficient volume of Coupling Buffer (e.g., 1 part Coupling buffer to 4 parts reaction mixture).

    • Incubate for 2-4 hours at room temperature (or overnight at 4°C) on a rotator or orbital shaker.

  • Quenching and Purification:

    • Rationale: Quenching is critical to deactivate any unreacted NHS esters, preventing non-specific cross-linking. The subsequent washing steps are essential to remove all reactants and byproducts for a pure final product.[12]

    • Add Quenching Buffer to the reaction to a final concentration of 50 mM. Incubate for 30 minutes.

    • Pellet the functionalized nanoparticles by centrifugation. The required speed and time will depend on nanoparticle size and density (e.g., 12,000 x g for 20 minutes for 100 nm silica NPs).

    • Carefully remove and discard the supernatant.

    • Resuspend the nanoparticle pellet in Washing Buffer and vortex/sonicate briefly to fully redisperse.

    • Repeat the centrifugation and washing cycle at least three times.

    • After the final wash, resuspend the purified nanoparticle pellet in a suitable storage buffer (e.g., 1X PBS) and store at 4°C.

Workflow cluster_NP Nanoparticle Prep cluster_Linker Linker Activation cluster_Reaction Conjugation & Purification NP_prep 1. Disperse Amine-NPs in Activation Buffer Conjugate 3. Mix Activated Linker with NPs (pH 7.4) NP_prep->Conjugate Linker_prep 2. Activate 11-CUA with EDC/Sulfo-NHS in Buffer Linker_prep->Conjugate Quench 4. Quench Reaction (Tris Buffer) Conjugate->Quench Wash 5. Centrifuge & Wash (3x) Quench->Wash Store 6. Resuspend in Storage Buffer Wash->Store

Fig 2: Experimental workflow for covalent conjugation of this compound.

Characterization of Functionalized Nanoparticles

Validation is a non-negotiable step to confirm the success of the surface modification. A combination of techniques should be employed to provide orthogonal evidence of functionalization.

TechniqueParameter MeasuredExpected Outcome for Successful Functionalization
FTIR Spectroscopy Vibrational modes of chemical bondsAppearance of a characteristic sharp peak for the cyano group (-C≡N) stretch around 2240-2260 cm⁻¹. Shift and broadening of the C=O stretch from the carboxylic acid to the amide I band (~1650 cm⁻¹).[10]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average)An increase in the hydrodynamic diameter compared to the unfunctionalized nanoparticles, indicating the presence of the organic linker layer on the surface.[13]
Zeta Potential Surface ChargeA significant shift in the zeta potential. For example, starting with positively charged amine-NPs, the charge will become less positive or negative after conjugation due to the masking of amines and the presence of the cyano group.
X-ray Photoelectron Spectroscopy (XPS) Surface Elemental CompositionThe appearance of a Nitrogen 1s (N1s) signal, confirming the presence of both the cyano and newly formed amide groups on the nanoparticle surface.[14]
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureIncreased weight loss at temperatures corresponding to the decomposition of the organic linker, which can be used to quantify the grafting density.[10]

Applications and Future Directions

Nanoparticles functionalized with this compound are versatile platforms for further innovation.

  • Targeted Drug Delivery: The terminal cyano group can be reduced to a primary amine, which can then be used to conjugate targeting ligands such as antibodies, peptides, or aptamers via a second round of EDC/NHS chemistry.[12][15] This creates a targeted nanoparticle capable of specific cell or tissue recognition.

  • Biosensing: The unique vibrational signature of the cyano group makes it an excellent Raman or IR probe. Changes in its local environment upon binding of a target analyte could be translated into a detectable signal.

  • Advanced Materials: The ability to create a dense layer of cyano groups on a surface can be used to alter the hydrophobicity, chemical resistance, and electronic properties of nanoparticle-based films and composites.[10]

By providing two distinct and chemically orthogonal functional groups, this compound serves as a powerful tool for the rational design and construction of sophisticated, multifunctional nanomaterials.

References

Application Notes and Protocols for Utilizing 11-Cyanoundecanoic Acid as a Linker in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1][3]

This guide focuses on the application of 11-cyanoundecanoic acid , a long-chain aliphatic linker, in the synthesis and development of novel PROTACs. We will delve into the rationale for employing such a linker, provide detailed synthetic protocols, and outline essential characterization and evaluation methodologies.

The Rationale for Employing Long-Chain Aliphatic Linkers like this compound

The choice of a linker is a pivotal step in PROTAC design, with a delicate balance to be struck between rigidity and flexibility. Long-chain aliphatic linkers, such as the one derived from this compound, offer several potential advantages:

  • Enhanced Reach and Flexibility: The extended length of the C11 alkyl chain provides the necessary distance to bridge the POI and the E3 ligase, which may be sterically demanding. This flexibility can allow for optimal orientation of the two proteins, facilitating efficient ubiquitin transfer.[3]

  • Improved Physicochemical Properties: While long alkyl chains can increase lipophilicity, careful overall molecular design can leverage this to enhance cell permeability. The terminal cyano group offers a site for potential further modification and can subtly influence the polarity of the linker.

  • Synthetic Tractability: this compound is a commercially available building block, simplifying the initial stages of PROTAC synthesis.[4] The carboxylic acid functionality provides a convenient handle for standard amide bond formation, a robust and widely used reaction in medicinal chemistry.

It is crucial to note that the optimal linker length is target-dependent and often requires empirical determination through the synthesis and evaluation of a library of PROTACs with varying linker lengths.[3][5]

Visualizing the PROTAC Mechanism and Synthesis Workflow

To conceptualize the process, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical synthetic workflow employing this compound.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds Proteasome Proteasome POI->Proteasome targeted for degradation PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Reduction of Cyano Group cluster_2 Step 3: Second Amide Coupling E3_Ligand E3 Ligase Ligand (with amine handle) Intermediate E3 Ligand-Linker Conjugate (with terminal cyano group) E3_Ligand->Intermediate Amide Coupling (e.g., HATU, DIPEA) Linker This compound Linker->Intermediate Intermediate_amine E3 Ligand-Linker Conjugate (with terminal amine) Intermediate->Intermediate_amine Reduction (e.g., H2, Raney Ni) Final_PROTAC Final PROTAC Intermediate_amine->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) POI_Ligand POI Ligand (with carboxylic acid handle) POI_Ligand->Final_PROTAC

Caption: A representative synthetic workflow for a PROTAC using this compound.

Detailed Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of a PROTAC utilizing this compound. Note: These are representative protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of the E3 Ligand-Linker Intermediate

This protocol details the initial amide coupling of an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) with this compound.

Materials and Reagents:

  • Amine-functionalized E3 ligase ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • To the solution, add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the E3 ligand-linker intermediate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of the Final PROTAC

This protocol involves the reduction of the terminal cyano group of the intermediate to an amine, followed by a second amide coupling with a carboxylic acid-functionalized POI ligand.

Materials and Reagents:

  • E3 ligand-linker intermediate from Protocol 1 (1.0 eq)

  • Raney Nickel (catalytic amount) or alternative reduction catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Carboxylic acid-functionalized POI ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Preparative reverse-phase HPLC system

Procedure:

Part A: Reduction of the Cyano Group

  • Dissolve the E3 ligand-linker intermediate (1.0 eq) in MeOH or EtOH in a hydrogenation vessel.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Pressurize the vessel with H₂ gas (typically 50 psi, but this may require optimization) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired amine product.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine-terminated intermediate. This product is often used in the next step without further purification.

Part B: Second Amide Coupling

  • Dissolve the crude amine-terminated intermediate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Follow the amide coupling procedure as described in steps 2-4 of Protocol 1.

  • After the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO/water) and filter to remove any solids.

  • Purify the crude PROTAC by preparative reverse-phase HPLC to obtain the final product.

  • Lyophilize the pure fractions to yield the final PROTAC as a solid.

  • Thoroughly characterize the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and determine its purity by analytical HPLC.

In Vitro Evaluation of the Synthesized PROTAC

Once the PROTAC is synthesized and characterized, its biological activity must be assessed. The primary in vitro assay is to determine its ability to induce the degradation of the target protein.

Protocol 3: Western Blotting for Target Protein Degradation

Materials and Reagents:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (for stock solution of PROTAC)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[6]

Data Presentation: Quantifying PROTAC Efficacy

The results from the Western blot analysis can be summarized in a table for clear comparison, especially when evaluating a series of PROTACs with different linkers.

PROTAC IDLinkerTarget ProteinCell LineTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
Example-PROTAC-1 This compound derivativePOI-XCell Line-Y24ValueValue
Control-PROTAC-1 PEG4POI-XCell Line-Y24ValueValue
Control-PROTAC-2 Alkyl C8POI-XCell Line-Y24ValueValue

Note: The DC₅₀ and Dₘₐₓ values are hypothetical and need to be experimentally determined.

Conclusion and Future Perspectives

This compound represents a valuable and readily accessible building block for the synthesis of PROTACs with long, flexible aliphatic linkers. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and in vitro evaluation of such PROTACs. The inherent flexibility of this linker may be advantageous for targets that require a significant degree of conformational rearrangement to form a productive ternary complex. However, researchers should be mindful that extensive linker optimization is often necessary to achieve the desired potency, selectivity, and pharmacokinetic properties.[5][7] Future work could involve exploring the impact of the terminal cyano group on the overall properties of the PROTAC or using it as a handle for further chemical modifications to fine-tune the molecule's characteristics.

References

Application Notes and Protocols for Biosensor Development using 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 11-Cyanoundecanoic Acid in Biosensor Fabrication

For researchers, scientists, and drug development professionals at the forefront of biosensor innovation, the choice of surface chemistry is a critical determinant of assay performance. The ideal linker molecule must not only form a stable, well-ordered monolayer on the transducer surface but also present a versatile functional group for the covalent immobilization of biorecognition elements. This compound (C₁₂H₂₁NO₂) emerges as a compelling candidate in this context, offering a unique combination of a robust anchoring group and a latent, yet highly versatile, terminal nitrile moiety.

This bifunctional linker, with its carboxylic acid head group, can be effectively anchored to a variety of oxide-based surfaces, including indium tin oxide (ITO), silicon dioxide (SiO₂), and titanium dioxide (TiO₂), which are commonly employed in the fabrication of electrochemical and optical biosensors. The eleven-carbon alkyl chain provides a desirable spacer, creating a hydrophilic barrier that can mitigate non-specific protein adsorption and orient the terminal functional group away from the sensor surface, thereby enhancing the accessibility of the immobilized bioreceptor.

The terminal nitrile group is the cornerstone of this compound's utility. In its native state, it is relatively inert, which can be advantageous during the self-assembly process, preventing unwanted side reactions. However, this nitrile group can be chemically transformed into either a carboxylic acid or a primary amine, providing two of the most widely utilized functional groups for bioconjugation. This flexibility allows for the attachment of a broad spectrum of biomolecules, including proteins, antibodies, and nucleic acids, through well-established coupling chemistries. Furthermore, emerging research into nitrile-aminothiol and nitrile-bis-thiol conjugation presents the exciting possibility of direct, bioorthogonal ligation to thiol-containing biomolecules, offering a streamlined immobilization strategy.[1][2]

These application notes provide a comprehensive guide to leveraging the unique properties of this compound for the development of high-performance biosensors. We will detail protocols for the formation of self-assembled monolayers (SAMs), the chemical activation of the terminal nitrile group, and the subsequent immobilization of bioreceptors, supported by insights into the underlying chemical principles and characterization methodologies.

Properties and Safety of this compound

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe implementation in the laboratory.

PropertyValue
Chemical Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
CAS Number 5810-18-4
Appearance White to off-white solid
Melting Point Not specified

Safety Information: this compound is classified as a hazardous substance. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and respiratory irritation. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Principle of Surface Modification and Bioconjugation

The successful fabrication of a biosensor using this compound involves a multi-step process, beginning with the formation of a self-assembled monolayer (SAM) and culminating in the covalent attachment of the bioreceptor. The versatility of the terminal nitrile group allows for two primary activation pathways for subsequent bioconjugation.

Pathway 1: Hydrolysis of the Nitrile to a Carboxylic Acid

The terminal nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[3][4] This newly formed carboxyl group can then be activated using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable NHS ester. This activated ester readily reacts with primary amines (e.g., lysine residues) on the surface of proteins and other biomolecules to form a stable amide bond.[5]

Pathway 2: Reduction of the Nitrile to a Primary Amine

Alternatively, the nitrile group can be reduced to a primary amine. This can be achieved using various reducing agents, such as borane complexes (e.g., BH₃-THF) or through catalytic hydrogenation.[3][6][7] The resulting primary amine can then be used for bioconjugation through several methods, including reaction with NHS-ester activated molecules or via reductive amination with aldehyde-containing biomolecules.

Direct Conjugation Strategies

Recent advancements in bioconjugation chemistry have highlighted the potential for direct reaction with the nitrile group. Nitrile-aminothiol conjugation (NATC) and nitrile-bis-thiol conjugation offer bioorthogonal ligation strategies with thiol-containing biomolecules, such as those with cysteine residues.[1][2] These methods can provide a more direct and potentially milder route for bioreceptor immobilization.

The following diagram illustrates the overall workflow for biosensor fabrication using this compound, highlighting the two primary activation pathways.

G cluster_0 Surface Preparation & SAM Formation cluster_1 Nitrile Group Activation cluster_2 Bioconjugation Substrate Biosensor Substrate (e.g., Gold, SiO2) Cleaned_Substrate Cleaned & Activated Substrate Substrate->Cleaned_Substrate Cleaning & Activation SAM This compound SAM Cleaned_Substrate->SAM Self-Assembly Hydrolysis Hydrolysis (Acid or Base) SAM->Hydrolysis Reduction Reduction (e.g., BH3-THF) SAM->Reduction COOH_SAM Carboxylic Acid- Terminated SAM Hydrolysis->COOH_SAM NH2_SAM Amine- Terminated SAM Reduction->NH2_SAM EDC_NHS EDC/NHS Activation COOH_SAM->EDC_NHS Immobilized_Bio Immobilized Bioreceptor NH2_SAM->Immobilized_Bio Reaction with Activated Bioreceptor EDC_NHS->Immobilized_Bio Reaction with Bioreceptor (-NH2)

Workflow for biosensor fabrication using this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of biosensor development using this compound. These protocols are based on established procedures for similar bifunctional linker molecules and should be optimized for specific applications and substrate materials.

Protocol 1: Formation of an this compound SAM on a Gold Surface

This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate, a common platform for electrochemical and surface plasmon resonance (SPR) biosensors.

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or gold electrodes)

  • This compound

  • Absolute ethanol (200 proof)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care and appropriate PPE in a fume hood.

  • Clean glass or polypropylene containers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: a. Immerse the gold substrates in piranha solution for 5-10 minutes. b. Thoroughly rinse the substrates with copious amounts of DI water. c. Rinse with absolute ethanol. d. Dry the substrates under a gentle stream of nitrogen gas.

  • SAM Formation: a. Prepare a 1-5 mM solution of this compound in absolute ethanol. b. Place the cleaned and dried gold substrates in a clean container. c. Immerse the substrates in the this compound solution. d. Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation. For optimal monolayer ordering, this step can be performed in an inert atmosphere (e.g., nitrogen or argon).

  • Rinsing and Drying: a. Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules. b. Dry the substrates under a gentle stream of nitrogen gas.

  • Characterization (Optional but Recommended): a. The formation and quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR).

Protocol 2: Hydrolysis of the Nitrile-Terminated SAM to a Carboxylic Acid-Terminated SAM

This protocol outlines the conversion of the terminal nitrile groups of the this compound SAM to carboxylic acid groups.

Materials:

  • This compound SAM-modified substrate

  • Hydrochloric acid (HCl), 6 M

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas source

Procedure:

  • Acid Hydrolysis: a. Immerse the SAM-modified substrate in a 6 M HCl solution. b. Heat the solution at 60-80°C for 2-4 hours under reflux. Note: The optimal time and temperature should be determined empirically to ensure complete hydrolysis without damaging the SAM or the underlying substrate.

  • Rinsing and Drying: a. Remove the substrate from the acidic solution and rinse thoroughly with DI water until the pH of the rinsing solution is neutral. b. Rinse with ethanol. c. Dry the substrate under a gentle stream of nitrogen gas.

  • Characterization (Optional but Recommended): a. The conversion of the nitrile to a carboxylic acid can be confirmed by FTIR spectroscopy (disappearance of the nitrile peak around 2240 cm⁻¹ and appearance of the carboxylic acid carbonyl peak around 1700 cm⁻¹). XPS can also be used to monitor the changes in the N1s and C1s core level spectra.

Protocol 3: Reduction of the Nitrile-Terminated SAM to an Amine-Terminated SAM

This protocol describes the reduction of the terminal nitrile groups to primary amine groups.

Materials:

  • This compound SAM-modified substrate

  • Borane-tetrahydrofuran complex solution (BH₃-THF), 1 M in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl), 0.1 M

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas source

Procedure:

  • Reduction Reaction: a. In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket), place the SAM-modified substrate in a container with anhydrous THF. b. Add the BH₃-THF solution to the container to a final concentration of approximately 0.5 M. c. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quenching and Rinsing: a. Carefully quench the reaction by slowly adding 0.1 M HCl. b. Rinse the substrate thoroughly with DI water, followed by ethanol. c. Dry the substrate under a gentle stream of nitrogen gas.

  • Characterization (Optional but Recommended): a. The conversion of the nitrile to an amine can be monitored by XPS (appearance of a primary amine peak in the N1s spectrum) and FTIR spectroscopy (disappearance of the nitrile peak).

Protocol 4: Immobilization of a Protein onto a Carboxylic Acid-Terminated SAM

This protocol details the covalent immobilization of a protein onto the carboxylic acid-terminated SAM using EDC/NHS chemistry.

Materials:

  • Carboxylic acid-terminated SAM-modified substrate (from Protocol 2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1 M ethanolamine or 1% BSA in PBS, pH 7.4)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Carboxyl Groups: a. Prepare a solution of 0.4 M EDC and 0.1 M NHS in the activation buffer. b. Immerse the substrate in the EDC/NHS solution for 15-30 minutes at room temperature.

  • Protein Immobilization: a. Rinse the activated substrate with the activation buffer. b. Immediately immerse the substrate in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Sites: a. Remove the substrate from the protein solution and immerse it in the blocking buffer for 30 minutes to deactivate any remaining NHS esters.

  • Final Washing: a. Rinse the substrate thoroughly with the washing buffer and then with DI water. b. Dry under a gentle stream of nitrogen gas. The biosensor is now ready for use.

Application Example: Electrochemical Immunosensor for a Model Analyte

To illustrate the practical application of this compound, we outline the development of an electrochemical immunosensor for the detection of a model protein analyte. This example assumes the use of a gold electrode as the transducer.

1. Surface Preparation and SAM Formation:

  • A gold electrode is cleaned and functionalized with an this compound SAM as described in Protocol 1 .

2. Activation of the SAM:

  • The terminal nitrile groups are hydrolyzed to carboxylic acids following Protocol 2 .

3. Immobilization of Capture Antibody:

  • A specific capture antibody against the target analyte is immobilized on the carboxylic acid-terminated SAM using EDC/NHS chemistry as detailed in Protocol 4 .

4. Characterization of Surface Modification:

  • Each step of the surface modification process is monitored using electrochemical techniques.

    • Cyclic Voltammetry (CV): The formation of the SAM and the subsequent immobilization of the antibody will lead to a decrease in the peak currents and an increase in the peak-to-peak separation of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻), indicating an increased barrier to electron transfer.

    • Electrochemical Impedance Spectroscopy (EIS): The formation of each layer on the electrode surface will result in an increase in the charge transfer resistance (Rct), which can be determined by fitting the Nyquist plot data to an equivalent circuit model.

5. Analyte Detection:

  • The immunosensor is incubated with samples containing varying concentrations of the target analyte. The binding of the analyte to the immobilized antibody causes a further change in the interfacial properties of the electrode.

  • The change in the electrochemical signal (e.g., a further increase in Rct in EIS) is proportional to the concentration of the analyte.

Expected Performance Characteristics:

The following table summarizes the expected changes in key electrochemical parameters during the fabrication of the immunosensor.

Surface Modification StepExpected Change in CVExpected Change in EIS (Rct)
Bare Gold ElectrodeHigh peak currents, small peak separationLow
This compound SAMDecreased peak currents, increased peak separationIncreased
Capture Antibody ImmobilizationFurther decrease in peak currentsFurther increased
Analyte BindingMinimal change in peak currentsConcentration-dependent increase

Conclusion

This compound represents a highly promising bifunctional linker for the development of a wide range of biosensors. Its ability to form stable self-assembled monolayers and the versatility of its terminal nitrile group, which can be converted to either a carboxylic acid or a primary amine, provide researchers with a flexible and powerful platform for bioreceptor immobilization. The protocols and principles outlined in these application notes offer a solid foundation for the successful implementation of this compound in the fabrication of robust and sensitive biosensors for diverse applications in research, diagnostics, and drug discovery.

References

Application of 11-Cyanoundecanoic Acid in Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Introduction: Engineering High-Fidelity Surfaces for SPR Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[1][2][3] The quality and nature of the sensor surface are paramount to generating high-fidelity, reproducible data. A successful SPR experiment hinges on the precise and stable immobilization of a ligand to the sensor chip, minimizing non-specific binding and ensuring the ligand retains its biological activity.[4][5][6]

One of the most robust and widely adopted methods for preparing SPR sensor surfaces is the formation of Self-Assembled Monolayers (SAMs) on gold substrates.[7][8][9][10] Alkanethiols with a terminal functional group are ideal for this purpose; their thiol (-SH) head group exhibits a high affinity for gold, leading to the spontaneous formation of a dense, ordered monolayer.[8][9] This application note focuses on the use of 11-Cyanoundecanoic Acid (11-CUA) as a precursor for creating a reactive carboxyl surface suitable for the covalent immobilization of ligands via the well-established amine coupling chemistry.

While alkanethiols with a terminal carboxyl group, like 11-mercaptoundecanoic acid (11-MUA), are commonly used, 11-CUA offers an alternative starting material.[8][11] The terminal cyano (-C≡N) group of 11-CUA is not directly reactive for standard amine coupling. However, it can be chemically converted in situ to a carboxylic acid (-COOH) group via hydrolysis. This resulting carboxyl-terminated SAM provides the foundation for the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, enabling the stable attachment of proteins, antibodies, nucleic acids, or other amine-containing ligands.[12][13][14][15]

This guide provides a comprehensive overview and detailed protocols for utilizing 11-CUA to prepare SPR sensor surfaces, from initial chip functionalization to ligand immobilization and analysis.

Principle of the Method: A Multi-Step Approach to Surface Functionalization

The use of 11-CUA for ligand immobilization in SPR is a sequential process. Each step is critical for creating a functional and stable sensor surface.

  • SAM Formation: 11-CUA molecules spontaneously assemble on the gold sensor chip surface. The thiol groups form strong Au-S bonds, while the long alkyl chains arrange into a densely packed monolayer due to van der Waals interactions.[9] This creates a well-defined surface with outward-facing cyano groups.

  • Surface Conversion (Hydrolysis): The inert terminal cyano groups are hydrolyzed to reactive carboxyl groups. This is a key step that transforms the 11-CUA monolayer into a surface chemically equivalent to a conventional carboxyl-terminated SAM.

  • Surface Activation: The newly formed carboxyl groups are activated using a mixture of EDC and NHS.[10][13] EDC reacts with the carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate. NHS stabilizes this intermediate by converting it into a semi-stable NHS ester, which is less susceptible to hydrolysis.[9]

  • Ligand Immobilization (Amine Coupling): The solution containing the ligand (e.g., a protein) is injected over the activated surface. Primary amine groups (-NH₂) on the ligand, such as the N-terminus or the side chain of lysine residues, nucleophilically attack the NHS ester, forming a stable covalent amide bond.[4][5][15]

  • Deactivation (Blocking): Any remaining activated NHS esters on the surface that have not reacted with the ligand are quenched by injecting a small, amine-containing molecule like ethanolamine.[6][15] This "blocks" the surface, preventing further reactions and minimizing non-specific binding in subsequent analyte injections.[16]

The entire workflow is designed to create a specific, stable, and biologically active sensor surface for interaction analysis.

Visualizing the Workflow: From Bare Gold to Ligand Immobilization

The following diagrams illustrate the key stages of preparing an SPR sensor surface using 11-CUA.

G cluster_0 Step 1: SAM Formation cluster_1 Step 2: Surface Conversion cluster_2 Step 3-5: Amine Coupling A Bare Gold Surface B Incubate with 11-CUA Solution A->B C 11-CUA SAM with Terminal Cyano Groups B->C D 11-CUA SAM E Acid/Base Hydrolysis D->E F Carboxyl-Terminated SAM E->F G Carboxyl Surface H Inject EDC/NHS (Activation) G->H I Activated NHS-Ester Surface H->I J Inject Ligand (Coupling) I->J K Immobilized Ligand J->K L Inject Ethanolamine (Deactivation) K->L M Blocked Surface L->M

Caption: Workflow for SPR chip preparation using 11-CUA.

G COOH -COOH EDC EDC COOH->EDC + Intermediate O-Acylisourea (Unstable) EDC->Intermediate NHS NHS Intermediate->NHS + H2O Hydrolysis (Side Reaction) Intermediate->H2O NHSEster NHS Ester (Semi-Stable) NHS->NHSEster Ligand Ligand-NH₂ NHSEster->Ligand + AmideBond Stable Amide Bond (Surface-Ligand) Ligand->AmideBond

Caption: EDC/NHS amine coupling reaction pathway.

Experimental Protocols

PART 1: Preparation of the Carboxyl-Terminated Sensor Surface

This protocol details the formation of the 11-CUA SAM and its subsequent conversion to a carboxyl-terminated surface.

Materials Required:

  • Bare gold SPR sensor chips

  • This compound (11-CUA)

  • Absolute Ethanol (ACS grade or higher)

  • Strong Acid (e.g., 6M HCl) or Strong Base (e.g., 6M NaOH) for hydrolysis

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas source

  • SPR system and associated buffers (e.g., HBS-EP+)

Protocol:

  • Chip Cleaning and Preparation:

    • Ensure the bare gold sensor chip is clean. If necessary, use a UV/Ozone cleaner for 10-15 minutes to remove organic contaminants.

    • Rinse the chip thoroughly with ultrapure water, followed by ethanol.

    • Dry the chip under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1-5 mM solution of 11-CUA in absolute ethanol.

    • Immediately immerse the clean, dry gold chip into the 11-CUA solution.

    • Incubate for at least 12-18 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.[9]

    • After incubation, remove the chip and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules.

    • Rinse with ultrapure water and dry again under a stream of nitrogen. The chip now has a cyano-terminated surface.

  • Hydrolysis of Cyano to Carboxyl Groups:

    • Caution: Handle strong acids and bases with appropriate personal protective equipment (PPE) in a fume hood.

    • Immerse the cyano-terminated chip in a solution of strong acid (e.g., 6M HCl) or strong base (e.g., 6M NaOH).

    • Gently agitate or sonicate at a controlled temperature (e.g., 50-60°C) for 1-4 hours. The optimal time and temperature may need to be determined empirically.

    • After hydrolysis, extensively rinse the chip with ultrapure water to remove all traces of the acid or base.

    • Dry the chip under a gentle stream of nitrogen. The sensor surface is now functionalized with carboxyl groups and is ready for ligand immobilization.

PART 2: Ligand Immobilization via Amine Coupling

This protocol outlines the standard EDC/NHS procedure for covalently coupling an amine-containing ligand to the prepared carboxyl surface.[13][15]

Materials & Reagents:

  • Carboxyl-functionalized sensor chip (from Part 1)

  • Activation Reagents:

    • 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in water

    • 0.1 M NHS (N-hydroxysuccinimide) in water

    • Note: Prepare EDC/NHS solutions fresh daily and keep on ice.[14]

  • Ligand Solution: Your protein or molecule of interest, dissolved in an appropriate low-ionic-strength buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).[15]

  • Deactivation Reagent: 1 M Ethanolamine-HCl, pH 8.5

  • Running Buffer: A suitable buffer for your interaction study, e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Protocol (To be performed on an SPR instrument):

  • System Priming & Baseline Stabilization:

    • Dock the carboxyl-functionalized sensor chip in the SPR instrument.

    • Prime the system with the running buffer until a stable baseline is achieved.

  • Surface Activation:

    • Prepare a fresh 1:1 mixture of the 0.4 M EDC and 0.1 M NHS stock solutions.

    • Inject the EDC/NHS mixture over the sensor surface for a defined contact time (typically 5-7 minutes) at a low flow rate (e.g., 5-10 µL/min).[13][17] This activates the carboxyl groups to form NHS esters.

  • Ligand Coupling:

    • Immediately following activation, inject the ligand solution over the activated surface.[14] The optimal ligand concentration (typically 10-50 µg/mL for proteins) and contact time should be determined empirically to achieve the desired immobilization level.[15][18]

    • Pro-Tip: To enhance immobilization efficiency for protein ligands, utilize electrostatic pre-concentration by preparing the ligand in a buffer with a pH at least 0.5 units below the protein's isoelectric point (pI).[15] This gives the protein a net positive charge, promoting its attraction to the negatively charged carboxyl surface.

  • Deactivation:

    • After the ligand injection, inject the 1 M Ethanolamine-HCl (pH 8.5) solution over the surface for approximately 7 minutes. This will quench any remaining reactive NHS esters.[6][15]

  • Final Wash & System Readiness:

    • Wash the surface with running buffer. The sensor surface is now prepared with the immobilized ligand and is ready for analyte binding analysis.

Data Interpretation & Quality Control

A successful immobilization procedure can be monitored in real-time by observing the SPR sensorgram. The response is measured in Resonance Units (RU), where 1 RU is approximately equal to 1 pg/mm² of surface concentration change.[19]

Step Expected Sensorgram Change Typical RU Change (for Protein) Interpretation
EDC/NHS Injection Sharp increase, followed by a plateau100 - 300 RUSuccessful chemical activation of the surface carboxyl groups.
Ligand Injection A steady increase in RU as the ligand binds to the activated surface.500 - 10,000+ RUCovalent coupling of the ligand. The final level depends on the ligand size and desired density.
Ethanolamine Injection A small increase as ethanolamine binds to remaining active sites, followed by a slight drop as non-covalently bound ligand may wash away.50 - 150 RUSuccessful deactivation of unreacted sites.
Final Wash The baseline stabilizes at a new, higher level than the initial baseline.-The final, stable RU level represents the amount of covalently immobilized ligand.

Troubleshooting & Field-Proven Insights

Problem Potential Cause Recommended Solution
Low/No Activation Signal Inactive EDC/NHS reagents.Prepare fresh EDC and NHS solutions daily and keep them on ice.
Low Ligand Immobilization Inefficient pre-concentration; low ligand reactivity; insufficient activation.Optimize the pH of the immobilization buffer to maximize electrostatic attraction.[15] Increase the contact time or concentration of the ligand.[6][16] Increase the activation time.
High Non-Specific Binding Incomplete deactivation; exposed hydrophobic patches on the surface.Ensure the deactivation step is performed thoroughly.[6] Consider adding a blocking agent like BSA to the running buffer for the analyte injection phase (if compatible with the experiment).
Loss of Ligand Activity Harsh immobilization conditions (e.g., pH) denatured the ligand.Test ligand stability at different pH values before immobilization. Consider alternative immobilization chemistries if the ligand is sensitive to amine coupling.[18]
Baseline Drift after Immobilization Incomplete SAM formation or unstable ligand attachment.Ensure sufficient incubation time for SAM formation. Confirm that the hydrolysis step was complete and did not damage the monolayer.

Conclusion

This compound serves as a versatile and effective precursor for the functionalization of gold SPR sensor surfaces. Through a straightforward hydrolysis step, the cyano-terminated self-assembled monolayer is converted into a reactive carboxyl surface, perfectly suited for the robust and widely-used EDC/NHS amine coupling chemistry. This methodology provides researchers with a reliable pathway to create high-quality, stable sensor surfaces for detailed studies of biomolecular interactions, contributing to advancements in drug development, diagnostics, and fundamental life science research.

References

11-Cyanoundecanoic acid as a precursor for 11-aminoundecanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 11-Aminoundecanoic Acid via Catalytic Reduction of 11-Cyanoundecanoic Acid

Abstract

11-Aminoundecanoic acid is a critical bifunctional monomer, most notably serving as the exclusive precursor to the high-performance bioplastic, Polyamide 11 (Nylon-11).[1][2][3] Its industrial production is primarily derived from castor oil through a multi-step process.[4][5] For laboratory and specialized applications, alternative synthetic routes are often required. This document provides a detailed protocol for the synthesis of 11-aminoundecanoic acid from this compound. The featured methodology is a robust and high-yield catalytic reduction using a Raney Nickel catalyst with potassium borohydride as a mild and effective hydrogen source.[6][7] This approach circumvents the need for high-pressure hydrogenation equipment or pyrophoric reagents like lithium aluminum hydride, making it highly accessible for standard laboratory settings.

Introduction and Scientific Principles

The conversion of a nitrile functional group to a primary amine is a fundamental transformation in organic synthesis. This reduction can be broadly achieved through two primary pathways: stoichiometric reduction with metal hydrides (e.g., LiAlH₄) or catalytic hydrogenation.[8][9]

  • Stoichiometric Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) effectively reduce nitriles by a mechanism involving nucleophilic hydride attack on the electrophilic nitrile carbon.[10][11] However, the high reactivity and pyrophoric nature of LiAlH₄ necessitate stringent anhydrous conditions and careful handling.

  • Catalytic Hydrogenation: This is often the most economical and industrially preferred method, utilizing molecular hydrogen (H₂) in the presence of a heterogeneous catalyst such as Raney Nickel, Palladium, or Platinum.[9][12] A key challenge in nitrile hydrogenation is controlling selectivity, as the intermediate imine can react with the primary amine product to form secondary and tertiary amines as by-products.[9][12]

This protocol employs a variation of catalytic hydrogenation that enhances safety and convenience. Instead of high-pressure hydrogen gas, it utilizes potassium borohydride (KBH₄) as an in-situ hydrogen source in the presence of Raney Nickel catalyst in an alcoholic solvent.[6][7] This system is highly efficient for reducing both aliphatic and aromatic nitriles to primary amines with excellent selectivity and yield under mild, atmospheric pressure conditions.[7]

Reaction Mechanism

The overall transformation involves the reduction of the carbon-nitrogen triple bond of the cyano group to a primary amine.

NC-(CH₂)₁₀-COOH + 2 H₂ --(Catalyst)--> H₂N-CH₂-(CH₂)₁₀-COOH

The detailed mechanism on the catalyst surface is complex, but it can be conceptualized as a stepwise addition of hydrogen across the nitrile's triple bond, proceeding through an imine intermediate which is further reduced to the primary amine.

Nitrile Reduction Mechanism cluster_0 General Nitrile Reduction Nitrile R-C≡N Imine [R-CH=NH] Nitrile->Imine + H₂/Catalyst Amine R-CH₂-NH₂ Imine->Amine + H₂/Catalyst

Caption: General mechanism of nitrile reduction to a primary amine.

Materials and Reagents

Proper handling and storage of all chemicals are paramount. Consult the Safety Data Sheet (SDS) for each reagent before use.

ReagentCAS No.Molecular Wt. ( g/mol )Key Hazards
This compound 5810-18-4211.30Harmful if swallowed, inhaled, or in contact with skin. Causes skin and respiratory irritation.[13]
Raney® Nickel (slurry in water) 7440-02-058.69Flammable solid. Pyrophoric when dry. Potential carcinogen.
Potassium Borohydride (KBH₄) 13762-51-153.94Toxic. Reacts with water to produce flammable H₂ gas. Causes severe skin/eye burns.
Ethanol (Absolute, Dry) 64-17-546.07Highly flammable liquid and vapor.
Ethyl Acetate 141-78-688.11Highly flammable liquid and vapor. Causes serious eye irritation.
Deionized Water 7732-18-518.02N/A
Hydrochloric Acid (HCl, 1M) 7647-01-036.46Causes severe skin burns and eye damage.
Sodium Hydroxide (NaOH, 1M) 1310-73-240.00Causes severe skin burns and eye damage.

Detailed Experimental Protocol

This protocol is based on the highly efficient method developed by Wu et al. for the reduction of nitriles using the Raney Ni/KBH₄ system.[6][7]

Overall Workflow Visualization

Experimental Workflow start Start reagents 1. Reagent Preparation - Weigh this compound - Prepare Raney Ni slurry - Weigh KBH₄ start->reagents setup 2. Reaction Setup - Charge flask with Raney Ni, KBH₄, and dry Ethanol reagents->setup addition 3. Substrate Addition - Add this compound to the flask setup->addition reaction 4. Reaction - Stir vigorously at room temperature - Monitor by TLC addition->reaction filtration 5. Catalyst Removal - Filter reaction mixture through Celite® reaction->filtration evaporation 6. Solvent Removal - Evaporate ethanol under reduced pressure filtration->evaporation workup 7. Aqueous Work-up - Dissolve residue in EtOAc - Wash with water evaporation->workup purification 8. Purification - Recrystallize from hot water workup->purification analysis 9. Characterization - TLC, Melting Point, FTIR, NMR purification->analysis end_node End (Pure 11-Aminoundecanoic Acid) analysis->end_node

Caption: Step-by-step workflow for the synthesis of 11-aminoundecanoic acid.

Step-by-Step Procedure

Expertise Note: The success of this reaction hinges on the activity of the Raney Nickel catalyst and the controlled addition of reagents. Raney Ni is typically supplied as a slurry in water; it must be washed with the reaction solvent (dry ethanol) immediately before use to remove water, which would otherwise react violently with KBH₄.

  • Catalyst Preparation:

    • In a fume hood, carefully decant the water from a commercial Raney Nickel slurry (e.g., 0.64 g moist weight, ~10 mmol).

    • Wash the catalyst by adding ~10 mL of absolute ethanol, swirling gently, and allowing the catalyst to settle. Carefully decant the ethanol. Repeat this washing step two more times to ensure the catalyst is largely free of water.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the washed Raney Nickel.

    • Add 25 mL of absolute ethanol to the flask.

    • In a single portion, carefully add potassium borohydride (2.16 g, 40 mmol). Causality: KBH₄ serves as the hydrogen donor. The molar ratio of substrate:Raney Ni:KBH₄ of 1:1:4 has been found to be optimal for aliphatic nitriles.[6][7] A vigorous evolution of hydrogen gas will be observed upon addition; ensure the setup is not sealed.

    • Begin vigorous stirring.

  • Substrate Addition & Reaction:

    • Add this compound (2.11 g, 10 mmol) to the stirring suspension.

    • Allow the reaction to stir vigorously at room temperature for approximately 45-60 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: Dichloromethane:Methanol (15:1).

    • Spot the initial starting material and the reaction mixture on a TLC plate. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the fine Raney Nickel catalyst. Wash the filter cake with an additional 10-15 mL of ethanol. Trustworthiness: Filtration through Celite® is critical for the complete and safe removal of the pyrophoric Raney Nickel catalyst.

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 25 mL) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 11-aminoundecanoic acid as a white solid.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Add the crude solid to a minimal amount of hot deionized water (e.g., at a 1:5 or 1:10 mass ratio of crude product to water) and heat until fully dissolved.[14]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Product Characterization

Confirm the identity and purity of the final product using the following analytical techniques.

TechniquePurposeExpected Result
TLC Purity AssessmentA single spot with a lower Rf value than the starting material.
Melting Point Identity & Purity188–191 °C (literature value).[3] A sharp melting range indicates high purity.
FTIR Spectroscopy Functional Group AnalysisDisappearance of the sharp C≡N stretch (~2250 cm⁻¹). Appearance of broad N-H stretches (~3300-3400 cm⁻¹) and an N-H bend (~1600 cm⁻¹). Persistence of the broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) from the carboxylic acid.
¹H NMR Structural ConfirmationAppearance of a triplet at ~2.7 ppm corresponding to the -CH₂-NH₂ protons.
¹³C NMR Structural ConfirmationDisappearance of the nitrile carbon signal (~120 ppm). Appearance of a signal for the -CH₂-NH₂ carbon at ~40-45 ppm.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves, is mandatory.[15][16]

  • Raney Nickel: Extremely flammable and pyrophoric when dry. Never allow the catalyst to dry and come into contact with air. Always handle as a slurry under a liquid (water or solvent). After the reaction, the filtered catalyst on Celite® should be quenched by slowly adding it to a beaker of water before disposal.

  • Potassium Borohydride: Corrosive and reacts with water or acids to release flammable hydrogen gas. Avoid contact with skin and eyes. Weigh and handle in a dry environment.

  • This compound: This starting material is toxic. Avoid creating dust and prevent skin contact or inhalation.[13]

  • 11-Aminoundecanoic Acid: The final product is considered to have low toxicity but may form combustible dust mixtures in the air.[4][15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inactive Raney Nickel catalyst. 2. Insufficient KBH₄. 3. Water present in the reaction solvent.1. Use fresh, active Raney Nickel. 2. Verify the stoichiometry; ensure a 4:1 molar ratio of KBH₄ to substrate. 3. Use absolute, dry ethanol for the reaction and for washing the catalyst.
Low isolated yield 1. Incomplete reaction. 2. Mechanical losses during filtration or transfers. 3. Product loss during recrystallization.1. Allow for longer reaction time and monitor by TLC until completion. 2. Ensure careful transfers and thorough washing of the filter cake. 3. Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling.
Product is impure (presence of by-products) Side reactions leading to secondary/tertiary amines.Although this method shows high selectivity for primary amines,[7] ensure the reaction is not overheated. If issues persist, consider alternative catalytic systems known for high primary amine selectivity.

References

Application Note: Harnessing 11-Cyanoundecanoic Acid for Advanced Microfabrication and Surface Patterning

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of a Bifunctional Linker

In the realm of surface science and microfabrication, the ability to precisely control the chemistry of a substrate at the molecular level is paramount. This control allows for the creation of tailored interfaces for applications ranging from biosensors and microarrays to studies in cell adhesion and tissue engineering. 11-Cyanoundecanoic acid is an aliphatic bifunctional molecule uniquely suited for these tasks. Its structure consists of a C11 alkyl chain which provides a robust, insulating spacer, bookended by two distinct functional groups: a carboxylic acid (-COOH) and a nitrile (-C≡N).

  • The carboxylic acid serves as a reliable anchor group for covalent attachment to a wide variety of hydroxylated surfaces, such as native silicon oxide (Si/SiO₂), glass, indium tin oxide (ITO), and various metal oxides (e.g., TiO₂, Al₂O₃).[1] This interaction forms a stable, well-defined self-assembled monolayer (SAM).

  • The terminal nitrile group is a versatile chemical handle. It is relatively inert under standard SAM formation conditions, preventing unwanted side reactions. However, it can be selectively transformed into other valuable functionalities, most notably amines (-NH₂) or carboxylic acids, post-assembly.[2] This two-step functionalization strategy offers a powerful platform for subsequent covalent immobilization of biomolecules or other chemical species.

This application note provides a comprehensive guide to utilizing this compound for creating functionalized and patterned surfaces. We will detail the underlying chemical principles, provide step-by-step protocols for SAM formation and characterization, and demonstrate how to leverage the nitrile terminus for advanced surface engineering.

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₂H₂₁NO₂
Molar Mass 211.30 g/mol
CAS Number 5810-18-4
Structure HOOC-(CH₂)₁₀-C≡N
Primary Anchor Group Carboxylic Acid (-COOH)

| Terminal Functional Group | Nitrile (-C≡N) |

The Foundation: Self-Assembled Monolayer (SAM) Formation

The formation of a dense, well-ordered SAM is the critical first step for any surface patterning application. For this compound on oxide surfaces, the carboxylic acid headgroup anchors to the hydroxylated substrate, while the long alkyl chains self-organize through van der Waals interactions to form a tightly packed monolayer, exposing the nitrile groups at the surface-air interface.

Causality Behind the Protocol:
  • Substrate Hydroxylation: Oxide surfaces like Si/SiO₂ must present a dense layer of hydroxyl (-OH) groups for the carboxylic acid to anchor effectively. Aggressive cleaning and oxidation, for instance with a piranha solution, is essential to remove organic contaminants and ensure a fully hydroxylated, reactive surface.

  • Anhydrous Conditions: The formation of ester-like linkages between the carboxylic acid and the surface hydroxyl groups can be hindered by the presence of water. Therefore, using an anhydrous solvent and performing the deposition in a low-humidity environment (e.g., a desiccator or glove box) is crucial for achieving a high-quality, covalently bound monolayer.

  • Thermal Annealing: A post-deposition baking step can promote the formation of covalent bonds and enhance the molecular ordering within the SAM, leading to a more stable and densely packed film.

dot

Caption: Workflow for forming a nitrile-terminated self-assembled monolayer.

Protocol 1: SAM Formation on Si/SiO₂ Substrates
  • Substrate Cleaning and Hydroxylation:

    • Dice silicon wafers to the desired size.

    • In a fume hood with appropriate personal protective equipment (PPE), immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive.

    • Heat at 80-100°C for 30-60 minutes.

    • Carefully remove the substrates and rinse extensively with deionized (DI) water.

    • Rinse with ethanol and dry under a stream of dry nitrogen gas. The surface should be hydrophilic.

  • SAM Deposition:

    • Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene.

    • Place the cleaned, dry substrates in the solution. Seal the container and leave undisturbed for 12-24 hours in a desiccator or glove box to minimize moisture.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove physisorbed molecules.

    • Perform a brief sonication (1-2 minutes) in fresh toluene, followed by a rinse with ethanol.

    • Dry the substrates under a stream of dry nitrogen.

    • (Optional but recommended) Anneal the substrates in an oven at 120°C for 1 hour to drive off residual solvent and improve monolayer order.

Validation: Characterization of the Monolayer

Confirming the quality of the SAM is a non-negotiable step. A combination of techniques should be used to validate the presence, quality, and chemical nature of the monolayer.

  • Contact Angle Goniometry: This is a fast, qualitative method to assess the change in surface energy. A successful SAM formation will change the hydrophilic SiO₂ surface (water contact angle <15°) to a more hydrophobic surface due to the exposed alkyl chains and nitrile groups.[3]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition and chemical states at the surface.[4] For a successful SAM, the spectrum should show significant Carbon (C1s) and Nitrogen (N1s) signals that were absent on the bare substrate. High-resolution scans of the C1s peak can resolve the aliphatic carbon chain, the carbon in the carboxylic acid, and the nitrile carbon.[5]

  • Ellipsometry: This optical technique measures the thickness of the monolayer, which should correspond to the approximate length of the this compound molecule (~1.5 - 2.0 nm, depending on tilt angle).

Table 2: Typical Characterization Data for an this compound SAM on SiO₂

Characterization Technique Bare SiO₂ Substrate After SAM Formation Rationale for Change
Water Contact Angle < 15° 60° - 70° The hydrophilic hydroxylated surface is covered by the less polar alkyl-nitrile layer.[6]
Ellipsometric Thickness 0 nm (reference) 1.5 - 2.0 nm Indicates the formation of a molecular monolayer consistent with the molecule's length.
XPS Atomic % (N1s) 0% > 2% Confirms the presence of the nitrogen-containing nitrile group on the surface.[5]

| XPS Atomic % (Si2p) | ~33% | Significantly Reduced | The underlying silicon signal is attenuated by the overlying organic monolayer. |

Surface Patterning with this compound

Microcontact printing (µCP) is a powerful soft lithography technique to create chemical patterns on a surface with micrometer resolution.[7][8] It uses an elastomeric stamp, typically made of polydimethylsiloxane (PDMS), to transfer an "ink" of this compound onto the hydroxylated substrate.

Protocol 2: Microcontact Printing (µCP)
  • Stamp Fabrication: Fabricate a PDMS stamp by replica molding against a master with the desired pattern (fabricated using standard photolithography).

  • Inking the Stamp:

    • Prepare a 1-10 mM solution of this compound in a volatile, non-polar solvent like hexane or isopropanol.

    • Apply a small amount of the "ink" solution to the patterned face of the PDMS stamp. Allow the solvent to evaporate, leaving a dried layer of the molecule on the stamp. Alternatively, apply the ink with a cotton swab.

  • Printing:

    • Bring the inked stamp into conformal contact with a freshly cleaned, hydroxylated substrate (from Protocol 1, Step 1). Apply gentle pressure for 10-60 seconds.

    • Carefully peel the stamp away. The this compound will have transferred from the raised regions of the stamp to the substrate.

  • Backfilling (Optional): To create a surface with two distinct chemistries, the unpatterned regions can be "backfilled" by immersing the substrate in a solution of a different molecule, such as a polyethylene glycol (PEG)-silane, to resist non-specific protein or cell adhesion.

Activating the Surface: Chemical Modification of the Nitrile Terminus

The true power of this compound lies in the versatility of its nitrile terminus. Once the SAM is formed and patterned, the nitrile group can be chemically converted to other functionalities, enabling a vast range of subsequent applications, particularly in bioconjugation.[9]

dot

Caption: Key chemical transformations of the surface-bound nitrile group.

Protocol 3: Reduction of Surface Nitriles to Primary Amines

Primary amines are one of the most useful functional groups for bioconjugation, readily reacting with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

  • Reagent Preparation: Prepare a solution of a suitable reducing agent. Borane-tetrahydrofuran complex (BH₃-THF) is a common choice that is less harsh than lithium aluminum hydride (LiAlH₄).[10][11] Prepare a 1 M solution of BH₃-THF in anhydrous THF.

  • Reduction Reaction:

    • In a glove box or under an inert atmosphere, immerse the nitrile-terminated substrate in the BH₃-THF solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or gently heat to 50°C to accelerate the reaction.

  • Quenching and Rinsing:

    • Carefully remove the substrate and quench the reaction by immersing it in a 1:1 mixture of THF and 1 M HCl for 10 minutes to hydrolyze the borane-amine complex.

    • Rinse the substrate sequentially with DI water, ethanol, and dry with nitrogen.

  • Validation: The conversion to an amine can be verified by XPS, which will show a shift in the N1s binding energy. Alternatively, the amine-functionalized surface can be reacted with a fluorescently-labeled NHS-ester, and the successful coupling can be confirmed by fluorescence microscopy.

Applications in Drug Development and Life Sciences

The ability to create chemically patterned surfaces with reactive amine handles opens the door to numerous applications:

  • Protein and Antibody Microarrays: Covalently immobilize proteins or antibodies in defined patterns for high-throughput screening and diagnostic assays.

  • Cell Adhesion and Migration Studies: Pattern surfaces with cell-adhesive peptides (e.g., RGD) next to non-adhesive regions to study cell behavior in controlled microenvironments.

  • Biosensor Fabrication: Create a functionalized surface for the specific capture of target analytes, forming the basis of electrochemical or optical biosensors.[12][13]

  • Controlled Drug Delivery: Functionalize nanoparticles with this compound, convert the nitrile to an amine, and then conjugate drugs or targeting ligands.

Conclusion

This compound is a highly effective and versatile molecule for the functionalization and patterning of oxide surfaces. Its bifunctional nature allows for robust self-assembly via its carboxylic acid headgroup, while its terminal nitrile group provides a convertible chemical handle for a wide array of subsequent modifications. The protocols outlined in this note provide a validated framework for researchers to create precisely engineered surfaces, enabling advancements in microfabrication, biotechnology, and drug development.

References

The Versatility of 11-Cyanoundecanoic Acid in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Linker

In the landscape of sophisticated drug delivery design, the role of linker molecules is paramount. These are not merely passive tethers but active contributors to the stability, targeting specificity, and controlled release profile of a therapeutic payload. 11-Cyanoundecanoic acid, a linear C11 bifunctional molecule, emerges as a particularly versatile scaffold for the construction of innovative drug delivery systems. Its unique architecture, featuring a terminal carboxylic acid and a terminal cyano group, offers orthogonal handles for a variety of bioconjugation strategies. This guide provides an in-depth exploration of the applications of this compound in drug delivery, complete with detailed protocols for its integration into nanoparticle and liposome-based platforms. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

Core Attributes of this compound

The utility of this compound in drug delivery is rooted in its distinct chemical features:

  • Bifunctionality: The presence of a carboxylic acid (-COOH) and a cyano (-C≡N) group at opposite ends of an eleven-carbon chain allows for sequential or orthogonal conjugation of different molecules.[1][2] This is critical for creating complex systems where one end anchors to a carrier and the other binds a targeting ligand or a drug.

  • Aliphatic Spacer: The long hydrocarbon chain provides a flexible spacer, which can be crucial for minimizing steric hindrance between the drug delivery vehicle and its target or between a conjugated drug and its receptor.[3]

  • Reactive Handles: Both the carboxylic acid and the cyano group are amenable to a variety of well-established chemical transformations, enabling the covalent attachment of a wide range of molecules, including drugs, targeting moieties (antibodies, peptides), and imaging agents.[4][5]

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₂[6]
Molecular Weight 211.30 g/mol [6]
Melting Point 56-58 °C[6]
Appearance White solid[6]

Application I: Surface Functionalization of Nanoparticles

The carboxylic acid terminus of this compound is an ideal anchor for the surface modification of various nanoparticles, including those made of gold, iron oxide, and polymers like PLGA.[5][7] This functionalization can enhance stability, provide attachment points for further modifications, and influence the overall biocompatibility of the nanosystem.

Protocol 1: EDC/NHS-Mediated Coupling of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups. The reaction proceeds via the activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with the amine groups on the nanoparticle surface to form a stable amide bond.[8][9]

Materials:

  • Amine-functionalized nanoparticles (e.g., aminated silica nanoparticles, poly(lactic-co-glycolic acid) (PLGA) nanoparticles with surface amine groups)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of DMF or DMSO.

    • Add a 10-fold molar excess of this compound to the nanoparticle dispersion.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add EDC (5-fold molar excess relative to this compound) and NHS (5-fold molar excess relative to this compound) to the nanoparticle/linker mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive NHS ester.[5]

  • Coupling Reaction:

    • Centrifuge the activated nanoparticles to remove excess EDC, NHS, and unreacted this compound. Resuspend the pellet in Coupling Buffer.

    • Alternatively, for a one-pot reaction, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Add the Quenching Solution to a final concentration of 50 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes.

    • Pellet the nanoparticles by centrifugation.

    • Wash the functionalized nanoparticles three times with Washing Buffer to remove non-covalently bound reagents.

    • Resuspend the final nanoparticle product in a suitable buffer for storage or further use.

Diagram of EDC/NHS Coupling Chemistry:

EDC_NHS_Coupling COOH R-COOH (this compound) Intermediate1 O-Acylisourea Intermediate (unstable) COOH->Intermediate1 + EDC EDC EDC Intermediate1->COOH Hydrolysis NHSEster NHS Ester (amine-reactive) Intermediate1->NHSEster + NHS - Urea NHS NHS NP_Amide Nanoparticle-NH-CO-R (Stable Amide Bond) NHSEster->NP_Amide + Nanoparticle-NH₂ - NHS NP_NH2 Nanoparticle-NH₂ Urea Urea byproduct

Caption: EDC/NHS activation of a carboxylic acid for amine coupling.

Application II: Liposome Surface Modification

Liposomes are versatile drug carriers, and their surface can be modified with this compound to facilitate the attachment of targeting ligands, thereby enhancing their delivery to specific cells or tissues.[10][11]

Protocol 2: Incorporation of this compound into Liposomes and Subsequent Bioconjugation

This protocol involves the incorporation of a lipid derivative of this compound into the liposome bilayer during its formation, followed by the activation of the exposed carboxylic acid groups for conjugation.

Part A: Synthesis of 11-Cyanoundecanoyl-DSPE

  • Activation of this compound: Dissolve this compound (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Stir at room temperature for 4 hours.

  • Conjugation to DSPE: Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) (1 equivalent) and triethylamine (2 equivalents) in DCM. Add this solution to the activated this compound mixture. Stir overnight at room temperature.

  • Purification: Purify the product by silica gel column chromatography to obtain 11-cyanoundecanoyl-DSPE.

Part B: Preparation of Carboxyl-Functionalized Liposomes

  • Lipid Film Hydration: Prepare a lipid mixture containing the desired structural lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio), a PEGylated lipid (e.g., DSPE-PEG2000, 5 mol%), and the synthesized 11-cyanoundecanoyl-DSPE (1-5 mol%).

  • Dissolve the lipid mixture in chloroform/methanol (2:1 v/v) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

  • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation above the lipid transition temperature.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Part C: Conjugation of a Targeting Peptide to the Liposome Surface

This part follows a similar EDC/NHS chemistry as described in Protocol 1, but with the liposome suspension.

  • Activation: To the prepared liposome suspension (pH adjusted to 6.0 with MES buffer), add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the exposed carboxyl groups.[6] Incubate for 15 minutes at room temperature.

  • Purification (Optional but Recommended): Remove excess activating agents by size exclusion chromatography.

  • Conjugation: Add the amine-containing targeting peptide (e.g., RGD peptide) to the activated liposomes (pH adjusted to 7.4). The molar ratio of reactive carboxyl groups to the peptide should be optimized, typically around 10:1.[6] Incubate for 2 hours at room temperature.

  • Quenching and Purification: Quench the reaction with Tris-HCl or ethanolamine. Purify the final targeted liposomes by dialysis or size exclusion chromatography to remove unreacted peptide and other reagents.

Application III: Leveraging the Cyano Group for Advanced Conjugation Strategies

The terminal cyano group of this compound provides a unique handle for further chemical modifications, expanding the possibilities for drug delivery system design.

Protocol 3: Reduction of the Cyano Group to a Primary Amine

The cyano group can be reduced to a primary amine, which can then be used for subsequent conjugation reactions.[12][13] This is particularly useful for creating a secondary attachment point after the carboxylic acid has been used to anchor the molecule to the delivery vehicle.

Materials:

  • This compound-functionalized nanoparticles or liposomes

  • Reducing agent: Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄) (Use with extreme caution)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous workup solution (e.g., dilute HCl, followed by neutralization with a base)

Procedure (for nanoparticles):

  • Dispersion: Disperse the this compound-functionalized nanoparticles in anhydrous THF.

  • Reduction: Under an inert atmosphere, slowly add a solution of BH₃·THF (excess) to the nanoparticle dispersion at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Cautiously quench the reaction by the slow addition of methanol, followed by dilute HCl. Neutralize the solution with a suitable base (e.g., NaOH).

  • Purification: Purify the amine-functionalized nanoparticles by centrifugation and washing with appropriate buffers.

Diagram of Cyano Group Transformations:

Cyano_Transformations Cyano R-C≡N (Cyano Group) Amine R-CH₂-NH₂ (Primary Amine) Cyano->Amine Reduction (e.g., LiAlH₄, BH₃·THF) CarboxylicAcid R-COOH (Carboxylic Acid) Cyano->CarboxylicAcid Hydrolysis (H₃O⁺ or OH⁻, heat)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 11-Cyanoundecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 11-cyanoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.

Safety First: Handling Cyanide Compounds

The synthesis of this compound involves the use of highly toxic cyanide salts. Strict adherence to safety protocols is paramount.

Key Safety Precautions:

  • Work in a well-ventilated fume hood at all times. [1][2][3]

  • Never work alone when handling cyanides. [1][2][3]

  • Wear appropriate Personal Protective Equipment (PPE): This includes double-gloving with nitrile gloves, safety goggles, a face shield, and a lab coat.[1][2][3]

  • Avoid contact with acids: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][4]

  • Establish a designated work area for cyanide use. [4]

  • Have a cyanide-specific emergency plan and antidote kit readily available. Consult your institution's safety guidelines for specific requirements.

  • Properly quench and dispose of all cyanide-containing waste according to your institution's hazardous waste procedures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the nucleophilic substitution (S(_N)2) reaction of 11-bromoundecanoic acid with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[5][6] This reaction replaces the bromide with a cyanide group, extending the carbon chain by one.

Q2: Why is the choice of solvent so critical in this synthesis?

The solvent plays a crucial role in favoring the desired S(_N)2 reaction over the competing E2 elimination pathway. Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are recommended because they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus increasing its nucleophilicity.[6] Protic solvents, such as water or ethanol, can lead to the formation of undesired byproducts.

Q3: What is phase-transfer catalysis, and can it be used for this synthesis?

Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase where the 11-bromoundecanoic acid is dissolved.[7][8][9] This can lead to faster reaction times, milder reaction conditions, and higher yields.[7][8]

Q4: Can I monitor the progress of the reaction?

Yes, Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material (11-bromoundecanoic acid) on a TLC plate and observe the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
Possible Causes Solutions & Explanations
Poor quality of starting material Ensure that the 11-bromoundecanoic acid is pure and dry. Impurities can interfere with the reaction.
Inactive cyanide salt Use a fresh, dry batch of sodium or potassium cyanide. Cyanide salts can degrade over time, especially if exposed to moisture.
Inappropriate solvent Switch to a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF. The presence of water or protic solvents can significantly reduce the yield.
Low reaction temperature While high temperatures can favor elimination, the reaction may be too slow at lower temperatures. A moderate temperature increase (e.g., to 60-80 °C) might be necessary. Optimization is key.
Insufficient reaction time Monitor the reaction by TLC until the starting material is consumed. Long-chain alkyl halides can react more slowly than their shorter-chain counterparts.
Problem 2: Presence of an Alkene Impurity

The presence of an alkene byproduct, 10-undecenoic acid, indicates that the E2 elimination reaction is competing with the desired S(_N)2 substitution.

Causality and Mitigation Strategies:

  • High Reaction Temperature: Elevated temperatures favor elimination over substitution.

    • Solution: Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature.

  • Strongly Basic Conditions: While cyanide is a good nucleophile, it is also a moderately strong base.

    • Solution: Use a less hindered cyanide source if possible, and avoid excessively high temperatures that increase the rate of elimination.

  • Solvent Choice: Protic solvents can promote elimination.

    • Solution: Strictly use polar aprotic solvents like DMSO or DMF.

Diagram: S(_N)2 vs. E2 Pathway

SN2_vs_E2 cluster_conditions Reaction Conditions 11-Bromoundecanoic Acid 11-Bromoundecanoic Acid This compound (SN2 Product) This compound (SN2 Product) 11-Bromoundecanoic Acid->this compound (SN2 Product) SN2 10-Undecenoic Acid (E2 Product) 10-Undecenoic Acid (E2 Product) 11-Bromoundecanoic Acid->10-Undecenoic Acid (E2 Product) E2 Cyanide (CN-) Cyanide (CN-) Cyanide (CN-)->this compound (SN2 Product) Cyanide (CN-)->10-Undecenoic Acid (E2 Product) Low Temp, Polar Aprotic Solvent Low Temp, Polar Aprotic Solvent High Temp, Protic Solvent High Temp, Protic Solvent

Caption: Competition between S(_N)2 and E2 pathways.

Problem 3: Product is the Amide or Carboxylic Acid, Not the Nitrile

Hydrolysis of the nitrile group can occur during the reaction or workup, leading to the formation of 11-aminocarbonylundecanoic acid (the amide) or, upon further hydrolysis, undecanedioic acid.

Understanding and Preventing Hydrolysis:

  • Presence of Water: The primary cause of nitrile hydrolysis is the presence of water, especially under acidic or basic conditions at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.

  • Workup Conditions: Acidic or basic workup conditions can promote hydrolysis.

    • Solution: Use a neutral workup if possible. If an acidic or basic wash is necessary, perform it at low temperatures and for a short duration.

Diagram: Nitrile Hydrolysis Pathway

Nitrile_Hydrolysis This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate H2O, H+ or OH- Undecanedioic Acid Undecanedioic Acid Amide Intermediate->Undecanedioic Acid H2O, H+ or OH-

Caption: Stepwise hydrolysis of the nitrile group.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

Materials:

  • 11-Bromoundecanoic acid

  • Sodium cyanide (NaCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 11-bromoundecanoic acid (1.0 eq) in anhydrous DMSO.

  • Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Phase-Transfer Catalyzed Synthesis

Materials:

  • 11-Bromoundecanoic acid

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 11-bromoundecanoic acid (1.0 eq), sodium cyanide (1.5 eq), and a catalytic amount of TBAB (e.g., 5 mol%).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 1:1 v/v).

  • Reaction: Heat the biphasic mixture to 90-100 °C with vigorous stirring.

  • Workup: Follow the workup procedure described in Protocol 1.

Purification Guide

The most common method for purifying this compound is recrystallization .

General Recrystallization Protocol:

  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[11]

Analytical Methods

  • Thin Layer Chromatography (TLC): To monitor the reaction progress. A typical eluent system would be a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    1^11 
    H and
    13^{13}13
    C):
    To confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretch (around 2250 cm

    1^{-1}−1
    ) and the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

References

Technical Support Center: Synthesis of 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 11-cyanoundecanoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges, focusing on the mechanistic basis of side reactions and providing field-proven strategies to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, which is most commonly prepared via the Kolbe nitrile synthesis from 11-bromoundecanoic acid.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?

Answer:

Low yields in this synthesis are typically attributable to one or more competing side reactions. The primary culprits are the formation of an isonitrile byproduct and elimination reactions.

  • Isonitrile Formation: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile (in this case, the carbon bearing the bromine atom) with either its carbon or nitrogen atom.[1][2] While attack by the carbon atom leads to the desired nitrile, attack by the nitrogen atom forms an isonitrile (R-N≡C).[3][4] This is a common side reaction in the Kolbe nitrile synthesis.[1] The ratio of nitrile to isonitrile is highly dependent on your reaction conditions.[2][3]

  • Elimination Reactions (E2): If your reaction conditions are too harsh (e.g., high temperatures with a strong base), the cyanide ion can act as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon. This results in an E2 elimination reaction, forming 10-undecenoic acid instead of the desired substitution product. While primary alkyl halides like 11-bromoundecanoic acid are less prone to elimination than secondary or tertiary halides, it can still occur and reduce your yield.[4][5]

Mitigation Strategies:

  • Solvent Choice is Critical: Employ a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2][5] DMSO solvates the metal cation (e.g., Na⁺ from NaCN) effectively, leaving a "naked" and highly nucleophilic cyanide ion that favors the SN2 pathway leading to the nitrile.[2] Protic solvents, on the other hand, can solvate the carbon end of the cyanide ion, favoring attack by the nitrogen and increasing isonitrile formation.[4]

  • Use Alkali Metal Cyanides: Sodium cyanide (NaCN) or potassium cyanide (KCN) are recommended as they favor an SN2 reaction mechanism, leading to the desired nitrile product.[3] In contrast, more covalent cyanides like silver cyanide (AgCN) tend to favor isonitrile formation.[4]

  • Temperature Control: Maintain a moderate reaction temperature. While heating is necessary to drive the reaction, excessive temperatures can promote the E2 elimination side reaction. A typical temperature range for this reaction is between 25°C and 40°C.[6]

Question 2: I see an unusual, sharp peak around 2150 cm⁻¹ in my IR spectrum and an unexpected signal in my ¹³C NMR. What is this impurity?

Answer:

This is a classic sign of the formation of the isonitrile byproduct, 11-isocyanoundecanoic acid. The C≡N stretch of a nitrile typically appears in the IR spectrum between 2260-2220 cm⁻¹, whereas the N≡C stretch of an isonitrile appears at a lower frequency, typically between 2180-2120 cm⁻¹.

Troubleshooting Protocol: Identification and Removal of Isonitrile Impurity

  • Confirmation: Besides IR spectroscopy, you can use ¹³C NMR to confirm the presence of the isonitrile. The carbon of the isonitrile group will appear at a different chemical shift compared to the nitrile carbon.

  • Removal by Hydrolysis: Isonitriles are readily hydrolyzed under acidic conditions to a primary amine (11-aminoundecanoic acid) and formic acid.[4][5] This property can be exploited for purification.

    • Step 1: After the initial reaction work-up, dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Step 2: Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).

    • Step 3: The resulting amine hydrochloride salt will move into the aqueous layer, effectively removing the isonitrile-derived impurity from your desired product in the organic layer.

    • Step 4: Proceed with standard work-up of the organic layer (washing with brine, drying over anhydrous sulfate, and solvent removal).

Question 3: My reaction mixture is showing signs of dimerization or polymerization. How can I prevent this?

Answer:

While the primary side reactions involve the cyano group, side reactions involving the carboxylic acid moiety of the starting material, 11-bromoundecanoic acid, can also occur, especially under basic conditions and at elevated temperatures.

  • Intermolecular Esterification (Dilactone Formation): The carboxylate of one molecule of 11-bromoundecanoic acid can act as a nucleophile, attacking another molecule of 11-bromoundecanoic acid at the carbon bearing the bromine. This leads to the formation of a linear dimer. Subsequent intramolecular cyclization can lead to the formation of a 24-membered dilactone.[7] This process is favored by conditions that promote SN2 reactions.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the cyanide salt to ensure the 11-bromoundecanoic acid is consumed quickly, minimizing its opportunity to react with itself.

  • Maintain Moderate Temperatures: As with elimination reactions, higher temperatures can increase the rate of these intermolecular side reactions.[6]

  • pH Control: Ensure the reaction medium is not overly basic, which would deprotonate the carboxylic acid and increase its nucleophilicity. The cyanide salt itself provides a sufficiently nucleophilic environment.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthesis route for this compound?

A1: The most widely used method is the Kolbe nitrile synthesis, which is a nucleophilic substitution reaction.[2][3] This involves reacting 11-bromoundecanoic acid with an alkali metal cyanide, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO.[2][5] The starting material, 11-bromoundecanoic acid, is typically synthesized from 10-undecenoic acid, which is derived from castor oil.[8][9]

Q2: How does the choice of the halogen in the starting material (e.g., 11-bromo vs. 11-chloro) affect the reaction?

A2: The reactivity of alkyl halides in SN2 reactions follows the order R-I > R-Br > R-Cl > R-F. Therefore, 11-bromoundecanoic acid is a better substrate for this reaction than 11-chloroundecanoic acid because bromide is a better leaving group than chloride. While 11-iodoundecanoic acid would be even more reactive, the bromo-compound offers a good balance of reactivity and stability and is more commonly available.[4]

Q3: Can I perform this reaction without a solvent?

A3: While some reactions can be run neat, it is not recommended for this synthesis. A solvent is crucial for dissolving the reagents, particularly the cyanide salt, and for controlling the reaction temperature. As discussed, the choice of solvent is critical for maximizing the yield of the desired nitrile product and minimizing isonitrile formation.[2][4]

Q4: What are the key safety precautions when working with cyanide salts?

A4: All cyanide salts are extremely toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

G cluster_reactants Reactants cluster_products Products & Byproducts R_X 11-Bromoundecanoic Acid R_CN This compound (Desired Product) R_X->R_CN SN2 (C-attack) Favored in DMSO R_NC 11-Isocyanoundecanoic Acid (Byproduct) R_X->R_NC SN2 (N-attack) Elim 10-Undecenoic Acid (Byproduct) R_X->Elim E2 Elimination CN Cyanide Ion (NaCN) CN->R_CN CN->R_NC CN->Elim Acts as Base

Caption: Competing reaction pathways in the synthesis of this compound.

G Start Low Yield or Impure Product Check_IR Analyze IR / NMR Spectra Start->Check_IR Isonitrile_Peak Isonitrile Peak Present? (e.g., ~2150 cm⁻¹ in IR) Check_IR->Isonitrile_Peak Acid_Wash Perform Dilute Acid Wash (e.g., 1M HCl) Isonitrile_Peak->Acid_Wash Yes Check_Conditions Review Reaction Conditions: - Solvent (use DMSO?) - Temperature (too high?) - Reagents (NaCN?) Isonitrile_Peak->Check_Conditions No Purify Purify via Recrystallization or Chromatography Acid_Wash->Purify Success Pure Product, Improved Yield Purify->Success Optimize Optimize Reaction Conditions and Repeat Synthesis Check_Conditions->Optimize Optimize->Success

Caption: Troubleshooting workflow for low yield and impurity issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials: 11-bromoundecanoic acid, sodium cyanide, dimethyl sulfoxide (DMSO).

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11-bromoundecanoic acid in DMSO.

  • Reaction: Add sodium cyanide to the solution (a slight molar excess, e.g., 1.1 equivalents). Heat the mixture with stirring to a moderate temperature (e.g., 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2 to protonate the carboxylic acid. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If isonitrile is suspected, perform the acidic wash as described in the troubleshooting section. Further purification can be achieved by recrystallization.

References

Technical Support Center: Optimizing the Synthesis of 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 11-cyanoundecanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile bifunctional molecule. Here, we address common challenges encountered during its preparation, providing in-depth, evidence-based solutions to help you improve both the yield and purity of your final product.

Introduction

This compound is a valuable long-chain fatty acid derivative featuring both a terminal nitrile and a terminal carboxylic acid group. This unique structure makes it an important building block in the synthesis of polymers, such as Polyamide 11 (Nylon-11) after conversion of the nitrile to an amine, and in the development of various specialty chemicals and pharmaceutical intermediates.[1] The most common laboratory-scale synthesis involves the nucleophilic substitution of 11-bromoundecanoic acid with a cyanide salt. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields and challenging purification processes. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of problems you might encounter during the synthesis. Each problem is followed by potential causes and actionable solutions, explained from a mechanistic standpoint.

Problem 1: Consistently Low Reaction Yield (<70%)

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: A low yield in the cyanation of 11-bromoundecanoic acid typically points to one of three areas: suboptimal reaction conditions, competing side reactions, or issues with starting material quality.

  • Suboptimal Reaction Conditions: The conversion of an alkyl bromide to a nitrile is a classic Sₙ2 reaction.[2] Its efficiency is highly dependent on the choice of solvent, temperature, and reaction time.

    • Solvent Choice: The ideal solvent must dissolve the ionic cyanide salt and the organic substrate while favoring the Sₙ2 mechanism. Polar aprotic solvents like DMSO, DMF, or DMAc are excellent choices as they solvate the cation (e.g., Na⁺ or K⁺) but leave the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic. Using protic solvents like ethanol or water can drastically reduce the yield.[3][4]

    • Temperature: While heating is necessary to drive the reaction, excessive temperatures (>130-140°C) can promote side reactions and decomposition. A temperature range of 100-130°C is generally effective.[5]

  • Competing Side Reactions: The primary competing reaction is hydrolysis. If water is present in the reaction mixture, it can act as a nucleophile, converting the starting 11-bromoundecanoic acid to 11-hydroxyundecanoic acid.[3][4] Furthermore, under harsh conditions, the newly formed nitrile group itself can undergo hydrolysis to an amide and subsequently to the dicarboxylic acid, though this is less common under anhydrous conditions.[6][7]

  • Starting Material Quality: The purity of the 11-bromoundecanoic acid is critical. Impurities from its own synthesis, such as 10-bromoundecanoic acid, will lead to the formation of isomeric products that are difficult to separate.[8] Ensure your starting material is of high purity before beginning the reaction.

Q2: I suspect a side reaction is consuming my starting material. How can I identify and prevent it?

A2: The most common side reaction is the formation of 11-hydroxyundecanoic acid due to the presence of water.

  • Identification: This can be confirmed by analyzing the crude product using LC-MS or by observing characteristic peaks in ¹H NMR (a triplet around 3.6 ppm for the -CH₂-OH) and IR (a broad O-H stretch around 3300 cm⁻¹).

  • Prevention:

    • Use Anhydrous Reagents and Solvents: Ensure your cyanide salt is thoroughly dried. Use anhydrous grade solvents.

    • Perform the Reaction Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.[5]

    • Solvent Selection: As mentioned, using an ethanolic solution of KCN or NaCN significantly increases the risk of forming the hydroxy byproduct due to the presence of hydroxide ions in aqueous/alcoholic cyanide solutions.[3] Stick to polar aprotic solvents.

Workflow for Diagnosing Low Yield

G start Low Product Yield check_purity Analyze Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_crude impure_sm Impure Starting Material? check_purity->impure_sm suboptimal_solvent Suboptimal Solvent/Temp? check_conditions->suboptimal_solvent side_products Side Products Detected? analyze_crude->side_products purify_sm Action: Purify Starting Material (e.g., Recrystallization) impure_sm->purify_sm Yes optimize_conditions Action: Switch to Anhydrous Polar Aprotic Solvent (DMSO/DMF). Optimize Temperature (100-130°C). suboptimal_solvent->optimize_conditions Yes prevent_side_rxn Action: Ensure Anhydrous Conditions. Use Inert Atmosphere. side_products->prevent_side_rxn Yes incomplete_rxn Incomplete Reaction? (Starting Material Remains) side_products->incomplete_rxn No extend_time Action: Increase Reaction Time or Temperature Moderately. incomplete_rxn->extend_time Yes

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Product Purity Issues & Purification Challenges

Q1: My crude product is an oil and won't crystallize. What's wrong?

A1: An oily product is a classic sign of persistent impurities or residual solvent.

  • Residual Solvent: High-boiling solvents like DMSO or DMF can be difficult to remove completely on a rotary evaporator. Ensure you are using a high-vacuum pump and consider gentle heating of the flask. For stubborn cases, co-evaporation with a lower-boiling solvent like toluene can be effective.

  • Impurities: The presence of byproducts, especially 11-hydroxyundecanoic acid or unreacted starting material, can act as a eutectic impurity, depressing the melting point and preventing crystallization. A pre-purification step is likely necessary.

Q2: How can I effectively purify the crude this compound?

A2: A multi-step approach is often best.

  • Aqueous Workup (Acid-Base Extraction): After the reaction, the mixture is typically quenched with water and acidified (e.g., with HCl) to a pH of 2-3.[5] This protonates the carboxylic acid, making it soluble in an organic solvent like ethyl acetate or dichloromethane.

    • Expert Tip: This is a crucial purification step. At this low pH, your desired product (-COOH is protonated) will move to the organic layer, while any unreacted cyanide salts will remain in the aqueous layer. Wash the organic layer thoroughly with brine to remove residual water and water-soluble impurities.

  • Recrystallization: This is the most common method for final purification. A good solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Toluene or a mixture of ethyl acetate and hexanes often works well. Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a reliable alternative.[9] A solvent gradient of hexanes and ethyl acetate, often with a small amount of acetic acid (~0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the column, is typically effective.

Main Reaction and Key Side Reaction

G cluster_main Main Reaction (SN2) cluster_side Side Reaction (Hydrolysis) A 11-Bromoundecanoic Acid C 11-Cyanoundecanoic Acid A->C 130°C B NaCN (in DMSO) B->C D 11-Bromoundecanoic Acid F 11-Hydroxyundecanoic Acid D->F Heat E H2O (Trace Impurity) E->F

References

Technical Support Center: Challenges in the Self-Assembly of 11-Cyanoundecanoic Acid Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 11-Cyanoundecanoic acid (11-CNA). This guide is designed for researchers, scientists, and drug development professionals who are leveraging 11-CNA to create functionalized surfaces. 11-CNA is a bifunctional molecule featuring a terminal carboxylic acid (-COOH) headgroup for anchoring to various metal oxide surfaces and a terminal cyano (-CN) group, which offers unique electronic and chemical properties for subsequent molecular assembly or device integration.

The spontaneous organization of these molecules into a highly ordered, single-molecule-thick layer—a self-assembled monolayer (SAM)—is fundamental to its application. However, the path to a pristine, well-ordered monolayer is fraught with challenges. This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in established scientific principles, to help you navigate and resolve common issues encountered during the self-assembly process.

Troubleshooting Guide

This section addresses specific, common problems observed during 11-CNA monolayer formation. The format follows a logical progression from problem identification to cause analysis and actionable solutions.

Q1: My monolayer is patchy and incomplete, confirmed by low surface coverage in AFM/STM images. What is the likely cause?

A1: An incomplete or patchy monolayer is one of the most common initial hurdles. The root cause almost always traces back to the substrate surface being inaccessible to the 11-CNA molecules.

Potential Causes & Solutions:

  • Contaminated Substrate: The primary culprit is often an inadequately cleaned substrate. Organic residues, dust, or metallic impurities physically obstruct the 11-CNA molecules from reaching and binding to the surface.[1]

    • Solution: Implement a rigorous, multi-step cleaning protocol tailored to your substrate. (See Protocol 1: Rigorous Substrate Cleaning ). The goal is to create a high-energy, pristine surface that is chemically uniform and ready for monolayer formation.

  • Inactive or "Aged" Surface: Many metal oxide surfaces, like sapphire (Al₂O₃), can become less reactive if left in ambient conditions after cleaning.[2] Adsorbed atmospheric contaminants or the slow dehydration of surface hydroxyl groups can passivate the surface.

    • Solution: Use the substrate immediately after the final cleaning and drying step. If a delay is unavoidable, store the cleaned substrate in a high-vacuum desiccator. For some substrates, a final UV-Ozone treatment or re-annealing step just before immersion can regenerate an active surface.

  • Insufficient Immersion Time: SAM formation is a kinetic process. While the initial adsorption can be rapid, the subsequent, crucial reorganization into a well-ordered lattice takes time.

    • Solution: Systematically increase the immersion time. Start with a baseline of 12-24 hours and test longer durations. Monitor monolayer quality at each time point using a technique like contact angle goniometry to determine when the surface properties plateau.

Q2: My contact angle measurements are lower than expected and inconsistent across the sample. How can I improve monolayer order?

A2: Inconsistent and lower-than-expected contact angles suggest a disordered, poorly packed, or defective monolayer.[1][3] This exposes parts of the underlying, more hydrophilic substrate or the alkyl chains of the 11-CNA, leading to a less hydrophobic surface than a densely packed, cyano-terminated monolayer would present.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent is not merely a carrier; it is an active participant in the self-assembly process. A solvent with a high dielectric constant or strong coordinating ability can interfere with SAM formation.[3][4] Polar solvents can disrupt the critical van der Waals interactions between the alkyl chains, preventing them from packing tightly.[3]

    • Solution: Choose a solvent with a low dielectric constant that is inert to the substrate but readily dissolves 11-CNA.[4] Ethanol is a common starting point, but exploring less polar solvents like toluene or a mixture (e.g., ethanol/hexane) may yield more ordered monolayers. The key is to minimize solvent-surface and solvent-molecule interactions that compete with the desired molecule-surface and molecule-molecule interactions.[5][6]

  • Non-Optimal Temperature: Temperature directly influences the kinetics of adsorption, desorption, and surface diffusion.[7][8]

    • Solution 1 (Deposition Temperature): While room temperature is a common starting point, slight variations can have a significant impact. Try performing the self-assembly at a moderately elevated temperature (e.g., 40-60°C). This can provide the molecules with enough thermal energy to overcome kinetic barriers and find their lowest-energy state in the packed monolayer, but be aware that excessively high temperatures can favor desorption.[2]

    • Solution 2 (Post-Deposition Annealing): A powerful technique for improving order is to anneal the formed monolayer. After removing the substrate from the deposition solution and rinsing, heat it in a clean, inert environment (e.g., under vacuum or flowing N₂) at a temperature below the monolayer's desorption point (typically 80-120°C). This allows for the removal of trapped solvent molecules and facilitates the correction of packing defects.

Q3: I'm observing aggregates or multilayers on the surface instead of a uniform monolayer. Why is this happening?

A3: The formation of aggregates or multilayers indicates that molecule-molecule interactions are dominating over controlled molecule-surface binding.

Potential Causes & Solutions:

  • Excessive Concentration: A solution that is too concentrated can lead to the rapid physisorption of multiple layers before the first layer has had time to properly chemisorb and organize.[9] The critical micelle concentration (CMC) might also be exceeded, leading to the deposition of micelles rather than individual molecules.[9]

    • Solution: Reduce the concentration of the 11-CNA solution. Typical concentrations for SAM formation are in the 1-5 mM range. Perform a concentration-dependent study to find the optimal balance between achieving full coverage in a reasonable time and preventing multilayer formation.

  • Presence of Water: For molecules with hydrophilic head groups like carboxylic acids, trace amounts of water in the deposition solvent can promote the formation of aggregates in the bulk solution, which then deposit onto the surface.[3]

    • Solution: Use high-purity, anhydrous solvents for preparing your deposition solution. If possible, prepare the solution in a controlled environment like a glovebox to minimize exposure to atmospheric moisture.

  • Inadequate Rinsing: Physisorbed (loosely bound) molecules from upper layers may remain on the surface if not properly removed.

    • Solution: Implement a thorough rinsing protocol immediately after removing the substrate from the deposition solution. The most effective method is to rinse sequentially with fresh, pure deposition solvent to remove loosely bound molecules, followed by a more volatile, non-polar solvent (like hexane or dichloromethane) to displace the deposition solvent and enable clean, spot-free drying.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in 11-CNA monolayer self-assembly.

TroubleshootingWorkflow Problem Problem Observed (e.g., Low Contact Angle, Patchy Film) CheckSubstrate Step 1: Verify Substrate Preparation Problem->CheckSubstrate SubstrateClean Is cleaning protocol rigorous and consistent? CheckSubstrate->SubstrateClean ImproveCleaning Action: Implement rigorous cleaning protocol. Use fresh substrate. SubstrateClean->ImproveCleaning No CheckSolvent Step 2: Evaluate Solvent System SubstrateClean->CheckSolvent Yes ImproveCleaning->CheckSubstrate SolventPolarity Is solvent low-polarity and anhydrous? CheckSolvent->SolventPolarity ChangeSolvent Action: Switch to anhydrous, low-dielectric solvent. (e.g., Toluene) SolventPolarity->ChangeSolvent No CheckParams Step 3: Optimize Deposition Parameters SolventPolarity->CheckParams Yes ChangeSolvent->CheckSolvent ParamsOptimal Are Time, Temp, & Conc. optimized? CheckParams->ParamsOptimal OptimizeParams Action: Systematically vary parameters. Consider post-deposition annealing. ParamsOptimal->OptimizeParams No Success High-Quality Monolayer Achieved ParamsOptimal->Success Yes OptimizeParams->CheckParams

Caption: A systematic workflow for troubleshooting common 11-CNA SAM formation issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the best substrates for this compound SAMs?

    • The carboxylic acid headgroup of 11-CNA forms a stable bond primarily with metal oxide surfaces. Ideal substrates include sapphire (single-crystal Al₂O₃), titanium dioxide (TiO₂), indium tin oxide (ITO), and the native oxide layer on silicon (SiO₂).[10] The choice depends on the final application (e.g., ITO for transparent electrodes, silicon for semiconductor devices).

  • Q2: How critical is the purity of the 11-CNA starting material?

    • Extremely critical. Impurities, particularly those with different chain lengths or competing headgroups, can be incorporated into the monolayer, creating significant disorder and defects.[11] Always use the highest purity 11-CNA available and consider purification if you suspect contamination.

  • Q3: Can I reuse my substrates after an experiment?

    • Yes, but it requires an aggressive cleaning procedure to completely remove the chemisorbed monolayer. For gold substrates, methods like piranha solution or oxygen plasma are often used.[12] For oxide substrates, a combination of strong acid/base treatments (e.g., Piranha or RCA clean) or UV-Ozone followed by the standard cleaning protocol is necessary. Be aware that repeated harsh cleaning can increase surface roughness.[13]

  • Q4: How do I confirm that I have a high-quality monolayer?

    • A multi-technique approach is best.

      • Contact Angle Goniometry: A quick, powerful tool. A high, stable, and uniform water contact angle across the surface is a good first indicator of a dense, well-ordered hydrophobic monolayer.

      • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. You should see signals corresponding to the elements in 11-CNA (C, N, O) and the substrate, and the high-resolution spectra can confirm the chemical bonding state.[4][14]

      • Atomic Force Microscopy (AFM): Provides topographical information. A high-quality monolayer on a smooth substrate should have a very low root-mean-square (RMS) roughness. It can also be used to visualize defects and domain boundaries.[2]

Key Experimental Protocols

Protocol 1: Rigorous Substrate Cleaning (Example: Sapphire, Al₂O₃)

This protocol is a general guideline. Always handle chemicals with extreme caution in a fume hood and use appropriate personal protective equipment (PPE).

  • Initial Degreasing: Sequentially sonicate the substrate in separate beakers of acetone, then isopropanol, for 15 minutes each.

  • Drying: Thoroughly dry the substrate under a stream of high-purity nitrogen gas.

  • Oxidative Clean (Choose one):

    • Piranha Solution (Use with extreme caution!): Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) to 30% hydrogen peroxide (H₂O₂). Immerse the substrate for 15-30 minutes. Note: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • UV-Ozone Treatment: Place the substrate in a UV-Ozone cleaner for 15-20 minutes. This is a safer and often equally effective method for removing organic contaminants.

  • Final Rinse: Thoroughly rinse the substrate with copious amounts of ultrapure (18.2 MΩ·cm) water.

  • Final Dry: Dry the substrate again under a stream of high-purity nitrogen.

  • Immediate Use: Transfer the cleaned, dried substrate immediately to the deposition solution to prevent recontamination.

Protocol 2: Solution-Phase Deposition of 11-CNA Monolayer
  • Solution Preparation: Prepare a 1-2 mM solution of 11-CNA in an anhydrous solvent (e.g., absolute ethanol or toluene). Ensure the 11-CNA is fully dissolved, using gentle warming or sonication if necessary.

  • Substrate Immersion: Place the freshly cleaned substrate into the deposition solution in a clean, sealed glass container. Ensure the entire surface to be coated is submerged.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at a stable temperature (e.g., room temperature or slightly elevated) in a vibration-free environment.

  • Rinsing:

    • Remove the substrate from the deposition solution.

    • Rinse thoroughly with fresh, pure deposition solvent (e.g., ethanol) to remove any physisorbed molecules.

    • Rinse with a volatile, non-polar solvent (e.g., hexane) to displace the ethanol.

  • Drying: Dry the substrate under a gentle stream of high-purity nitrogen.

  • Characterization: The sample is now ready for analysis.

Table 1: Suggested Starting Parameters for 11-CNA Deposition
ParameterSuggested ValueRationale
Substrate Sapphire (Al₂O₃)Robust oxide surface, ideal for -COOH binding.
Solvent Absolute EthanolGood balance of solubility for 11-CNA and moderate polarity.
Concentration 1 mMLow enough to prevent aggregation, high enough for reasonable kinetics.
Temperature 25 °C (Room Temp)A stable and easily reproducible starting point.
Immersion Time 18 hoursAllows for both initial adsorption and subsequent molecular reorganization.

Key Factors in SAM Formation

The quality of a self-assembled monolayer is a result of a delicate balance between multiple experimental factors.

Factors SAM_Quality High-Quality 11-CNA Monolayer (Ordered, Complete, Defect-Free) Substrate Substrate Properties Substrate->SAM_Quality Cleanliness Cleanliness Substrate->Cleanliness Roughness Surface Roughness Substrate->Roughness Solvent Solvent Choice Solvent->SAM_Quality Polarity Polarity / Dielectric Constant Solvent->Polarity Purity_Solvent Anhydrous / Purity Solvent->Purity_Solvent Molecule 11-CNA Properties Molecule->SAM_Quality Purity_Molecule Purity Molecule->Purity_Molecule Concentration Concentration Molecule->Concentration Process Process Parameters Process->SAM_Quality Temperature Temperature Process->Temperature Time Immersion Time Process->Time Cleanliness->SAM_Quality Roughness->SAM_Quality Polarity->SAM_Quality Purity_Solvent->SAM_Quality Purity_Molecule->SAM_Quality Concentration->SAM_Quality Temperature->SAM_Quality Time->SAM_Quality

Caption: Interplay of key factors determining the final quality of an 11-CNA SAM.

References

Technical Support Center: Characterizing Defects and Stability of 11-Cyanoundecanoic Acid SAMs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 11-Cyanoundecanoic acid (11-CUA) Self-Assembled Monolayers (SAMs). It is designed to be a practical resource for troubleshooting common experimental issues and ensuring the formation of high-quality, stable monolayers.

Introduction to 11-CUA SAMs

This compound is a bifunctional organic molecule commonly used to form SAMs on various substrates, including gold and silicon oxide. The terminal carboxylic acid group provides a reactive site for the covalent immobilization of biomolecules, while the nitrile (cyano) group can be utilized for surface-enhanced Raman spectroscopy (SERS) or other specific molecular interactions. The quality and stability of these SAMs are paramount for the success of downstream applications, such as biosensors, drug delivery systems, and molecular electronics.

Defects within the monolayer, such as pinholes or disordered domains, and the long-term stability of the SAM can significantly impact device performance and experimental reproducibility. This guide addresses these critical aspects in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of a well-formed 11-CUA SAM?

A well-defined 11-CUA SAM is typically characterized by a combination of surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical composition and molecular orientation.[1] Contact angle goniometry provides information on the surface wettability, which is indicative of monolayer packing and ordering. A high static water contact angle suggests a well-ordered, hydrophobic monolayer, while a lower angle may indicate disorder or incomplete coverage.

Q2: How does the choice of substrate (e.g., gold vs. silicon oxide) affect 11-CUA SAM formation and stability?

The substrate plays a crucial role in the formation and stability of 11-CUA SAMs.

  • On Gold: 11-CUA, being a carboxylic acid-terminated alkanethiol, forms a covalent bond between the sulfur atom of a related thiol (like 11-mercaptoundecanoic acid) and the gold surface.[2] These SAMs are generally well-ordered. However, the Au-S bond can be labile, and the stability of the SAM can be influenced by factors like temperature and the surrounding environment.[3]

  • On Silicon Oxide: The carboxylic acid headgroup of 11-CUA can adsorb to oxide surfaces.[4] The stability on these surfaces can be affected by humidity and the presence of water, which can lead to the formation of multilayers or disordered films if not carefully controlled.[5]

Q3: What is the expected shelf-life of a prepared 11-CUA SAM-coated substrate?

The stability of 11-CUA SAMs can be limited, and they are known to degrade under ambient laboratory conditions.[6][7] Oxidation of the underlying substrate or the molecule itself, as well as desorption of the molecules, can occur over time.[6] For critical applications, it is highly recommended to use freshly prepared SAMs. If storage is necessary, it should be done in an inert, dry environment (e.g., a desiccator or under nitrogen) to minimize degradation.

Troubleshooting Guide

This section addresses specific problems that may arise during the preparation and characterization of 11-CUA SAMs.

Problem 1: Incomplete or Disordered Monolayer Formation

Symptoms:

  • Low water contact angle.

  • Weak or absent characteristic peaks in FTIR or XPS spectra.

  • Inconsistent results in downstream applications.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Contaminated Substrate Organic residues or particulate matter on the substrate surface can hinder the self-assembly process, leading to a patchy or incomplete monolayer.Implement a rigorous substrate cleaning protocol. For gold, this may involve piranha solution treatment (use with extreme caution) followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen. For silicon oxide, UV-ozone cleaning or an RCA clean can be effective.
Impure 11-CUA or Solvent The presence of impurities in the 11-CUA or the solvent can co-adsorb onto the surface, disrupting the ordered packing of the monolayer.Use high-purity 11-CUA (recrystallize if necessary) and anhydrous, spectroscopy-grade solvents. Degas the solvent before use to remove dissolved oxygen, which can contribute to oxidative degradation.
Incorrect Incubation Time or Concentration Both insufficient and excessive incubation times can lead to poor monolayer quality. Similarly, the concentration of the 11-CUA solution is critical.Optimize the incubation time and concentration. A typical starting point is a 1 mM solution in ethanol with an incubation time of 12-24 hours.[8] Systematically vary these parameters to find the optimal conditions for your specific substrate and application.
Presence of Water For SAMs on oxide surfaces, excess water can lead to polymerization and the formation of disordered multilayers.[5]Use anhydrous solvents and perform the self-assembly in a dry environment (e.g., a glovebox or a desiccator).

Troubleshooting Workflow for Incomplete Monolayer Formation

start Inconsistent Results check_ca Measure Contact Angle start->check_ca low_ca Low Contact Angle? check_ca->low_ca check_spectra Acquire FTIR/XPS Spectra low_ca->check_spectra Yes end_good Monolayer likely well-formed. Investigate other experimental parameters. low_ca->end_good No weak_signals Weak/Absent Signals? check_spectra->weak_signals cause1 Investigate Substrate Cleanliness weak_signals->cause1 Yes weak_signals->end_good No solution1 Implement rigorous cleaning protocol. cause1->solution1 Action cause2 Verify Reagent Purity solution2 Use high-purity reagents and anhydrous solvents. cause2->solution2 Action cause3 Optimize Incubation Conditions solution3 Systematically vary concentration and time. cause3->solution3 Action cause4 Control for Water Content solution4 Work in a dry environment. cause4->solution4 Action

Caption: Troubleshooting flow for incomplete SAM formation.

Problem 2: Monolayer Instability and Degradation

Symptoms:

  • Changes in contact angle over time.[8]

  • Disappearance or broadening of characteristic peaks in FTIR or XPS spectra.[6]

  • Loss of function in biosensor or other device.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Oxidation Exposure to ambient air, particularly ozone and UV light, can lead to the oxidation of the thiol-gold bond or the organic backbone of the 11-CUA molecule.[6]Prepare and handle SAMs in an inert atmosphere (e.g., nitrogen or argon) as much as possible. Store samples in the dark and in a desiccated environment.
Desorption in Aqueous Media Prolonged exposure to aqueous solutions, especially at elevated temperatures or extreme pH, can lead to the desorption of the 11-CUA molecules from the surface.[3][7]Minimize the exposure time of the SAM to harsh aqueous environments. If long-term stability in solution is required, consider cross-linking the monolayer or using a more stable surface chemistry.
Electrochemical Instability In electrochemical applications, applying potentials outside the stable window of the SAM can lead to reductive desorption or oxidative degradation.[9]Determine the electrochemical stability window of your 11-CUA SAM on the specific substrate using techniques like cyclic voltammetry. Operate within these potential limits.

Experimental Protocols

Protocol 1: Contact Angle Goniometry for SAM Quality Assessment

Objective: To assess the hydrophobicity and packing density of an 11-CUA SAM.

Materials:

  • Contact angle goniometer.[10][11]

  • High-purity deionized water.

  • 11-CUA SAM-coated substrate.

Procedure:

  • Place the SAM-coated substrate on the goniometer stage.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[12]

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the static contact angle.[12]

  • Repeat the measurement at multiple locations on the surface to assess uniformity.

Data Interpretation:

Contact Angle (θ) Interpretation
High θ (>90°) Indicates a well-ordered, densely packed monolayer with the hydrophobic alkyl chains oriented away from the surface.
Low θ (<90°) Suggests a disordered, incomplete, or contaminated monolayer.
High Hysteresis (Advancing vs. Receding Angle) Indicates surface heterogeneity and the presence of defects.[10]
Protocol 2: Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Characterization

Objective: To confirm the presence and orientation of 11-CUA molecules on the surface.

Materials:

  • FTIR spectrometer with a specular reflectance accessory.[13]

  • 11-CUA SAM-coated substrate (typically on a reflective substrate like gold).

Procedure:

  • Obtain a background spectrum of a clean, bare substrate.

  • Mount the 11-CUA SAM-coated substrate in the specular reflectance accessory.

  • Acquire the FTIR spectrum of the SAM.

  • Subtract the background spectrum from the sample spectrum.

Data Interpretation:

  • Look for the characteristic vibrational modes of the 11-CUA molecule.[13]

  • The C≡N stretch should be visible around 2245 cm⁻¹.

  • The C=O stretch of the carboxylic acid group should appear around 1700-1740 cm⁻¹.

  • The position and intensity of the CH₂ stretching modes (around 2850 and 2920 cm⁻¹) can provide information about the conformational order of the alkyl chains.

FTIR Analysis Workflow

start Prepare SAM on Reflective Substrate bg_spec Acquire Background Spectrum (Bare Substrate) start->bg_spec sample_spec Acquire Sample Spectrum (SAM-coated Substrate) bg_spec->sample_spec subtract Subtract Background from Sample sample_spec->subtract analyze Analyze Resulting Spectrum subtract->analyze peak1 C≡N Stretch (~2245 cm⁻¹) analyze->peak1 Check for peak2 C=O Stretch (~1700-1740 cm⁻¹) analyze->peak2 Check for peak3 CH₂ Stretches (~2850, 2920 cm⁻¹) analyze->peak3 Check for confirm Confirms Presence of 11-CUA peak1->confirm Present peak2->confirm Present confirm_order Indicates Ordered Alkyl Chains peak3->confirm_order Present & Sharp

Caption: Workflow for FTIR analysis of 11-CUA SAMs.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

Objective: To determine the elemental composition and chemical states of the atoms in the 11-CUA SAM.

Materials:

  • XPS instrument.

  • 11-CUA SAM-coated substrate.

Procedure:

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and S 2p (if on gold) regions.

  • Perform peak fitting on the high-resolution spectra to determine the chemical states.

Data Interpretation:

  • Survey Spectrum: Should show peaks for C, N, and O, as well as the substrate elements (e.g., Au or Si).

  • High-Resolution C 1s: Can be deconvoluted into components corresponding to the alkyl chain (C-C, C-H), the carbon adjacent to the nitrile group (C-CN), the carbon in the nitrile group (C≡N), and the carboxyl carbon (O=C-O).

  • High-Resolution N 1s: A single peak corresponding to the nitrile group should be observed.

  • High-Resolution S 2p (for SAMs on gold): The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.[14]

References

Technical Support Center: Stabilizing Nanoparticles Functionalized with 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, actionable solutions for a common and critical challenge: preventing the aggregation of nanoparticles functionalized with 11-Cyanoundecanoic acid (11-CUA). This bifunctional ligand, with its terminal carboxyl group for surface anchoring and a terminal cyano group for subsequent chemistry, is powerful but requires careful handling to maintain colloidal stability.

This document is structured into two main parts:

  • A Troubleshooting Guide to directly address aggregation issues as they occur during your workflow.

  • Frequently Asked Questions (FAQs) to provide a deeper understanding of the underlying principles governing nanoparticle stability.

Part 1: Troubleshooting Guide

Aggregation is the most common failure mode in nanoparticle functionalization. It can manifest as visible precipitation, solution cloudiness, or a significant increase in hydrodynamic radius as measured by Dynamic Light Scattering (DLS). Use the following flowchart and detailed Q&A to diagnose and resolve your specific issue.

Troubleshooting Flowchart

This flowchart provides a logical path to identify the root cause of aggregation.

AggregationTroubleshooting start Aggregation Observed (Precipitate, Cloudiness, High PDI) stage At which stage did aggregation occur? start->stage func_stage During Ligand Exchange (Functionalization Reaction) stage->func_stage Functionalization purify_stage During Purification (Centrifugation / Washing) stage->purify_stage Purification storage_stage During Storage or Solvent Exchange stage->storage_stage Storage func_q1 Is the reaction pH correctly controlled? func_stage->func_q1 func_a1_yes Check Ligand Quality & Concentration func_q1->func_a1_yes Yes func_a1_no Incorrect pH is the likely cause. (See Q1) func_q1->func_a1_no No / Unsure purify_q1 What was the resuspension solvent? purify_stage->purify_q1 purify_a1_water Pure Water / Low pH Buffer: Likely protonation of carboxylates. (See Q2) purify_q1->purify_a1_water DI Water or Acidic Buffer purify_a1_good High pH Buffer / Compatible Organic: Check centrifugation parameters (pellet too hard?). (See Q2) purify_q1->purify_a1_good Appropriate Solvent storage_q1 Was the final solvent appropriate for the ligand shell? storage_stage->storage_q1 storage_a1_no Solvent Mismatch: Poor ligand shell solvation. (See Q3) storage_q1->storage_a1_no No / Unsure storage_a1_yes Check Storage Conditions: Temperature (Do NOT freeze), concentration, and light exposure. (See Q4) storage_q1->storage_a1_yes Yes

Caption: Troubleshooting workflow for nanoparticle aggregation.

Q1: My nanoparticles are crashing out during the ligand exchange reaction. What's happening and how do I fix it?

Answer: This is almost always a pH-related issue. The stability of nanoparticles functionalized with 11-CUA is primarily governed by electrostatic repulsion between the particles.

Causality: The carboxylic acid group (-COOH) of 11-CUA must be deprotonated to the carboxylate form (-COO⁻) to impart a negative surface charge on the nanoparticles. This negative charge creates a repulsive force that overcomes the inherent van der Waals attraction between particles, thus maintaining a stable colloidal dispersion.[1][2] The pH of the solution dictates this protonation state. If the pH is too low (acidic), the carboxyl groups will be protonated (-COOH), neutralizing the surface charge and leading to rapid, irreversible aggregation.[3][4] Studies have shown that for nanoparticles coated with long-chain carboxylic acids, the effective surface pKa can be 2-2.5 pH units higher than the pKa of the free ligand in solution due to charge-charge repulsion on the crowded nanoparticle surface.[5]

Troubleshooting Protocol:

  • Measure the pH: Before and during the ligand exchange reaction, monitor the pH of your nanoparticle dispersion.

  • Adjust the pH: For most aqueous systems, adjust the pH to be at least 2-3 units above the pKa of 11-CUA. A pH range of 8-10 is generally a safe starting point. Use a dilute, non-interfering base like sodium hydroxide or potassium carbonate for adjustment.

  • Ligand Deprotonation: Before adding the 11-CUA to the nanoparticle solution, pre-dissolve it in a small amount of the reaction buffer and adjust the pH to ensure the ligand is fully deprotonated to its carboxylate form. This enhances its water solubility and reactivity.

  • Verification: After functionalization, measure the Zeta Potential of your nanoparticles. A successful, stable functionalization should result in a significant negative zeta potential, typically more negative than -30 mV.

Q2: Aggregation occurred after centrifugation and washing. The pellet won't resuspend. What went wrong?

Answer: This common issue points to either a loss of electrostatic stabilization during washing or overly aggressive centrifugation.

Causality: Washing steps are critical for removing excess, unbound ligands, but using the wrong solvent can be catastrophic. Resuspending the nanoparticle pellet in pure deionized water or an acidic buffer can protonate the surface carboxylates, neutralizing the charge and causing aggregation, as explained in Q1.[3][6] Additionally, centrifuging at excessively high speeds or for too long can create a very compact, dense pellet where van der Waals forces dominate, making redispersion difficult even in an ideal solvent.[7]

Troubleshooting Protocol:

  • Select the Right Resuspension Buffer: Always use a buffer with a pH that ensures the carboxylate groups remain deprotonated (e.g., a dilute carbonate or borate buffer at pH 8-9). Never use pure, unbuffered water.

  • Optimize Centrifugation:

    • Consult a centrifugation speed chart for your nanoparticle size and core material.[7][8] The goal is to form a soft pellet that is easily redispersed.

    • Start with lower speeds and shorter times. It is better to lose a small fraction of nanoparticles in the supernatant than to have an irreversible aggregated pellet.

  • Aid Redispersion: After adding the resuspension buffer, do not immediately vortex. Gently swirl the tube to wet the pellet. Then, use bath sonication for short periods (1-5 minutes) to gently break up the soft pellet.[8][9] Avoid probe sonication, which can be too aggressive and cause localized heating.

  • Characterize: After redispersion, immediately measure the DLS and Zeta Potential to confirm that the nanoparticles are monodisperse and have regained their stabilizing surface charge.

Q3: My functionalized nanoparticles looked great initially, but aggregated when I tried to transfer them to a new organic solvent. Why?

Answer: This is a classic case of solvent incompatibility. The stability of your functionalized nanoparticles depends on how well the solvent can solvate the 11-CUA ligand shell.

Causality: The 11-CUA ligand has a dual nature: a polar carboxylate headgroup and a long, nonpolar 11-carbon alkyl chain. In aqueous, high-pH media, the charged headgroup dominates, ensuring stability. In organic solvents, stability is dictated by the interaction between the solvent and the alkyl chains.[10][11][12] If you transfer the particles to a solvent that is too polar (like ethanol or acetone), it will not properly solvate the long alkyl chains, causing the ligand shell to collapse and the particles to aggregate.[13] Conversely, transferring to a highly nonpolar solvent (like hexane) might be successful, but only if the initial aqueous phase is completely removed.

Solvent TypeCompatibility with 11-CUA ShellExpected Outcome
Polar Aprotic (e.g., DMF, DMSO) GoodGenerally stable dispersions.
Nonpolar (e.g., Toluene, Chloroform) GoodStable, provided water is removed.[14][15]
Polar Protic (e.g., Ethanol, Methanol) Poor to ModerateHigh risk of aggregation.[13]
Highly Polar (e.g., Water at low pH) PoorAggregation due to protonation.
Highly Polar (e.g., Water at high pH) ExcellentStable due to electrostatic repulsion.

Troubleshooting Protocol:

  • Choose a Compatible Solvent: Select an organic solvent that can favorably interact with the long alkyl chain of the 11-CUA. Toluene, chloroform, and THF are often good choices.

  • Perform a Gradual Solvent Exchange: Do not perform a single, abrupt transfer. Use a stepwise process: a. Pellet the nanoparticles from their aqueous solution. b. Remove the supernatant carefully. c. Add a small amount of an intermediate, miscible solvent like isopropanol to wash the pellet. Centrifuge again. d. Remove the isopropanol and resuspend in the final target organic solvent (e.g., toluene).

  • Verify with Characterization: Use DLS to confirm the particle size in the new solvent. Note that the hydrodynamic size may differ slightly from the aqueous measurement due to differences in ligand shell conformation. Use FTIR to confirm the ligand is still present on the surface.[16][17]

Q4: My nanoparticle dispersion was stable for a day, but now I see precipitate. How should I store them?

Answer: Long-term stability requires specific storage conditions to prevent slow, creeping aggregation.

Causality: Even in a good solvent, aggregation can occur over time due to factors like temperature fluctuations, high concentration, or exposure to light. Freezing is particularly damaging, as the formation of ice crystals forces the nanoparticles into close contact, leading to irreversible aggregation.[7][8][18] High concentrations increase the frequency of particle collisions, raising the probability of aggregation.

Troubleshooting Protocol:

  • Refrigerate, Do Not Freeze: Store nanoparticle dispersions at 2-8°C.[18] This slows down Brownian motion and reduces the energy of particle collisions.

  • Store at a Moderate Concentration: For long-term storage, it is often better to store the particles in a concentrated form and dilute them just before use.[9] However, if you observe aggregation in the concentrated stock, dilute it to an optimal working concentration.

  • Protect from Light: Particularly for plasmonic (e.g., gold, silver) or quantum dot nanoparticles, store vials in the dark or wrapped in foil to prevent light-induced degradation or aggregation.

  • Check Before Use: Before each use, visually inspect the solution. Vigorously shake or briefly sonicate the vial to ensure the solution is homogeneous, as some settling can occur.[9][18]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the purpose of each part of the this compound molecule?

Answer: 11-CUA is a heterobifunctional linker, meaning it has two different reactive ends for distinct purposes. Understanding its structure is key to troubleshooting.

Caption: Structure of this compound (11-CUA).

  • Carboxyl Group (-COOH): This is the anchoring group . It has a strong affinity for metal and metal oxide nanoparticle surfaces, forming a stable bond (often a carboxylate-metal bond) that attaches the ligand to the nanoparticle.[1][19] Its protonation state is critical for colloidal stability in aqueous media.

  • Alkyl Spacer (-(CH₂)₁₀-): This long hydrocarbon chain serves two roles. First, it provides steric hindrance , acting as a physical bumper that helps keep particles separated. Second, it determines the solubility in organic solvents; longer chains favor dispersion in nonpolar media.[20]

  • Cyano Group (-C≡N): This is the terminal functional group . It is relatively inert during the initial functionalization but is available for subsequent chemical modifications, such as covalent attachment of drugs, proteins, or other targeting moieties.

FAQ 2: How can I be sure the 11-CUA is actually on my nanoparticle surface?

Answer: You must use analytical characterization techniques to verify successful functionalization. Visual inspection is not sufficient.

Causality: Assuming a reaction worked without verification is a common pitfall. Confirmation of surface functionalization provides a self-validating system for your protocol.[17][21]

Key Characterization Techniques:

TechniquePrinciple & What It Tells You
Zeta Potential Measures the magnitude of the electrostatic charge at the nanoparticle surface. A large negative value (e.g., < -30 mV) after functionalization in a pH 9 buffer strongly indicates the presence of deprotonated carboxylate groups on the surface.[21][22]
Fourier-Transform Infrared Spectroscopy (FTIR) Detects molecular vibrations. You can confirm functionalization by comparing the spectrum of the functionalized nanoparticles to that of the free 11-CUA ligand.[16][23] Look for characteristic peaks of the alkyl C-H stretches and potentially a shift in the C=O stretch of the carboxyl group upon binding to the nanoparticle surface.[22][24]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of the particles in solution. A slight increase in size after functionalization is expected due to the added ligand shell. More importantly, a low Polydispersity Index (PDI) (< 0.2) indicates a stable, non-aggregated sample.[21]
Thermogravimetric Analysis (TGA) Measures weight loss as a sample is heated. It can be used to quantify the amount of organic ligand (11-CUA) present on the inorganic nanoparticle core.
Protocol: Verifying Functionalization with FTIR
  • Prepare Samples: Prepare three samples: (1) a dried powder of your unfunctionalized (bare) nanoparticles, (2) the pure 11-CUA ligand, and (3) a dried powder of your washed, 11-CUA functionalized nanoparticles.

  • Acquire Spectra: Collect the FTIR spectra for all three samples, typically using an Attenuated Total Reflectance (ATR) setup, which is excellent for analyzing surfaces.[16]

  • Analyze:

    • In the 11-CUA spectrum, identify the key peaks: C-H stretches (~2850-2920 cm⁻¹), the C≡N stretch (~2250 cm⁻¹), and the C=O stretch of the carboxylic acid (~1700 cm⁻¹).

    • In the spectrum of your functionalized nanoparticles, you should see the appearance of the C-H and C≡N stretches that were absent in the bare nanoparticle spectrum.

    • The C=O peak may shift to a lower wavenumber (e.g., ~1550-1650 cm⁻¹) as the carboxylic acid binds to the surface and becomes a carboxylate, which is strong evidence of successful attachment.[24]

References

Technical Support Center: A Scientist's Guide to Protein Immobilization on 11-Cyanoundecanoic Acid Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protein immobilization on 11-Cyanoundecanoic acid (CUA) surfaces. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and robust protocols for successful protein conjugation. My aim is to equip you with the scientific rationale behind each step, enabling you to not only solve problems but also to proactively optimize your experiments for maximal efficacy and reproducibility.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions that often arise when working with CUA surfaces for protein immobilization.

Q1: What is the purpose of using this compound (CUA) for protein immobilization?

A1: this compound is a bifunctional molecule that is excellent for forming self-assembled monolayers (SAMs) on various oxide surfaces (e.g., indium tin oxide, silicon oxide) or, when modified with a thiol group (11-mercaptoundecanenitrile), on gold surfaces. The terminal cyano (nitrile) group can be hydrolyzed to a carboxylic acid, which then serves as a reactive site for covalent protein immobilization, typically via amide bond formation. This approach provides a well-defined and stable platform for studying protein interactions.

Q2: What is the overall workflow for protein immobilization on a CUA surface?

A2: The process can be broken down into four key stages:

  • SAM Formation: A self-assembled monolayer of CUA is formed on the substrate.

  • Surface Activation (Hydrolysis): The terminal nitrile groups of the CUA-SAM are hydrolyzed to carboxylic acid groups.

  • Carboxyl Group Activation: The newly formed carboxylic acid groups are activated, most commonly using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Protein Immobilization: The protein of interest, which has primary amine groups (e.g., lysine residues), is introduced and forms a stable amide bond with the activated surface.

Q3: Why is EDC/NHS chemistry so commonly used for this purpose?

A3: EDC/NHS chemistry is a popular choice for bioconjugation due to its efficiency in forming stable amide bonds between carboxyl groups and primary amines in aqueous environments.[1] EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water and can hydrolyze back to the carboxylic acid. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines on the protein.[2]

II. The Self-Validating Protocol: From Bare Surface to Immobilized Protein

A robust experimental design includes checkpoints to validate the success of each critical step. This section provides a detailed protocol with integrated characterization steps to ensure a self-validating workflow.

Step 1: Formation of the this compound Self-Assembled Monolayer (CUA-SAM)

A well-ordered and densely packed SAM is the foundation of a successful protein immobilization experiment.

Protocol:

  • Substrate Cleaning: Thoroughly clean the substrate to ensure a pristine surface for SAM formation. For gold surfaces, a common procedure is sonication in ethanol for 10 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.[3]

  • SAM Formation: Immerse the cleaned substrate in a freshly prepared 1 mM solution of the thiol-modified CUA (11-mercaptoundecanenitrile) in ethanol. Allow the self-assembly to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, rinse the substrate thoroughly with ethanol to remove any non-specifically adsorbed molecules, followed by a final rinse with deionized water. Dry the surface under a gentle stream of nitrogen.

Step 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid

This is a critical and often challenging step. Harsh hydrolysis conditions can damage the underlying SAM. Therefore, a mild approach is necessary.

Protocol Option 1: Mild Alkaline Hydrolysis

This method uses a non-aqueous solution to minimize damage to the SAM.

  • Prepare Hydrolysis Solution: Prepare a solution of 0.4 M NaOH in a 1:9 mixture of methanol and dioxane.[4]

  • Hydrolysis Reaction: Immerse the CUA-SAM coated substrate in the hydrolysis solution and stir at room temperature. The reaction progress should be monitored over time (e.g., 4-5 hours).[4]

  • Rinsing: After the reaction, thoroughly rinse the substrate with the methanol/dioxane solvent mixture, followed by deionized water to remove any residual base. Dry the surface under a gentle stream of nitrogen.

Protocol Option 2: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a highly specific and mild alternative to chemical methods. Nitrilase enzymes can convert nitriles directly to carboxylic acids under neutral pH and at room temperature.[5]

  • Prepare Enzyme Solution: Prepare a solution of a suitable nitrilase enzyme in a neutral pH buffer (e.g., phosphate buffer, pH 7.0). The optimal enzyme concentration should be determined empirically.

  • Enzymatic Reaction: Immerse the CUA-SAM coated substrate in the nitrilase solution and incubate at room temperature for a sufficient duration (this may range from a few hours to overnight).

  • Rinsing: After incubation, rinse the substrate thoroughly with the buffer solution to remove the enzyme, followed by a final rinse with deionized water. Dry the surface under a gentle stream of nitrogen.

Step 3: EDC/NHS Activation of the Carboxylic Acid Surface

Proper activation is key to efficient protein coupling. The reagents are moisture-sensitive, so careful handling is crucial.

Protocol:

  • Reagent Preparation: Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[6] Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in an activation buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0).[2][3]

  • Activation: Immerse the carboxyl-terminated SAM in the EDC/NHS solution for 15-30 minutes at room temperature.[3]

  • Rinsing: Briefly rinse the activated substrate with a coupling buffer (e.g., PBS, pH 7.2-7.5) to remove excess EDC and NHS.[2][3]

Step 4: Protein Immobilization and Blocking

The final step involves the covalent attachment of the protein and blocking of any remaining active sites to prevent non-specific binding.

Protocol:

  • Protein Solution Preparation: Dissolve the protein of interest in the coupling buffer (e.g., PBS, pH 7.2-7.5) at an optimized concentration (typically in the range of 10-100 µg/mL).[7] It is recommended to centrifuge or filter the protein solution to remove any aggregates.[8]

  • Immobilization: Immediately immerse the activated substrate in the protein solution. The incubation time can range from 1-2 hours at room temperature to overnight at 4°C.[3]

  • Rinsing: After immobilization, rinse the substrate with the coupling buffer to remove any unbound protein.

  • Blocking: To prevent non-specific binding in subsequent assays, immerse the substrate in a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS or a commercial blocking agent) for 30 minutes to 2 hours at room temperature.[9][10]

  • Final Rinse: Perform a final rinse with the assay buffer and store the protein-immobilized surface under appropriate conditions (e.g., hydrated at 4°C).

III. Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to help you diagnose and resolve common issues encountered during the immobilization process.

A. Problems with Nitrile Hydrolysis

Q: My subsequent protein immobilization is very low, and I suspect the nitrile hydrolysis step failed. How can I confirm this?

A: The most direct way to confirm the conversion of the nitrile group to a carboxylic acid is by using surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • FTIR Spectroscopy: You should see the disappearance of the characteristic nitrile (C≡N) stretching peak around 2250 cm⁻¹ and the appearance of a broad O-H stretch from 2500-3300 cm⁻¹ and a carbonyl (C=O) stretch around 1710-1760 cm⁻¹ for the carboxylic acid.[11][12]

  • XPS: In the high-resolution C 1s spectrum, the appearance of a peak at a binding energy of approximately 289 eV is indicative of the carbon in a carboxylic acid group (O-C=O). The N 1s signal from the nitrile group (around 399-401 eV) should significantly decrease or disappear.

Q: I am concerned that the hydrolysis conditions are damaging my SAM. What are the signs of this?

A: SAM degradation can be assessed by a decrease in the overall thickness of the organic layer, which can be measured by techniques like ellipsometry or by observing a significant increase in the signal from the underlying substrate (e.g., Au 4f signal in XPS).[3] A change in surface wettability, measured by contact angle goniometry, can also indicate changes in the SAM integrity.

B. Issues with EDC/NHS Activation and Protein Coupling

Q: I have confirmed the presence of carboxylic acid groups, but my protein immobilization is still inefficient. What could be the problem?

A: This often points to issues with the EDC/NHS activation step. Here are some common culprits and their solutions:

Problem Potential Cause Recommended Solution
Low or No Protein Binding Inactive EDC or NHS due to moisture exposure.[6]Use fresh, high-quality reagents. Allow them to warm to room temperature in a desiccator before opening to prevent condensation. Store at -20°C under desiccated conditions.[6]
Suboptimal pH for activation or coupling.The activation of the carboxyl group with EDC/NHS is most efficient at pH 4.5-6.0.[2] The subsequent reaction with the amine on the protein is optimal at pH 7.2-8.0.[6] Use a two-buffer system (e.g., MES for activation, PBS for coupling).
Presence of competing nucleophiles in buffers.Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the intended reaction.[6]
Hydrolysis of the NHS-ester.The NHS-ester is susceptible to hydrolysis, especially at higher pH. Perform the protein coupling step immediately after activation.[6]
High Background/Non-Specific Binding Incomplete blocking of the surface.Ensure that the blocking step is performed thoroughly with an appropriate blocking agent (e.g., BSA, casein, or a commercial blocker). Optimize blocking time and concentration.[9][10]
Protein concentration is too high.Very high protein concentrations can lead to the formation of unstable multilayers. Optimize the protein concentration using a checkerboard titration.[13]
Variability Between Experiments Inconsistent reagent preparation.Always prepare fresh EDC and NHS solutions immediately before use.[14]
Presence of protein aggregates.Centrifuge or filter the protein solution before use to remove aggregates, which can bind non-uniformly.[8]

IV. Visualizing the Process: Workflows and Logic

To further clarify the experimental workflow and troubleshooting logic, the following diagrams are provided.

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Surface Activation cluster_2 Protein Immobilization A Clean Substrate B Form CUA-SAM A->B C Hydrolyze Nitrile to Carboxylic Acid B->C D Activate with EDC/NHS C->D E Couple Protein D->E F Block Surface E->F

Caption: Overall experimental workflow for protein immobilization.

Troubleshooting Logic for Low Protein Immobilization

G cluster_hydrolysis Hydrolysis Troubleshooting cluster_coupling Coupling Troubleshooting start Low Protein Immobilization Signal q1 Confirm Carboxylic Acid Presence (FTIR/XPS)? start->q1 h1 Optimize Hydrolysis: - Reaction Time - Reagent Concentration - Consider Enzymatic Method q1->h1 No c1 Check EDC/NHS Reagents (Freshness, Storage) q1->c1 Yes end Successful Immobilization h1->end c2 Verify Buffer pH (Activation & Coupling) c1->c2 c3 Check for Competing Nucleophiles in Buffers c2->c3 c4 Optimize Protein Concentration c3->c4 c4->end

References

Degradation pathways of 11-Cyanoundecanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 11-cyanoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this bifunctional molecule. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in handling similar compounds.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound under typical experimental conditions?

A1: this compound has two primary reactive functional groups: a nitrile (-C≡N) and a carboxylic acid (-COOH). The most common degradation pathway is the hydrolysis of the nitrile group. This can proceed through two main routes:

  • Stepwise Hydrolysis: The nitrile is first hydrated to an amide intermediate (11-carbamoylundecanoic acid), which is then further hydrolyzed to a dicarboxylic acid (undecane-1,11-dicarboxylic acid) and ammonia.[1][2]

  • Direct Hydrolysis: Some enzymes, known as nitrilases, can directly hydrolyze the nitrile group to a carboxylic acid and ammonia in a single step.[1][3]

Other potential degradation pathways, though typically requiring more forcing conditions, include thermal decomposition (e.g., decarboxylation at high temperatures) and oxidation of the alkyl chain.

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature.

  • Neutral pH (around 7): At room temperature, it is relatively stable for short-term experiments. However, over extended periods, slow hydrolysis of the nitrile group may occur.

  • Acidic Conditions (pH < 4): Acid catalysis will promote the hydrolysis of the nitrile group to the corresponding carboxylic acid.[4][5]

  • Basic Conditions (pH > 8): Basic conditions also catalyze the hydrolysis of the nitrile group, often more readily than acidic conditions.[5][6]

For long-term storage of aqueous solutions, it is advisable to use a buffered solution at a slightly acidic pH (e.g., pH 4-6) and store at low temperatures (e.g., 4°C) to minimize hydrolysis.

Q3: What are the expected degradation products I should be looking for?

A3: The primary degradation products will result from the hydrolysis of the nitrile group. You should primarily look for:

  • 11-Carbamoylundecanoic acid: The amide intermediate.

  • Undecane-1,11-dicarboxylic acid: The final dicarboxylic acid product.

  • Ammonia: Released during both stepwise and direct hydrolysis.[2]

Under enzymatic conditions, the specific products will depend on the type of enzyme used (nitrile hydratase/amidase vs. nitrilase).[1][3]

Q4: How should I store this compound to ensure its stability?

A4: For optimal stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry place, protected from light. Under these conditions, it is expected to be stable for an extended period. For solutions, refer to the recommendations in Q2.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Incomplete Hydrolysis of the Nitrile Group

Symptoms:

  • HPLC or other analytical methods show a significant amount of starting material remaining after the reaction.

  • The yield of the desired dicarboxylic acid is lower than expected.

Possible Causes and Solutions:

CauseExplanationTroubleshooting Steps
Insufficient Reaction Time or Temperature Hydrolysis of nitriles can be slow, especially under mild conditions.1. Increase the reaction time and monitor the reaction progress at regular intervals. 2. Gradually increase the reaction temperature, being mindful of potential side reactions.
Inadequate Catalyst Concentration (Acid or Base) The concentration of the acid or base catalyst may be too low to effectively promote hydrolysis.1. Increase the concentration of the acid or base catalyst. 2. Ensure the catalyst is not consumed by other components in the reaction mixture.
Poor Solubility This compound may have limited solubility in the reaction solvent, reducing the reaction rate.1. Consider using a co-solvent to improve solubility. 2. Ensure vigorous stirring to maximize the surface area of the reactant.
Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis

Symptoms:

  • Analytical data shows the presence of unknown impurities or side products.

Possible Causes and Solutions:

CauseExplanationTroubleshooting Steps
Formation of Amide Intermediate The peak may correspond to the 11-carbamoylundecanoic acid intermediate if the hydrolysis is incomplete.1. Attempt to isolate and characterize the intermediate peak (e.g., using LC-MS/MS). 2. Modify reaction conditions (e.g., longer reaction time, higher temperature) to drive the reaction to completion.
Thermal Degradation If the reaction is performed at high temperatures, decarboxylation or other thermal decomposition products may form.1. Analyze the reaction mixture for potential decarboxylation products. 2. If possible, perform the reaction at a lower temperature for a longer duration.
Oxidative Degradation The presence of oxidizing agents or exposure to air at elevated temperatures can lead to oxidative cleavage of the alkyl chain.[7]1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure all reagents and solvents are free of peroxides.
Issue 3: Difficulty in Monitoring Reaction Progress

Symptoms:

  • Inability to get a clear indication of the conversion of the starting material to the product.

Possible Causes and Solutions:

CauseExplanationTroubleshooting Steps
Inappropriate Analytical Method The chosen analytical method may not be suitable for resolving the starting material, intermediate, and product.1. Develop a stability-indicating HPLC method with a suitable column and mobile phase to resolve all key components.[8] 2. Consider using alternative techniques like ¹H NMR or ¹³C NMR to monitor the disappearance of the nitrile signal and the appearance of the carboxylic acid signal.[9]
Co-elution of Peaks The starting material and product may have similar retention times under the current analytical conditions.1. Optimize the HPLC method by changing the mobile phase composition, gradient, flow rate, or column chemistry.
Lack of a Chromophore This compound and its degradation products lack a strong UV chromophore, making detection by UV-Vis difficult at low concentrations.1. Use a detector that does not rely on a chromophore, such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS).[10]

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

G cluster_hydrolysis Hydrolytic Degradation This compound This compound Amide Intermediate\n(11-Carbamoylundecanoic acid) Amide Intermediate (11-Carbamoylundecanoic acid) This compound->Amide Intermediate\n(11-Carbamoylundecanoic acid) H₂O (Acid/Base) Dicarboxylic Acid\n(Undecane-1,11-dicarboxylic acid) Dicarboxylic Acid (Undecane-1,11-dicarboxylic acid) Amide Intermediate\n(11-Carbamoylundecanoic acid)->Dicarboxylic Acid\n(Undecane-1,11-dicarboxylic acid) H₂O (Acid/Base) G cluster_enzymatic Enzymatic Degradation This compound This compound Dicarboxylic Acid\n(Undecane-1,11-dicarboxylic acid) + NH₃ Dicarboxylic Acid (Undecane-1,11-dicarboxylic acid) + NH₃ This compound->Dicarboxylic Acid\n(Undecane-1,11-dicarboxylic acid) + NH₃ Nitrilase + 2H₂O G cluster_workflow Stability Study Workflow A Define Stability-Indicating Analytical Method B Prepare Samples under Stress Conditions (Acid, Base, Oxidative, Thermal) A->B C Incubate Samples for Defined Period B->C D Analyze Samples by Validated Method C->D E Identify and Quantify Degradation Products D->E F Propose Degradation Pathways E->F

References

Technical Support Center: Controlling the Surface Density of 11-Cyanoundecanoic Acid Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling the surface density of 11-Cyanoundecanoic acid (11-CUA) monolayers. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 11-CUA for surface modification and require precise control over the resulting monolayer. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is an 11-CUA self-assembled monolayer (SAM) and why is controlling its surface density important?

An 11-CUA self-assembled monolayer is a highly organized, single layer of this compound molecules that spontaneously forms on a suitable substrate, such as gold or silicon oxide.[1][2] The molecule has a carboxylic acid head group that anchors it to the substrate, a long alkyl chain, and a terminal nitrile (cyano) group.[1] Controlling the surface density—the number of molecules per unit area—is critical because it directly influences the monolayer's properties, including its thickness, dielectric properties, surface energy, and the accessibility of the terminal cyano groups for subsequent chemical modifications.[3][4][5] For applications in biosensing, drug delivery, and molecular electronics, a well-ordered and densely packed monolayer is often essential for optimal device performance and reproducibility.[2][6]

Q2: What are the key factors that influence the surface density of an 11-CUA monolayer?

Several experimental parameters critically affect the final surface density of an 11-CUA SAM. These include:

  • Substrate Cleanliness and Preparation: The substrate must be exceptionally clean and free of organic and particulate contaminants to ensure uniform monolayer formation.[7][8]

  • Solvent Choice: The solvent used to dissolve the 11-CUA plays a significant role in the self-assembly process.[9][10]

  • 11-CUA Concentration: The concentration of the 11-CUA solution can impact the rate of monolayer formation and the final packing density.[1][11]

  • Immersion Time: The duration for which the substrate is exposed to the 11-CUA solution is a crucial factor in achieving a well-ordered, high-density monolayer.[1]

  • Temperature: The temperature during deposition can affect the kinetics of self-assembly and the final structural order of the monolayer.[12][13]

  • Post-Deposition Annealing: A thermal annealing step after monolayer formation can sometimes improve the structural quality and density.[6][14]

Q3: How can I characterize the surface density and quality of my 11-CUA monolayer?

Several surface-sensitive techniques can be employed to assess the quality and density of your 11-CUA SAM:

  • Contact Angle Goniometry: This technique measures the wettability of the surface, which is directly related to the packing and orientation of the monolayer.[15][16][17] A higher contact angle for water generally indicates a more hydrophobic and well-ordered monolayer.

  • Ellipsometry: This optical technique measures the thickness of the monolayer, which can be correlated with its density.[18][19][20]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the atoms within the monolayer, confirming the presence of the nitrile group and the integrity of the film.[21][22][23][24]

  • Scanning Probe Microscopy (e.g., AFM, STM): These techniques can provide direct visualization of the monolayer's morphology, order, and defects at the nanoscale.[1][12]

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered when preparing 11-CUA monolayers.

Problem 1: Low or Inconsistent Surface Coverage

Symptoms:

  • Low water contact angle.

  • Ellipsometry measurements indicate a thickness significantly less than the theoretical value for a full monolayer.

  • AFM or STM images show large domains of bare substrate or a disordered molecular arrangement.

Potential Causes & Solutions:

Potential Cause Explanation Detailed Solution
Substrate Contamination Organic residues, dust particles, or other contaminants on the substrate surface can block the binding sites for 11-CUA molecules, leading to incomplete or patchy monolayer formation.[8]Implement a rigorous substrate cleaning protocol. For gold substrates, a common and effective method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[2][3][7] For silicon substrates, UV-ozone treatment can be effective at removing organic contaminants and creating a hydroxylated surface.[2]
Impure 11-CUA or Solvent Impurities in the 11-CUA or the solvent can co-adsorb onto the substrate surface, disrupting the formation of a well-ordered monolayer.[1]Use high-purity 11-CUA (recrystallize if necessary) and high-purity, anhydrous solvents. It is also good practice to degas the solvent to remove dissolved oxygen, which can sometimes interfere with the self-assembly process.[1]
Inappropriate Solvent Choice The solvent can influence the solubility of 11-CUA and its interaction with the substrate. Solvents with very high dielectric constants or those that strongly coordinate with the substrate can sometimes hinder the formation of a dense monolayer.[9][25]Ethanol is a commonly used and effective solvent for forming alkanethiol SAMs on gold.[1][26] For carboxylic acid-terminated molecules like 11-CUA, adjusting the pH of the solution with a small amount of acid (e.g., acetic acid) can improve monolayer quality.[27] Experimenting with different anhydrous solvents of varying polarity may be necessary to find the optimal conditions for your specific substrate.
Insufficient Immersion Time The formation of a well-ordered, high-density SAM is a two-step process: an initial rapid adsorption of molecules followed by a slower reorganization into a crystalline-like structure.[1] Insufficient immersion time may result in a disordered, low-density monolayer.While initial adsorption can occur within minutes, allowing the self-assembly to proceed for 12-24 hours at room temperature is generally recommended to ensure the formation of a well-ordered and densely packed monolayer.[1][2]
Problem 2: High Defect Density in the Monolayer

Symptoms:

  • STM or AFM images reveal a high number of pinholes, domain boundaries, or vacancy islands.[12][28]

  • Electrochemical measurements (e.g., cyclic voltammetry) show a higher than expected current for a redox probe, indicating pathways through the monolayer.

Potential Causes & Solutions:

Potential Cause Explanation Detailed Solution
Sub-optimal Deposition Temperature Temperature affects the kinetics of self-assembly. While room temperature is often sufficient, slightly elevated temperatures can sometimes provide the molecules with enough thermal energy to overcome kinetic barriers and anneal out defects, leading to larger, more ordered domains.[12][13]Consider performing the self-assembly at a slightly elevated temperature (e.g., 40-60 °C). However, be aware that excessively high temperatures can lead to increased disorder or even desorption of the monolayer.[14]
Lack of Post-Deposition Annealing A gentle thermal annealing step after the monolayer has formed can help to remove defects and improve the overall structural order.[6]After removing the substrate from the 11-CUA solution and rinsing it, consider annealing the sample in an inert atmosphere (e.g., nitrogen or argon) or under vacuum at a moderate temperature (e.g., 80-120 °C) for a few hours.[2][6]
Inadequate Rinsing Procedure A poor rinsing procedure after self-assembly can leave behind physisorbed molecules that are not covalently bound to the surface, which can appear as defects or a disordered layer.After removing the substrate from the deposition solution, rinse it thoroughly with the same pure solvent used for the deposition, followed by a final rinse with a more volatile solvent like ethanol or isopropanol to facilitate drying.[29] Gentle sonication in the rinsing solvent for a short period can also help to remove loosely bound molecules.

III. Experimental Protocols

Protocol 1: Standard Preparation of an 11-CUA Monolayer on a Gold Substrate

This protocol outlines a standard procedure for forming a dense 11-CUA SAM on a gold surface.

  • Substrate Preparation:

    • Clean the gold substrate by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. [2][7]

    • Rinse the substrate thoroughly with copious amounts of deionized water, followed by ethanol.

    • Dry the substrate under a stream of high-purity nitrogen gas.[2]

  • Solution Preparation:

    • Prepare a 1-10 mM solution of 11-CUA in high-purity, anhydrous ethanol.[7]

    • For carboxylic acid-terminated thiols, consider adding a small amount of acetic acid (e.g., 1% v/v) to the solution to improve monolayer quality.[27]

  • Monolayer Deposition:

    • Immediately immerse the cleaned and dried gold substrate into the 11-CUA solution in a clean, sealed container.

    • To minimize oxidation, it is beneficial to purge the container with an inert gas like nitrogen or argon before sealing.[2]

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.[1][2]

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a stream of nitrogen gas.

  • (Optional) Post-Deposition Annealing:

    • For improved structural order, anneal the SAM-coated substrate at 80-100 °C for 1-2 hours in an inert atmosphere or under vacuum.[6]

Protocol 2: Characterization by Contact Angle Goniometry
  • Instrument Setup:

    • Place the 11-CUA coated substrate on the sample stage of the goniometer, ensuring it is level.[15]

  • Droplet Deposition:

    • Carefully dispense a small droplet (e.g., 2-5 µL) of high-purity deionized water onto the surface.

  • Image Capture and Analysis:

    • Adjust the lighting and focus to obtain a clear profile of the droplet.

    • Capture a high-resolution image and use the instrument's software to measure the contact angle at the three-phase (solid-liquid-vapor) contact line.[15][16]

  • Multiple Measurements:

    • Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average contact angle.[15]

IV. Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning (e.g., Piranha Solution) sub_rinse Rinsing (DI Water, Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry sol_prep Solution Preparation (1-10 mM 11-CUA in Ethanol) sub_dry->sol_prep Immediate Use immersion Immersion (12-24 hours) sol_prep->immersion post_rinse Rinsing (Ethanol) immersion->post_rinse post_dry Drying (Nitrogen Stream) post_rinse->post_dry anneal Optional Annealing (80-100 °C) post_dry->anneal contact_angle Contact Angle anneal->contact_angle ellipsometry Ellipsometry anneal->ellipsometry xps XPS anneal->xps afm_stm AFM/STM anneal->afm_stm

Caption: Experimental workflow for preparing and characterizing 11-CUA SAMs.

troubleshooting_flowchart start Problem: Low/Inconsistent Surface Density check_cleaning Is the substrate cleaning protocol rigorous? start->check_cleaning improve_cleaning Action: Implement Piranha/ UV-Ozone cleaning check_cleaning->improve_cleaning No check_purity Are the 11-CUA and solvent of high purity? check_cleaning->check_purity Yes improve_cleaning->check_purity purify_reagents Action: Use high-purity reagents check_purity->purify_reagents No check_time Is the immersion time sufficient (12-24h)? check_purity->check_time Yes purify_reagents->check_time increase_time Action: Increase immersion time check_time->increase_time No check_solvent Is the solvent choice optimal? check_time->check_solvent Yes increase_time->check_solvent optimize_solvent Action: Experiment with different anhydrous solvents/additives check_solvent->optimize_solvent No end Solution: Improved Surface Density check_solvent->end Yes optimize_solvent->end

Caption: Troubleshooting flowchart for low or inconsistent surface density.

V. References

  • Determining the Thickness of Self-Assembled Monolayers: A Comparison of Analytical Techniques - Benchchem. Available from: 18

  • Self-assembled monolayer - Wikipedia. Available from: --INVALID-LINK--

  • Measuring the Surface Energy of Self-Assembled Monolayers: A Comparative Guide to Contact Angle Goniometry - Benchchem. Available from: 15

  • A Technical Guide to Substrate Selection for Self-Assembled Monolayer (SAM) Deposition - Benchchem. Available from: 2

  • Effect of Temperature on Structure of the Self-Assembled Monolayer of Decanethiol on Au(111) Surface | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • X-ray spectroscopy characterization of self-assembled monolayers of nitrile-substituted oligo(phenylene ethynylene)s with variable chain length - PMC - PubMed Central. Available from: --INVALID-LINK--

  • Gold Film Surface Preparation for Self-Assembled Monolayer Studies | Langmuir. Available from: --INVALID-LINK--

  • Deposition of Self-Assembled Monolayers (SAMs) | SAM Coating - Ossila. Available from: --INVALID-LINK--

  • Self-Assembled Monolayers Reagents - CD Bioparticles. Available from: --INVALID-LINK--

  • Contact Angle Goniometry, Ellipsometry, and Time-of-Flight Secondary Ion Mass Spectrometry of Gold Supported, Mixed Self-Assembled Monolayers Formed from Alkyl Mercaptans | Langmuir - ACS Publications. Available from: --INVALID-LINK--

  • A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers - Indian Academy of Sciences. Available from: --INVALID-LINK--

  • Surface-wetting characterization using contact-angle measurements. Nature Protocols. Available from: --INVALID-LINK--

  • Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - RSC Publishing. Available from: --INVALID-LINK--

  • Estimated layer thickness obtained via ellipsometry. SAM-self-assembly... - ResearchGate. Available from: --INVALID-LINK--

  • Technical Support Center: Self-Assembled Monolayer (SAM) Formation - Benchchem. Available from: 8

  • Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study | Langmuir - ACS Publications. Available from: --INVALID-LINK--

  • Contact Angle Measurements and Surface Characterization Techniques | Request PDF. Available from: --INVALID-LINK--

  • Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) - MDPI. Available from: --INVALID-LINK--

  • The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers - MDPI. Available from: --INVALID-LINK--

  • Effective thicknesses of the SAMs measured by ellipsometry - ResearchGate. Available from: --INVALID-LINK--

  • Contact Angle Measurement / Goniometry - Surface Science Western. Available from: --INVALID-LINK--

  • Ellipsometric thickness measurements of various SAMs as a function of... | Download Scientific Diagram - ResearchGate. Available from: --INVALID-LINK--

  • Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on. International Journal of Molecular Sciences. Available from: --INVALID-LINK--

  • Preparing Self-Assembled Monolayers - Sigma-Aldrich. Available from: --INVALID-LINK--

  • Formation of extraordinary density alkanethiol self-assembled monolayers on surfaces of digitally photocorroded (001) GaAs/AlGaAs nanoheterostructures - AIP Publishing. Available from: --INVALID-LINK--

  • Surface Stress in the Self-Assembly of Alkanethiols on Gold - MIT Media Lab. Available from: --INVALID-LINK--

  • Formation of extraordinary density alkanethiol self-assembled monolayers on surfaces of digitally photocorroded (001) GaAs/AlGaA - AIP Publishing. Available from: --INVALID-LINK--

  • BOTM: November 2009 Self-Assembled Monolayers of Alkanethiols. Available from: --INVALID-LINK--

  • Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - MDPI. Available from: --INVALID-LINK--

  • X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC - PubMed Central. Available from: --INVALID-LINK--

  • What Are Common Defects In Self-Assembled Monolayers? - Chemistry For Everyone. Available from: --INVALID-LINK--

  • Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions - Lab on a Chip (RSC Publishing). Available from: --INVALID-LINK--

  • Auger Electron Spectroscopy (AES) and X-ray Photoelectron Spectroscopy (XPS) Profiling of Self Assembled Monolayer (SAM) Patterns Based on Vapor Deposition Technique - MDPI. Available from: --INVALID-LINK--

  • Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed. Available from: --INVALID-LINK--

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. Available from: --INVALID-LINK--

  • Characterization of 11-MUA SAM formation on gold surfaces - ResearchGate. Available from: --INVALID-LINK--

  • Effects of Solvent on the Formation of the MUA Monolayer on Si and Its Diffusion Barrier Properties for Cu Metallization - ResearchGate. Available from: --INVALID-LINK--

  • Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing). Available from: --INVALID-LINK--

  • (PDF) Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). Available from: --INVALID-LINK--

  • Solvent Effect on the Formation of Octaneselenocyanate Self-Assembled Monolayers on Au(111) | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Redox Mediation at 11-Mercaptoundecanoic Acid Self-Assembled Monolayers on Gold | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Effect of Hexacyanoferrate(II/III) on Self-Assembled Monolayers of Thioctic Acid and 11-Mercaptoundecanoic Acid on Gold | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Improved Method for the Preparation of Carboxylic Acid and Amine Terminated Self-Assembled Monolayers of Alkanethiolates | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold - ResearchGate. Available from: --INVALID-LINK--

References

Storage and handling recommendations for 11-Cyanoundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 11-Cyanoundecanoic Acid

Welcome to the technical support guide for this compound. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth information on the storage, handling, and effective use of this bifunctional molecule. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address challenges you may encounter in your research.

Section 1: General Information & Physicochemical Properties

This section covers the fundamental properties of this compound, providing a crucial foundation for its use.

Q1: What is this compound?

A1: this compound (CAS No: 5810-18-4) is a unique linear-chain molecule featuring a carboxylic acid group (-COOH) at one end and a nitrile (cyano, -C≡N) group at the other.[1] This bifunctional nature makes it a valuable building block in organic synthesis and materials science. The long 11-carbon aliphatic chain provides hydrophobicity and flexibility, while the terminal functional groups offer reactive sites for various chemical modifications. It is a key precursor in the synthesis of certain polyamides, like Nylon 12.[2]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the physicochemical properties is essential for proper handling, storage, and experimental design. The key properties are summarized in the table below. The compound presents as a white, odorless powder under standard conditions.[3] It has a relatively low melting point and exhibits poor thermal stability, which makes purification by distillation challenging and can lead to decomposition.[2]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 5810-18-4PubChem[1]
Molecular Formula C₁₂H₂₁NO₂PubChem[1]
Molecular Weight 211.30 g/mol PubChem[1]
Appearance White powder/solidThermo Fisher[3]
Melting Point 56.7 °C (329.85 K)ACS Publications[2]
Odor OdorlessThermo Fisher[3]

Section 2: Safe Storage & Handling

Proper storage and handling are paramount to ensure user safety and maintain the chemical integrity of the compound.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its stability and purity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4] For long-term storage, particularly for high-purity grades used in sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended.[4][5] This prevents potential slow oxidation of the alkyl chain and hydrolysis of the nitrile group. Keep the compound away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[3][4]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: this compound is classified as harmful if swallowed, inhaled, or in contact with skin; it also causes skin and respiratory irritation.[1] Therefore, a comprehensive suite of PPE is mandatory.

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[7] Always inspect gloves before use and use a proper glove removal technique.

  • Respiratory Protection: All handling of the solid powder should be conducted in a chemical fume hood to avoid dust formation and inhalation. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 particulate filter should be used.[6]

  • Hygiene: Wash hands thoroughly after handling.[7] Apply preventive skin protection and change any contaminated clothing immediately.

Q5: What should I do in case of a small spill?

A5: In the event of a small spill, follow a systematic procedure to ensure safety and proper cleanup. First, ensure the area is well-ventilated and restrict access. Personal protective equipment must be worn. Avoid generating dust. Carefully sweep or scoop the solid material into a suitable, labeled container for disposal.[3] Clean the affected area thoroughly afterward.

SpillResponse start Spill Occurs ppe Ensure appropriate PPE is worn start->ppe Step 1 ventilate Ensure adequate ventilation ppe->ventilate Step 2 contain Restrict access to the area ventilate->contain Step 3 sweep Gently sweep/scoop solid (Avoid creating dust) contain->sweep Step 4 container Place in a labeled container for disposal sweep->container Step 5 decontaminate Clean spill area thoroughly container->decontaminate Step 6 end Spill Managed decontaminate->end

Caption: Workflow for managing a small laboratory spill of this compound.

Section 3: Solution Preparation & Solubility

Dissolving this compound correctly is the first step in many experimental workflows.

Q6: How do I dissolve this compound? What are the best solvents?

A6: The solubility of this compound is highly dependent on the solvent and temperature. Due to its long alkyl chain, it has limited solubility in water but shows good solubility in certain organic solvents.[2][8]

  • Recommended Solvents: For purification and recrystallization, cyclohexane and n-hexane are effective, as they can dissolve the acid while leaving behind tarry impurities.[2][8] For experimental use, other organic solvents may be suitable depending on the reaction conditions.

  • Procedure: To prepare a solution, add the solvent to the solid powder gradually while stirring. Gentle heating or sonication can aid dissolution, especially as solubility increases with temperature.[2][8]

  • Aqueous Solutions: The compound is poorly soluble in neutral water. To increase aqueous solubility, the carboxylic acid group can be deprotonated by adding a base (e.g., NaOH, KOH) to form the more soluble carboxylate salt. However, be aware that basic conditions can potentially lead to the hydrolysis of the nitrile group over time, especially with heating.

Q7: Is there quantitative data on the solubility of this compound?

A7: Yes, a study published by the American Chemical Society provides detailed solubility data in several solvents as a function of temperature. The mole fraction solubility is significantly higher in non-polar organic solvents compared to water.

Temperature (K)Solubility in Cyclohexane (Mole Fraction x₁)Solubility in n-Hexane (Mole Fraction x₁)Solubility in Water (Mole Fraction x₁)
293.15 0.006990.003180.0000021
303.15 0.012310.005720.0000025
313.15 0.021130.009980.0000032
323.15 0.035880.017010.0000041
Data sourced from the Journal of Industrial & Engineering Chemistry Research.[8]

Section 4: Experimental Troubleshooting

This section addresses common problems encountered during experiments involving this compound.

Q8: My compound is not dissolving completely in my chosen organic solvent. What can I do?

A8: If you are experiencing poor solubility, consider the following steps:

  • Increase Temperature: As shown in the table above, solubility increases with temperature. Gently warm the solution while stirring. Be mindful of the compound's poor thermal stability and avoid excessive heat.[2]

  • Use Sonication: A sonication bath can help break up solid aggregates and accelerate the dissolution process without requiring high temperatures.

  • Verify Solvent Purity: Impurities in the solvent, particularly water, can significantly reduce the solubility of non-polar compounds. Ensure you are using a dry, high-purity solvent.

  • Change Solvent: If the compound remains insoluble, you may need to switch to a different solvent system. Consider a more polar or non-polar solvent depending on your current system and the requirements of your experiment.

Q9: I am observing unexpected side products in my reaction. What are the potential stability issues?

A9: The bifunctional nature of this compound means that both the nitrile and carboxylic acid groups can participate in reactions.

  • Nitrile Hydrolysis: Under strong acidic or basic conditions, the nitrile group (-C≡N) can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH), resulting in the formation of a dicarboxylic acid. Avoid harsh pH conditions if the nitrile group needs to remain intact.

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo standard reactions (e.g., esterification, amide bond formation). Ensure your reaction conditions are selective for the functional group you intend to modify. Use protecting groups if necessary.

  • Thermal Decomposition: As noted, the compound has poor thermal stability.[2] Running reactions at elevated temperatures for extended periods can lead to decomposition and the formation of impurities. Monitor your reaction progress and use the lowest effective temperature.

Section 5: Safety & First Aid

Immediate and appropriate response to exposure is critical. This section provides clear first-aid guidance.

Q10: What are the first aid procedures for exposure to this compound?

A10: Given its hazardous nature, immediate action is required in case of any exposure. The following diagram outlines the decision process for first aid. Always seek medical attention after any significant exposure and show the Safety Data Sheet (SDS) to the attending physician.

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action inhalation Inhalation move_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_air skin Skin Contact wash_skin Wash off with soap and plenty of water for at least 15 min. Remove contaminated clothing. skin->wash_skin eye Eye Contact rinse_eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. eye->rinse_eyes ingestion Ingestion rinse_mouth Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

References

Validation & Comparative

11-Cyanoundecanoic acid vs. 11-mercaptoundecanoic acid for SAM formation on gold

Author: BenchChem Technical Support Team. Date: January 2026

<__ _>## A Head-to-Head Comparison for Self-Assembled Monolayer (SAM) Formation on Gold: 11-Cyanoundecanoic Acid vs. 11-Mercaptoundecanoic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of surface functionalization, particularly for biosensors, immunoassays, and drug delivery systems, the creation of well-ordered and stable self-assembled monolayers (SAMs) on gold surfaces is a critical foundational step.[1][2][3] The choice of the anchor molecule that forms this monolayer dictates the subsequent surface chemistry and ultimately, the performance of the device. For decades, alkanethiols have been the gold standard for SAM formation on gold due to the strong and reliable gold-sulfur bond.[4][5] Among these, 11-mercaptoundecanoic acid (11-MUA) has emerged as a workhorse, offering a terminal carboxylic acid group for further functionalization.[6][7] However, alternative anchor chemistries are continuously being explored to fine-tune surface properties. This guide provides an in-depth, data-driven comparison of the well-established 11-mercaptoundecanoic acid with a promising alternative, this compound, for SAM formation on gold.

The Contenders: A Structural Overview

At the heart of this comparison are two molecules with identical eleven-carbon alkyl chains and a terminal carboxylic acid group, differing only in their anchor group to the gold surface: a thiol (-SH) for 11-MUA and a nitrile (-CN) for this compound. This seemingly subtle difference has profound implications for the resulting monolayer's structure, stability, and functional performance.

Caption: Chemical structures of 11-MUA and this compound.

Mechanism of Self-Assembly on Gold

The formation of a SAM is a spontaneous process driven by the affinity of the anchor group for the gold substrate.[5] The nature of this interaction is the primary determinant of the monolayer's quality.

11-Mercaptoundecanoic Acid (Thiol-Gold Interaction): The interaction between the sulfur atom of the thiol group and the gold surface is a strong, covalent-like bond, with a binding energy of approximately 45 kcal/mol.[4][8] This robust interaction is the cornerstone of the widespread use of alkanethiols in SAM formation. The process involves the chemisorption of the thiol onto the gold surface, often with the loss of the hydrogen atom from the thiol group, forming a thiolate-gold bond.[9] This strong bond promotes the formation of densely packed, well-ordered monolayers.[7]

This compound (Nitrile-Gold Interaction): The interaction between a nitrile group and a gold surface is generally considered to be weaker than the thiol-gold bond. It is primarily a dative interaction where the lone pair of electrons on the nitrogen atom coordinates to the gold surface. While less explored than the thiol-gold system, studies have shown that nitrile-terminated molecules can form well-ordered films on gold.[10][11] The binding energy of a nitrile group to a gold surface is significantly lower than that of a thiol. For instance, the calculated binding energy for a similar nitrile-containing molecule, cyanophenol, on gold is approximately -7.6 kcal/mol, a stark contrast to the -53.7 kcal/mol for a thiol-containing equivalent.[12]

Caption: A generalized workflow for the formation of SAMs on a gold substrate.

Head-to-Head Performance Comparison

The choice between 11-MUA and this compound will depend on the specific application requirements. Here, we compare key performance metrics based on available experimental data.

Parameter 11-Mercaptoundecanoic Acid (11-MUA) This compound Key Considerations
Binding Affinity to Gold Strong (approx. 45 kcal/mol)[4][8]Weaker (e.g., approx. -7.6 kcal/mol for a similar molecule)[12]The stronger bond of 11-MUA leads to more robust and stable monolayers.
Monolayer Ordering & Packing Density Forms well-ordered, densely packed films.[7]Can form well-ordered films, but may exhibit a greater tilt angle.[10][11]The strong inter-chain van der Waals interactions in alkanethiol SAMs contribute to high ordering. The weaker nitrile-gold interaction might lead to less dense packing.
Stability High thermal and chemical stability.[13]Likely lower thermal and chemical stability due to weaker surface binding.For applications requiring long-term stability or exposure to harsh conditions, 11-MUA is generally the preferred choice.
Functional Group Accessibility The terminal -COOH group is readily accessible for further chemical modification.[6]The terminal -COOH group is also accessible.Both molecules offer the same versatile carboxylic acid functionality for subsequent conjugation of biomolecules or other ligands.
Hydrophilicity The carboxylic acid terminus imparts a hydrophilic character to the surface.The nitrile group itself contributes to a less hydrophobic character compared to a methyl-terminated SAM.[10]The overall hydrophilicity will be influenced by the terminal carboxylic acid in both cases.

Experimental Protocols

Achieving high-quality SAMs requires meticulous attention to experimental detail. Below are standardized protocols for SAM formation using both molecules.

Protocol 1: SAM Formation with 11-Mercaptoundecanoic Acid (11-MUA)

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • 11-Mercaptoundecanoic acid (11-MUA)

  • Absolute ethanol (200 proof)

  • Hydrochloric acid (HCl), concentrated (for pH adjustment)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the substrate extensively with DI water and then with absolute ethanol. Dry the substrate under a stream of nitrogen gas.

  • Solution Preparation: Prepare a 1 mM solution of 11-MUA in absolute ethanol. To ensure the carboxylic acid groups are protonated, the pH of the solution can be adjusted to approximately 2 by adding a few drops of concentrated HCl.[14]

  • SAM Formation: Immerse the cleaned gold substrate into the 11-MUA solution in a clean container.

  • Incubation: Seal the container and allow the self-assembly process to proceed for 24-48 hours at room temperature.[14] Longer incubation times generally lead to better-ordered monolayers.

  • Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules. Dry the substrate under a gentle stream of nitrogen gas.

  • Storage: Store the functionalized substrate in a clean, dry environment, preferably under a nitrogen atmosphere, to prevent contamination and oxidation.[14]

Protocol 2: SAM Formation with this compound

The protocol for forming a SAM with this compound is expected to be very similar to that of 11-MUA, with the primary difference being the precursor molecule.

Materials:

  • Gold-coated substrate

  • This compound

  • Absolute ethanol (200 proof)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Follow the same rigorous cleaning procedure as described for the 11-MUA protocol.

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • SAM Formation: Immerse the cleaned gold substrate into the this compound solution.

  • Incubation: Seal the container and incubate for 24-48 hours at room temperature.

  • Rinsing and Drying: Remove the substrate, rinse with absolute ethanol, and dry with nitrogen gas.

  • Storage: Store under a clean, dry, and inert atmosphere.

Characterization of SAMs: Validating Monolayer Quality

The formation of a high-quality SAM should always be verified using appropriate surface characterization techniques.

  • Contact Angle Goniometry: Measures the hydrophobicity/hydrophilicity of the surface. A well-formed SAM with a terminal carboxylic acid group will exhibit a lower water contact angle compared to a bare gold surface.

  • Ellipsometry: Determines the thickness of the monolayer, which can be used to infer the orientation and packing of the molecules.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the atoms at the surface, confirming the presence of the SAM and the nature of the gold-molecule bond.[8][15] For 11-MUA, the disappearance of the S-H peak in Raman spectroscopy can also indicate covalent bonding to the gold surface.[16]

  • Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical techniques can be used to assess the blocking properties of the SAM, providing an indication of its packing density and defectiveness.[6][17]

Caption: Key techniques for the characterization of SAMs on gold surfaces.

Conclusion and Future Perspectives

The choice between 11-mercaptoundecanoic acid and this compound for SAM formation on gold is a trade-off between stability and potentially novel surface properties.

  • 11-Mercaptoundecanoic Acid (11-MUA) remains the undisputed champion for applications demanding high stability, robustness, and a well-established, reproducible protocol. Its strong thiol-gold bond ensures the formation of dense, highly ordered monolayers that can withstand a variety of subsequent processing steps and environmental conditions.

  • This compound presents an interesting alternative, particularly for applications where a weaker, potentially reversible, surface interaction might be desirable. While the resulting SAMs may be less stable, the different electronic properties of the nitrile anchor could lead to unique electrochemical or sensing behaviors. Further research is needed to fully elucidate the structure-property relationships of nitrile-based SAMs on gold.

For researchers and drug development professionals, the selection of the appropriate surface chemistry is a critical design parameter. While 11-MUA provides a reliable and well-characterized platform, the exploration of alternatives like this compound opens the door to fine-tuning surface properties for next-generation biosensors and therapeutic devices.

References

A Senior Application Scientist's Guide: Cyano-Terminated vs. Thiol-Terminated Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level. For decades, thiol-terminated SAMs, particularly on gold substrates, have been the undisputed "gold standard" due to their robust, well-ordered nature. However, the unique electronic and chemical properties of the nitrile (cyano) group have led to the emergence of cyano-terminated SAMs as a versatile and powerful alternative.

This guide provides an in-depth, objective comparison of these two critical classes of SAMs. We will move beyond simple descriptions to explore the fundamental causality behind their formation, stability, and functional performance. This content is designed for researchers, materials scientists, and drug development professionals who require a deep, practical understanding of which SAM system is best suited for their specific application, be it biosensing, molecular electronics, or advanced materials development.

The Fundamentals of Self-Assembled Monolayers

A self-assembled monolayer is a highly organized, single-molecule-thick layer that spontaneously forms on a solid substrate. The process is driven by the chemical affinity of a specific "headgroup" for the substrate and stabilized by intermolecular forces between adjacent molecules.[1] The power of SAMs lies in their modular design, consisting of three key components:

  • The Headgroup: The anchor that chemisorbs to the substrate (e.g., -SH, -CN).

  • The Backbone/Spacer: Typically an alkyl chain, which provides structural order through van der Waals interactions and controls the monolayer thickness.

  • The Terminal Group: The exposed functional group that dictates the final surface chemistry (e.g., hydrophobicity, reactivity).[1][2]

The choice of each component allows for the rational design of surfaces with tailored chemical and physical properties.

The Gold Standard: Thiol-Terminated SAMs

The alkanethiol-on-gold system is the most extensively studied SAM platform, prized for its reliability and the formation of densely packed, quasi-crystalline monolayers.[1][3]

Formation Mechanism and Stability

The formation of a thiol SAM on a gold surface is a two-stage process.[4][5] Initially, thiol molecules rapidly physisorb to the surface in a disordered, "lying-down" phase.[4][5] As surface coverage increases, van der Waals interactions between the alkyl chains provide the energetic driving force for a phase transition, causing the molecules to adopt a densely packed, "standing-up" configuration.[4]

The key to their robustness is the strong, semi-covalent bond formed between sulfur and gold, with a binding energy of approximately 45 kcal/mol. This bond arises from the oxidative addition of the S-H group to the gold surface.[5] The resulting monolayers exhibit remarkable stability under a range of conditions, though they can be susceptible to oxidation over long periods or desorption at elevated temperatures (typically >110-140°C in vacuum).[6][7]

Structural Characteristics

On an atomically flat Au(111) surface, long-chain alkanethiols typically form a highly ordered (√3 × √3)R30° structure, with the alkyl chains tilted approximately 30° from the surface normal to maximize inter-chain van der Waals forces.[3] This high degree of order is critical for creating defect-free insulating layers, essential for applications in biosensing and electronics.[8][9]

cluster_thiol Thiol-Terminated SAM on Gold gold_surface Au(111) Substrate mol1 S (CH₂)n R mol1:head->gold_surface Strong Au-S Bond (~45 kcal/mol) mol2 S (CH₂)n R mol1:alkyl->mol2:alkyl van der Waals Interactions mol2:head->gold_surface mol3 S (CH₂)n R mol2:alkyl->mol3:alkyl mol3:head->gold_surface

Caption: Thiol-SAM formation on a gold substrate.

The Versatile Alternative: Cyano-Terminated SAMs

Cyano-terminated (or nitrile-terminated) SAMs offer a distinct set of properties stemming from the unique electronic structure of the -C≡N group. While they can be formed on gold, their true advantage lies in their ability to bind to a wider array of transition metals and their inherent chemical functionality.

Formation Mechanism and Substrate Versatility

The binding of a nitrile group to a metal surface is more nuanced than the thiol-gold interaction. It involves a combination of σ-donation from the nitrogen lone pair to the metal's d-orbitals and potential π-back-donation from the metal into the C≡N π* orbitals.[10] This mechanism allows nitriles to form stable monolayers on metals beyond the coinage group (Au, Ag, Cu), including iron, nickel, and palladium.[11]

While the interaction with gold is generally weaker than the Au-S bond, the cyano group's versatility opens up applications on substrates where thiols are less effective. The orientation of the nitrile group (perpendicular or tilted) can depend on the substrate and packing density, influencing the surface dipole and overall monolayer properties.[12]

Unique Chemical and Electronic Properties

The nitrile terminus provides a chemically active site that is distinct from a simple methyl or hydroxyl group. It can be chemically reduced to a primary amine (-CH₂NH₂), providing a powerful route for subsequent covalent modification. Furthermore, the large dipole moment of the cyano group makes these SAMs particularly interesting for molecular electronics, where they can be used to tune electrode work functions and influence charge transport across molecular junctions.[13]

cluster_cyano Cyano-Terminated SAM on Transition Metal metal_surface Transition Metal Substrate (e.g., Cu, Fe, Pt) mol1 (CH₂)n C≡N mol1:term->metal_surface σ-Donation & π-Back-Donation mol2 (CH₂)n C≡N mol1:alkyl->mol2:alkyl van der Waals Interactions mol2:term->metal_surface mol3 (CH₂)n C≡N mol2:alkyl->mol3:alkyl mol3:term->metal_surface

Caption: Cyano-SAM formation on a transition metal substrate.

Head-to-Head Performance Comparison

The choice between a cyano- and thiol-terminated SAM depends entirely on the experimental goals. The following table summarizes their key performance characteristics based on experimental data.

PropertyThiol-Terminated SAMs (on Gold)Cyano-Terminated SAMsSupporting Insights & Causality
Binding Energy Strong & semi-covalent (~45 kcal/mol)Moderate & coordinative; substrate-dependentThe Au-S bond is exceptionally stable, making thiol SAMs the choice for long-term passivation and robustness. Cyano binding is more tunable but generally less robust on gold.
Substrate Specificity Primarily Au, Ag, Cu, Pd[1][14]Broader range of transition metals (e.g., Fe, Ni, Pt) in addition to Au, Ag, Cu[11]The nitrile's coordination chemistry allows it to bind to a wider variety of metals, offering flexibility when gold is not a suitable substrate.
Monolayer Order Highly ordered, quasi-crystalline films with long alkyl chains[3]Order is highly dependent on substrate, chain length, and preparation conditions.The strong directional Au-S bond and optimized inter-chain forces in alkanethiols lead to superior packing and fewer defects, which is critical for creating insulating barriers.
Thermal Stability Stable up to ~110-145 °C in UHV[7]Highly variable; depends on the strength of the metal-nitrile bond.For high-temperature applications, silane-based SAMs on hydroxylated surfaces often outperform both thiols and nitriles, with stability up to 250-350°C.[7]
Surface Wettability Can be made highly hydrophobic (e.g., θa ≈ 112° for CH₃-terminated) or hydrophilic.Inherently more polar. A C11-CN SAM on gold has a water contact angle of ~70-80°.The exposed nitrile group is polar, resulting in a moderately hydrophilic surface. This contrasts with the highly hydrophobic surfaces achievable with methyl-terminated alkanethiols.
Key Applications Biosensor functionalization,[2][8][15] surface passivation,[9] fundamental surface science studies.Molecular electronics, chemical lithography, catalysis, functionalization on non-noble metals.Thiol SAMs excel where stability and order are paramount. Cyano SAMs are preferred for their electronic properties and chemical reactivity at the terminus.

Experimental Guide: Formation and Verification

Adherence to rigorous experimental protocols is essential for producing high-quality, reproducible SAMs. The following workflows include self-validating characterization steps.

Workflow Diagram

References

A Senior Application Scientist's Guide to Validating Surface Coverage of 11-Cyanoundecanoic Acid Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Presence/Absence—The Pursuit of a Perfect Monolayer

In the realm of surface functionalization, 11-Cyanoundecanoic acid (11-CUA) presents a compelling molecular tool. Its C11 alkyl chain provides a well-defined spacer, the terminal cyano (-CN) group offers a unique polar, aprotic interface for molecular interactions or further chemical modification, and the carboxylic acid (-COOH) headgroup serves as a robust anchor to a variety of technologically relevant metal oxide surfaces, such as aluminum oxide (AlOₓ), silicon oxide (SiO₂), and indium tin oxide (ITO).[1][2][3] The successful application of these monolayers—be it in biosensors, molecular electronics, or drug delivery platforms—is not merely dependent on the presence of 11-CUA on the surface, but critically, on the quality of the monolayer: its packing density, structural order, and defectivity.

This guide eschews a simple checklist approach. Instead, it presents a holistic and self-validating methodology for confirming high surface coverage of 11-CUA monolayers. As field-experienced scientists, we understand that no single technique tells the whole story. True confidence in a functionalized surface comes from the convergence of evidence from orthogonal techniques. Here, we will explore the synergistic triad of X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, and Electrochemical Impedance Spectroscopy (EIS). We will delve into the causality behind each experimental choice, provide actionable protocols, and establish a framework for comparing 11-CUA performance against logical molecular alternatives.

G cluster_prep Monolayer Preparation Prep 11-CUA Self-Assembly on Metal Oxide Substrate XPS XPS (Elemental & Chemical State) Prep->XPS Characterize CAG Contact Angle (Surface Wettability) Prep->CAG Characterize EIS EIS (Packing & Defectivity) Prep->EIS Characterize Conclusion Validated High-Coverage 11-CUA Monolayer XPS->Conclusion Confirms Composition CAG->Conclusion Confirms Terminal Group EIS->Conclusion Confirms Barrier Integrity

Caption: The validation workflow relies on a triad of complementary techniques.

X-ray Photoelectron Spectroscopy (XPS): The Elemental and Chemical Fingerprint

Expertise & Experience: XPS is the foundational technique for surface validation. Its supreme surface sensitivity (top ~10 nm) allows us to directly confirm the elemental composition of our monolayer and, crucially, to gain insight into the chemical bonding states.[4][5] For an 11-CUA monolayer on an aluminum oxide (AlOₓ) surface, we are not just looking for the presence of Carbon, Nitrogen, and Oxygen; we are looking for them in the correct ratios and chemical environments, coupled with an expected attenuation of the underlying substrate signal (Aluminum).

Experimental Protocol: XPS Analysis of 11-CUA on AlOₓ

  • Substrate Preparation: Use a piranha-cleaned or UV-ozone treated substrate with a native aluminum oxide layer. Analyze a bare, cleaned substrate as a control sample to establish baseline Al 2p and O 1s signals.

  • Monolayer Formation: Immerse the cleaned substrate in a ~1-5 mM solution of 11-CUA in a high-purity solvent (e.g., ethanol or toluene) for 12-24 hours.

  • Rinsing: After incubation, thoroughly rinse the substrate with fresh solvent to remove any physisorbed molecules and dry under a stream of inert gas (N₂ or Ar).

  • XPS Data Acquisition:

    • Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument immediately to minimize adventitious carbon contamination.

    • Acquire a wide-energy survey scan (0-1100 eV) to identify all elements present on the surface.

    • Acquire high-resolution scans over the C 1s, N 1s, O 1s, and Al 2p regions. Use a monochromatic Al Kα X-ray source.[4]

Trustworthiness: Interpreting the XPS Data

A successful 11-CUA monolayer will exhibit the following spectral features:

  • Survey Scan: Prominent peaks for C, N, O, and Al. Signals from contaminants should be minimal.

  • Al 2p Spectrum: The signal intensity from the underlying aluminum oxide (~75.4 eV) will be significantly lower (attenuated) compared to the bare substrate control, confirming the presence of a molecular overlayer.[2][3]

  • C 1s Spectrum: This is a key diagnostic region. The spectrum should be deconvoluted into three primary components:

    • A large peak around 285.0 eV corresponding to the C-C/C-H bonds of the alkyl chain.

    • A smaller peak at a slightly higher binding energy for the carbon in the C-N bond of the nitrile group.

    • A distinct, high-binding-energy peak around 290.0 eV characteristic of the carbon in the O-C=O anchoring group.[2][3]

  • N 1s Spectrum: A sharp, single peak around 399.8 eV is the definitive signature of the nitrile (-C≡N) terminal group.[6] Its presence confirms the molecule's orientation and that the terminal group is intact.

  • O 1s Spectrum: This spectrum will show contributions from both the substrate AlOₓ and the carboxylic acid headgroup, making it more complex to interpret alone but useful for cross-validation.

Quantitative Analysis: The surface coverage (θ) can be estimated from the attenuation of the substrate signal using the following relationship[7]:

Isub = I0sube(-d / (λ sin(α)))

Where Isub is the substrate signal intensity with the monolayer, I0sub is the intensity from the bare substrate, d is the monolayer thickness, λ is the inelastic mean free path of the photoelectrons, and α is the take-off angle. A significant and uniform decrease in the substrate signal across the sample indicates a well-formed monolayer.

G Start Prepare Sample (Control & 11-CUA) Acquire Acquire XPS Data (Survey & High-Res Scans) Start->Acquire Analyze Analyze Spectra Acquire->Analyze Check_Elements Elements Present? (C, N, O, Al) Analyze->Check_Elements Check_HR Correct Chemical States? (C 1s, N 1s) Check_Elements->Check_HR Yes Fail Incomplete/Incorrect Monolayer Check_Elements->Fail No Check_Atten Substrate Attenuation? Check_HR->Check_Atten Yes Check_HR->Fail No Success Monolayer Confirmed Check_Atten->Success Yes Check_Atten->Fail No

Caption: Decision workflow for XPS-based validation of an 11-CUA monolayer.

Contact Angle Goniometry: A Litmus Test for Surface Chemistry

Expertise & Experience: While XPS confirms what is there, contact angle goniometry tells us how the surface behaves. It is an exceptionally sensitive probe of the outermost functional groups of the monolayer.[8] The wettability of a surface is dictated by its surface free energy. A bare metal oxide surface is typically hydrophilic (low water contact angle). By forming a dense monolayer of 11-CUA, we replace this high-energy surface with one terminated by cyano groups. The resulting change in water contact angle is a powerful, albeit indirect, measure of successful monolayer formation.

Experimental Protocol: Sessile Drop Contact Angle Measurement

  • Sample Preparation: Use the same control and 11-CUA coated substrates prepared for XPS. Ensure they are clean and free of dust.

  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Measurement:

    • Place the substrate on the sample stage.

    • Dispense a small droplet (~2-5 µL) of high-purity deionized water onto the surface.

    • Immediately begin recording the droplet profile.

    • Use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.

    • Perform measurements at multiple locations on each sample to ensure homogeneity.

Trustworthiness: Interpreting Contact Angle Data

  • Bare AlOₓ/SiO₂ Substrate: Will be hydrophilic, with a water contact angle typically < 30°.

  • High-Quality 11-CUA Monolayer: The cyano group is polar but less so than a bare oxide surface. A well-formed, densely packed monolayer should yield a water contact angle in the range of 60°-75° . This intermediate value is characteristic of a surface terminated with polar, aprotic nitrile groups.

  • Poor-Quality Monolayer: A patchy or disordered monolayer will expose parts of the underlying hydrophilic substrate. This will result in a lower-than-expected contact angle and potentially high contact angle hysteresis (the difference between the advancing and receding angles), indicating a chemically heterogeneous surface.[8]

This simple measurement provides a rapid, qualitative check that corroborates the XPS data. If XPS shows the presence of nitrogen but the contact angle is very low, it suggests a disordered monolayer where water molecules can penetrate and interact with the substrate or buried carboxylic acid groups.

Electrochemical Impedance Spectroscopy (EIS): Probing Barrier Integrity

Expertise & Experience: For applications on conductive or semiconductive substrates (e.g., ITO, doped silicon, or thin AlOₓ on Al), EIS is an unparalleled technique for assessing the packing density and defectivity of a monolayer.[9][10] The principle is elegant: a well-ordered, densely packed SAM acts as a dielectric layer, impeding the transfer of electrons between a redox-active probe in solution and the underlying conductive substrate. Defects in the monolayer (pinholes, disordered domains) act as "highways" for electron transfer.

Experimental Protocol: EIS of 11-CUA on an ITO Substrate

  • Substrate & Monolayer: Prepare a control (bare ITO) and an 11-CUA functionalized ITO substrate as previously described.

  • Electrochemical Cell: Assemble a three-electrode cell with the functionalized ITO as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Electrolyte: Use a solution containing a benign supporting electrolyte (e.g., 0.1 M KCl) and a standard redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻).

  • EIS Measurement:

    • Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ couple.

    • Apply a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Record the impedance response.

Trustworthiness: Interpreting the Nyquist Plot

The data is typically visualized in a Nyquist plot (imaginary impedance vs. real impedance).

  • Bare ITO Electrode: The plot will show a very small semicircle, indicating a low charge-transfer resistance (Rct). Electrons can easily move between the electrolyte and the electrode.

  • High-Quality 11-CUA Monolayer: The plot will be dominated by a large semicircle. This indicates a very high Rct, often in the MΩ·cm² range. This high resistance is a direct measure of the monolayer's ability to block the redox probe, confirming a densely packed, insulating film.[11]

  • Poor-Quality Monolayer: A defective monolayer will exhibit a much smaller semicircle, corresponding to a lower Rct. The magnitude of Rct is inversely proportional to the defect density.

The impedance data can be fitted to an equivalent circuit model (like a Randles circuit) to quantitatively extract the Rct value, providing a robust metric for monolayer quality.[12]

G cluster_bare Low Coverage / Bare cluster_sam High Coverage Bare Bare Electrode Low Rct SAM 11-CUA SAM High Rct Probe [Fe(CN)6]3-/4- Redox Probe Probe->Bare:rct Easy e- transfer Probe->SAM:rct Blocked e- transfer e_flow e- e_block e- e_block->block_line X

Caption: Principle of EIS for SAM validation. A dense monolayer blocks electron transfer.

Comparative Analysis: Why Chain Length and Terminal Group Matter

To truly understand the performance of 11-CUA, it is essential to compare it to logical alternatives. This contextualizes the data and highlights the causality between molecular structure and monolayer properties.

Feature7-Cyanoheptanoic Acid (Shorter Chain)This compound (11-CUA) 11-Aminoundecanoic Acid (Different End Group)[13][14]
Chain Order Lower. Fewer methylene units result in weaker van der Waals interactions between chains, leading to a more liquid-like, disordered monolayer.Higher . The longer C11 chain promotes stronger intermolecular van der Waals forces, resulting in a more ordered, quasi-crystalline monolayer structure.[15]Higher. Similar C11 chain length promotes strong van der Waals interactions. Intermolecular H-bonding between -NH₂ groups can further enhance order.
XPS Signature Similar C 1s, N 1s, O 1s peaks to 11-CUA. However, the C/Substrate and N/Substrate atomic ratios will be lower due to the thinner monolayer.Definitive N 1s peak (~399.8 eV) and high C/Substrate ratio. The C 1s will show distinct alkyl and carboxylate components.Definitive N 1s peak (~400 eV) but may show protonated state (-NH₃⁺). The surface pKa will influence the observed chemical state.[16]
Water Contact Angle ~55-70°. Might be slightly lower than 11-CUA if disorder allows water penetration.~60-75° . Reflects a surface terminated by polar, aprotic nitrile groups.~50-65° . The amine group is polar and a hydrogen bond donor, leading to a more hydrophilic surface compared to the cyano group.[8][17]
EIS Rct (Barrier) Lower. A less ordered, thinner monolayer provides a poorer barrier to the redox probe, resulting in a lower charge-transfer resistance.High . The dense, well-ordered structure creates a significant barrier to electron transfer, yielding a high Rct value.High, but pH-dependent . At pH > pKa, the neutral -NH₂ group provides a good barrier. At pH < pKa, the protonated -NH₃⁺ layer can electrostatically repel cationic probes or attract anionic ones, modulating the Rct.[16]

This comparison underscores a key principle: the longer alkyl chain of 11-CUA is explicitly chosen to enhance monolayer order and barrier properties compared to shorter analogues. The choice of the cyano terminal group over an amine provides a surface with distinct polarity and reactivity, a difference clearly distinguishable by contact angle and electrochemical methods.

Conclusion: A Triangulated Approach to Trustworthy Surfaces

Validating the surface coverage of an this compound monolayer is an exercise in scientific rigor. A single data point is merely an observation; a convergence of data from orthogonal techniques is a validation.

  • XPS provides the non-negotiable, quantitative proof of elemental and chemical identity.

  • Contact Angle Goniometry offers a rapid, highly sensitive confirmation of the outermost surface chemistry.

  • Electrochemical Impedance Spectroscopy delivers a functional assessment of the monolayer's packing, order, and integrity.

When the high-resolution XPS scans confirm the presence of the nitrile and carboxylate groups, the water contact angle shifts to the expected ~60-75°, and the Nyquist plot reveals a large, multi-MΩ·cm² semicircle, you have achieved a self-validating system. You can proceed with confidence, knowing you have not just a functionalized surface, but a well-defined, high-quality, and reliable molecular interface.

References

A Senior Application Scientist's Guide to Ellipsometry Analysis for Determining the Thickness of 11-Cyanoundecanoic Acid Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working at the nanoscale, the precise characterization of thin films is paramount. Self-assembled monolayers (SAMs), such as those formed by 11-Cyanoundecanoic acid (11-CUA), offer a versatile platform for surface functionalization in biosensing, molecular electronics, and drug delivery systems. The performance of these functionalized surfaces is critically dependent on the quality and thickness of the monolayer. This guide provides an in-depth comparison of ellipsometry with other techniques and a detailed protocol for accurately determining the thickness of 11-CUA monolayers.

The Critical Role of Thin Film Characterization

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[1][2] This change is represented by two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the amplitudes and the phase shift of the reflected light, respectively. By analyzing these parameters over a range of wavelengths, one can determine the thickness and optical constants (refractive index and extinction coefficient) of thin films with sub-nanometer precision.[2]

While other techniques like Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) can also provide information about SAMs, ellipsometry offers distinct advantages for routine thickness measurements.[3][4] AFM provides topographical information and can measure film thickness by scratching the monolayer and imaging the step height, but this is a destructive method. XPS provides elemental composition and can estimate thickness, but it is typically more complex and less direct than ellipsometry for this purpose.

Experimental Protocol: From Substrate to Data

The following protocol outlines the key steps for preparing an 11-CUA monolayer on a gold substrate and performing ellipsometric analysis. The rationale behind each step is provided to ensure a robust and reproducible workflow.

Part 1: Substrate Preparation

A pristine and smooth substrate is crucial for the formation of a high-quality SAM and for accurate ellipsometry measurements. Gold-coated silicon wafers are commonly used due to the strong affinity of the thiol group (or in this case, the cyano group, which can also interact with gold) to the gold surface, facilitating the self-assembly process.[3][5]

Step-by-Step Substrate Cleaning:

  • Solvent Cleaning: Begin by sonicating the gold-coated silicon wafer in a sequence of organic solvents, such as acetone and then isopropanol, for 10-15 minutes each. This removes organic contaminants from the surface.

  • Piranha Etching (with caution): For a more rigorous cleaning, immerse the substrate in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. This step removes any remaining organic residues and creates a hydrophilic surface.

  • Rinsing and Drying: Thoroughly rinse the substrate with deionized water and then dry it under a stream of high-purity nitrogen gas.

Part 2: 11-CUA Monolayer Deposition

The self-assembly process is typically carried out from a dilute solution of 11-CUA.

Step-by-Step Monolayer Formation:

  • Solution Preparation: Prepare a 1 mM solution of this compound in a high-purity solvent like ethanol.

  • Immersion: Immediately immerse the cleaned gold substrate into the 11-CUA solution.

  • Incubation: Allow the self-assembly to proceed for a sufficient amount of time, typically 12-24 hours, at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, remove the substrate from the solution, rinse it thoroughly with the same solvent (ethanol) to remove any physisorbed molecules, and dry it with a gentle stream of nitrogen.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_analysis Ellipsometry Analysis Solvent_Cleaning Solvent Cleaning (Acetone, Isopropanol) Piranha_Etching Piranha Etching (Caution!) Solvent_Cleaning->Piranha_Etching Rinsing_Drying_1 Rinsing and Drying (DI Water, N2 Gas) Piranha_Etching->Rinsing_Drying_1 Immersion Immerse Substrate Rinsing_Drying_1->Immersion Solution_Prep Prepare 1 mM 11-CUA in Ethanol Solution_Prep->Immersion Incubation Incubate (12-24h) Immersion->Incubation Rinsing_Drying_2 Rinsing and Drying (Ethanol, N2 Gas) Incubation->Rinsing_Drying_2 Ellipsometry_Measurement Spectroscopic Ellipsometry Measurement Rinsing_Drying_2->Ellipsometry_Measurement Data_Modeling Data Modeling and Thickness Determination Ellipsometry_Measurement->Data_Modeling

Caption: Experimental workflow for 11-CUA monolayer preparation and analysis.

Ellipsometry Data Acquisition and Analysis

Accurate data acquisition and appropriate modeling are essential for reliable thickness determination.[6][7]

Data Acquisition:
  • Instrument Setup: A spectroscopic ellipsometer is used to measure Ψ and Δ over a broad spectral range (e.g., 300-1700 nm).[8]

  • Bare Substrate Measurement: First, measure the optical properties of the bare gold substrate. This provides a baseline for the subsequent analysis of the monolayer.

  • Monolayer Measurement: After deposition of the 11-CUA monolayer, perform the same ellipsometric measurement on the functionalized substrate.

Data Analysis and Modeling:

The raw ellipsometry data (Ψ and Δ vs. wavelength) is not a direct measure of thickness. A model-based analysis is required to extract the desired film properties.[6][7]

Step-by-Step Data Analysis:

  • Model Building: Construct an optical model that represents the sample structure. For an 11-CUA monolayer on gold, a simple three-layer model is typically sufficient:

    • Layer 1 (Substrate): Silicon

    • Layer 2: Gold (using the previously measured optical constants)

    • Layer 3 (Monolayer): 11-CUA

  • Monolayer Optical Properties: The optical properties of the 11-CUA monolayer are often described by a Cauchy model, which is suitable for transparent organic films in the visible and near-infrared regions.[9][10] The Cauchy equation relates the refractive index (n) to the wavelength (λ) as follows: n(λ) = A + B/λ² + C/λ⁴ For a thin organic monolayer, the extinction coefficient (k) is assumed to be zero.

  • Fitting the Data: The software then fits the experimental data by adjusting the unknown parameters of the model (in this case, the thickness of the 11-CUA layer and the Cauchy parameters A and B) until the calculated Ψ and Δ values match the measured values. The goodness of the fit is typically evaluated by minimizing the Mean Squared Error (MSE).

data_analysis_workflow Raw_Data Raw Ellipsometry Data (Ψ and Δ vs. Wavelength) Optical_Model Build Optical Model (Substrate/Monolayer) Raw_Data->Optical_Model Cauchy_Model Define Monolayer Properties (Cauchy Model) Optical_Model->Cauchy_Model Fitting Fit Experimental Data (Minimize MSE) Cauchy_Model->Fitting Results Determine Thickness and Refractive Index Fitting->Results

Caption: Data analysis workflow for determining monolayer thickness.

Comparative Data and Expected Results

The expected thickness of a fully formed 11-CUA monolayer can be estimated from its molecular length. For comparison, similar mercaptoalkanoic acids have been extensively studied. For instance, 11-mercaptoundecanoic acid (11-MUA) monolayers have a reported thickness of around 1.5 to 2.0 nm.[5][10]

ParameterEllipsometry (Expected)Other Techniques
Monolayer Thickness 1.5 - 2.5 nmAFM (scratch test): ~1.8 nm
Refractive Index (at 633 nm) ~1.45 - 1.55-

Note: The exact thickness and refractive index can vary depending on the packing density and orientation of the molecules in the monolayer.

Alternative Characterization Techniques

While ellipsometry is a powerful tool, a multi-technique approach can provide a more comprehensive understanding of the monolayer.

  • Surface Plasmon Resonance (SPR): SPR is another optical technique that is highly sensitive to changes in the refractive index at a metal surface.[11] It can be used to monitor the formation of the monolayer in real-time and determine its thickness.[11]

  • Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D measures changes in mass on a sensor surface, providing information about the adsorbed mass of the monolayer.[12]

  • Infrared Spectroscopy (IR): Techniques like Reflection-Absorption Infrared Spectroscopy (RAIRS) can provide information about the chemical composition and orientation of the molecules within the SAM.[4]

Conclusion

Spectroscopic ellipsometry is a highly effective and non-destructive technique for the routine determination of this compound monolayer thickness. Its high precision and the ability to also determine the optical properties of the film make it an invaluable tool for researchers developing and characterizing functional surfaces. By following a well-defined experimental protocol and employing appropriate data analysis models, reliable and reproducible results can be achieved, ensuring the quality and performance of the self-assembled monolayers. For a more in-depth characterization, complementing ellipsometry with other surface-sensitive techniques is recommended.

References

A Senior Application Scientist's Guide to Surface Energy Analysis of 11-Cyanoundecanoic Acid Films via Contact Angle Goniometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of biomaterials, biosensors, and drug delivery systems, the surface properties of functionalized films are paramount. The ability to precisely engineer and characterize these surfaces dictates their interaction with biological systems and, ultimately, their performance. This guide provides an in-depth technical comparison of contact angle goniometry for determining the surface energy of self-assembled monolayers (SAMs), with a specific focus on 11-Cyanoundecanoic acid (11-CUA) films. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare the resulting surface energy with other relevant functionalized surfaces.

The Critical Role of Surface Energy in Functional Films

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk.[1] For a self-assembled monolayer like that formed by this compound, the terminal functional group—in this case, the cyano (-CN) group—largely defines the surface energy. This property governs a multitude of interfacial phenomena, including wetting, adhesion, and protein adsorption.[1][2] A thorough understanding and quantification of surface energy are therefore essential for:

  • Predicting Biocompatibility: The initial interaction of a material with a biological environment is dictated by its surface energy. Low surface energy surfaces often exhibit reduced protein adsorption, which can be advantageous for implantable devices.

  • Optimizing Drug Delivery: The surface energy of a drug carrier influences its stability, drug loading capacity, and interaction with target cells.

  • Designing Biosensors: The immobilization of biomolecules onto a sensor surface is a critical step that is highly dependent on the surface energy of the substrate.[3]

Contact Angle Goniometry: A Powerful Tool for Surface Characterization

Contact angle goniometry is a widely used and accessible technique for quantifying the wettability of a solid surface by a liquid.[4] The contact angle (θ) is the angle at which a liquid droplet meets a solid surface.[5] This angle is a result of the balance between the cohesive forces within the liquid and the adhesive forces between the liquid and the solid.[2]

The relationship between contact angle and surface tensions is described by Young's equation:

γsv = γsl + γlv * cos(θ)

where γsv is the solid-vapor surface energy, γsl is the solid-liquid interfacial tension, and γlv is the liquid-vapor surface tension.[6] Since γsv and γsl are not easily measured directly, various models have been developed to calculate the solid surface energy from contact angle measurements with a series of well-characterized probe liquids.

Comparison with Other Techniques

While contact angle goniometry is a powerful and convenient method, other techniques exist for surface energy characterization:

  • Wilhelmy Plate Method: This technique measures the force exerted on a thin plate as it is immersed in or withdrawn from a liquid. It provides a direct measure of surface tension and can be used to determine contact angles.[7][8] It is particularly suitable for high-energy surfaces but requires precise alignment.[8]

  • Pendant Drop Method: This method analyzes the shape of a hanging droplet to determine the liquid's surface tension. While highly accurate for liquids, it is not a direct method for solid surface energy.[8]

  • Inverse Gas Chromatography (IGC): IGC is a powerful technique for characterizing the surface energy of powders and fibers. It involves passing probe molecules through a column packed with the material of interest and measuring their retention times.[8] The setup for IGC is more complex than that for contact angle goniometry.[8]

For thin films like 11-CUA SAMs, contact angle goniometry offers an excellent balance of accuracy, simplicity, and non-destructive analysis.

Experimental Protocol: Measuring the Surface Energy of an 11-CUA Film

This section details a step-by-step methodology for preparing an 11-CUA self-assembled monolayer and subsequently measuring its surface energy using contact angle goniometry.

Part 1: Preparation of the this compound SAM

The formation of a well-ordered SAM is crucial for obtaining reproducible surface energy measurements.

Materials:

  • Gold-coated silicon wafers or glass slides

  • This compound

  • Absolute ethanol, research grade

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen gas, high purity

Procedure:

  • Substrate Cleaning: Immerse the gold-coated substrates in piranha solution for 10-15 minutes to remove any organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Thoroughly rinse the substrates with deionized water and then with absolute ethanol.

  • Drying: Dry the cleaned substrates under a stream of high-purity nitrogen gas.

  • SAM Formation: Immediately immerse the clean, dry substrates into a 1 mM solution of this compound in absolute ethanol. Allow the self-assembly to proceed for 18-24 hours at room temperature.[2]

  • Post-Assembly Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove any non-chemisorbed molecules.[2]

  • Final Drying: Dry the SAM-coated substrates under a nitrogen stream. The samples are now ready for characterization.

Part 2: Contact Angle Measurements

The sessile drop method is the most common technique for measuring static contact angles.[4]

Instrumentation:

  • Contact Angle Goniometer with a high-resolution camera and a controlled light source.

  • Syringe with a fine needle for dispensing liquid droplets.

  • A set of probe liquids with known surface tension components (e.g., deionized water, diiodomethane, ethylene glycol).

Procedure:

  • Instrument Setup: Place the SAM-coated substrate on the sample stage of the goniometer and ensure it is perfectly level.[9]

  • Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of the first probe liquid onto the surface of the SAM.[10]

  • Image Capture: Adjust the focus and lighting to obtain a sharp image of the droplet's profile at the three-phase (solid-liquid-vapor) contact line.[5] Capture a high-resolution image.

  • Angle Measurement: Use the goniometer's software to analyze the captured image and determine the contact angle. The software typically fits a mathematical model to the droplet shape to accurately calculate the angle.

  • Multiple Measurements: Repeat the measurement at least three to five different locations on the SAM surface to ensure reproducibility and obtain an average contact angle.[2]

  • Repeat with Different Liquids: Repeat steps 2-5 for each of the selected probe liquids.

Data Analysis: Calculating Surface Energy with the OWRK Method

The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model for calculating the surface energy of a solid by dividing it into dispersive and polar components.[11][12] This method requires measuring the contact angles of at least two liquids with known dispersive (γd) and polar (γp) components of their surface tension.[6]

The fundamental OWRK equation is:

(1 + cosθ)γl = 2(√(γsdγld) + √(γspγlp))

where:

  • θ is the contact angle of the probe liquid on the solid surface.

  • γl is the total surface tension of the probe liquid (γl = γld + γlp).

  • γsd and γsp are the unknown dispersive and polar components of the solid's surface energy.

By rearranging the equation into a linear form (y = mx + c):

( (1 + cosθ)γl ) / ( 2√(γld) ) = √(γsp) * ( √(γlp) / √(γld) ) + √(γsd)

A plot of the left side of the equation versus (√(γlp) / √(γld)) for a series of probe liquids will yield a straight line. The square of the slope gives the polar component (γsp), and the square of the y-intercept gives the dispersive component (γsd) of the solid's surface energy. The total surface energy (γs) is the sum of these two components: γs = γsd + γsp.

Sample Data and Calculation

Let's consider a hypothetical set of contact angle measurements on an 11-CUA film and a reference methyl-terminated alkanethiol (hydrophobic) SAM.

Probe LiquidTotal Surface Tension (γl) [mN/m]Dispersive Component (γld) [mN/m]Polar Component (γlp) [mN/m]Contact Angle on 11-CUA (θ)Contact Angle on -CH3 SAM (θ)
Water72.821.851.065°110°
Diiodomethane50.850.8045°60°
Ethylene Glycol48.029.019.040°75°

Using the OWRK method with this data, we can calculate the surface energy components for both surfaces.

Calculated Surface Energy (Hypothetical):

SurfaceDispersive Component (γsd) [mN/m]Polar Component (γsp) [mN/m]Total Surface Energy (γs) [mN/m]
11-CUA Film35.28.543.7
-CH3 SAM28.11.229.3

Interpretation and Comparison

The calculated surface energy values reveal key insights into the surface properties of the 11-CUA film. The presence of the polar cyano (-CN) group at the terminus of the alkyl chain significantly increases the polar component of the surface energy compared to the nonpolar methyl-terminated SAM. This increased polarity makes the 11-CUA surface more hydrophilic, as evidenced by the lower water contact angle.

This difference in surface energy has profound implications for various applications. For instance, the higher surface energy of the 11-CUA film might promote the adhesion of certain cells or facilitate the covalent immobilization of biomolecules through the terminal carboxylic acid group after activation.[3] In contrast, the low surface energy of the methyl-terminated SAM would be more suitable for creating anti-fouling surfaces that resist non-specific protein adsorption.

Visualizing the Workflow and Comparison

To better illustrate the experimental and analytical process, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measure Contact Angle Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning (Piranha Solution) sam_form 11-CUA SAM Formation (Ethanol Solution) sub_clean->sam_form rinse_dry Rinsing & Drying (Ethanol & N2) sam_form->rinse_dry goniometer Contact Angle Goniometer rinse_dry->goniometer droplet Dispense Probe Liquid Droplets (Water, Diiodomethane, etc.) goniometer->droplet capture Capture Droplet Image droplet->capture analyze Analyze Image & Measure Angle capture->analyze owrk Apply OWRK Model analyze->owrk plot Generate OWRK Plot owrk->plot calculate Calculate Surface Energy (Dispersive & Polar Components) plot->calculate result result calculate->result Final Surface Energy

Caption: Experimental workflow for determining the surface energy of an 11-CUA film.

G cluster_cua 11-CUA Film (γs = 43.7 mN/m) cluster_ch3 -CH3 SAM (γs = 29.3 mN/m) title Surface Energy Comparison cluster_cua cluster_cua cluster_ch3 cluster_ch3 cua Dispersive (35.2) Polar (8.5) ch3 Dispersive (28.1) Polar (1.2)

Caption: Comparison of surface energy components for different SAMs.

Conclusion

Contact angle goniometry, coupled with the OWRK method, provides a robust and accessible framework for quantifying the surface energy of functionalized thin films like this compound SAMs. This guide has outlined the critical importance of surface energy, provided a detailed experimental protocol, and demonstrated the data analysis process. The ability to precisely measure and interpret the dispersive and polar components of surface energy is a vital tool for researchers and scientists in the development of advanced materials for a wide range of biological and pharmaceutical applications. By understanding and controlling these fundamental surface properties, we can rationally design materials with tailored functionalities for improved performance and efficacy.

References

A Comparative Guide to Surface Chemistry in Biosensors: 11-Cyanoundecanoic Acid vs. Thiol-Based Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the performance of a biosensor is fundamentally tethered to its surface chemistry. The choice of linker molecule, which forms a self-assembled monolayer (SAM) to anchor bioreceptors to a transducer surface (commonly gold), dictates critical parameters such as stability, sensitivity, and resistance to non-specific binding. For decades, thiol-based alkanes, particularly 11-Mercaptoundecanoic acid (11-MUA), have been the workhorse in this field, owing to the well-characterized and robust gold-sulfur (Au-S) bond.

This guide provides an in-depth comparative analysis of a compelling alternative: 11-Cyanoundecanoic acid (11-CUA) . We will dissect the performance of the nitrile (–CN) anchor group against the traditional thiol (–SH) group, offering field-proven insights, supporting experimental data, and detailed protocols to empower you to make the most informed decision for your specific biosensor application.

The Foundational Role of SAMs in Biosensing

A self-assembled monolayer is an organized layer of amphiphilic molecules where a specific "head group" binds to the substrate, an alkyl chain forms the body of the monolayer, and a terminal "tail group" provides the functional interface for subsequent biomolecule immobilization. The stability and order of this layer are paramount; a poorly formed SAM can lead to signal drift, increased non-specific binding, and ultimately, unreliable data. The choice between short and long-chain alkanes often involves a trade-off between stability and electron transfer efficiency, with longer chains typically forming more stable, densely packed monolayers due to increased van der Waals interactions.[1][2]

The Incumbent: Thiol-Based Linkers (11-MUA)

11-Mercaptoundecanoic acid (11-MUA) is a cornerstone of biosensor surface chemistry. Its thiol head group forms a strong, quasi-covalent bond with gold surfaces, providing a stable foundation for biosensor construction.[3][4] The terminal carboxylic acid (–COOH) group is readily activated using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) chemistry to form amide bonds with amine residues on proteins and other bioreceptors, making it a versatile platform for a wide range of applications.[5][6]

However, the Au-S bond is not without its vulnerabilities. It can be susceptible to oxidation over long-term storage or under certain electrochemical conditions, potentially leading to monolayer degradation and sensor failure.[2][7] This has driven the search for alternative anchor chemistries that may offer enhanced stability.

The Challenger: Nitrile-Based Linkers (11-CUA)

This compound (11-CUA) presents a chemically distinct alternative. The nitrile head group (a carbon triple-bonded to a nitrogen atom) also demonstrates a strong affinity for gold surfaces. Studies on nitrile-terminated alkanethiols have shown they form well-ordered, hydrophilic surfaces.[8] The primary distinction lies in the nature of the interaction with the gold substrate, which may confer a different stability profile compared to thiols. The terminal –COOH group of 11-CUA allows for the same well-established EDC/NHS coupling chemistry used for 11-MUA, making it a direct "drop-in" alternative from a bioconjugation perspective.

Below is a diagram illustrating the formation of SAMs on a gold surface by these two linker molecules.

Caption: Molecular structure of SAMs formed by 11-MUA and 11-CUA on gold.

Head-to-Head Performance Comparison

The decision to use 11-CUA over 11-MUA, or vice versa, hinges on a nuanced understanding of their performance characteristics. While direct, side-by-side comparative studies in the literature are emerging, we can synthesize data from studies on nitrile- and thiol-terminated alkanes to build a robust comparison.

Performance Metric11-Mercaptoundecanoic Acid (11-MUA)This compound (11-CUA)Rationale & Causality
Anchor Chemistry Thiol (–SH) forms a strong Au-S bond.[3]Nitrile (–CN) interacts strongly with the gold surface.[8]The Au-S bond is a well-established, high-affinity interaction. The Au-CN interaction provides a novel alternative with potentially different electrochemical stability.
SAM Stability Generally high due to strong anchor and van der Waals forces from the C11 chain.[1] Susceptible to oxidative or reductive desorption over time.[2][7]Expected to be high. The nitrile group may offer superior resistance to oxidative environments compared to the thiol group.Stability is critical for long-term sensor operation and storage.[9] The chemical nature of the nitrile bond may inherently resist oxidation pathways that affect thiols.
Surface Wettability Forms a hydrophilic surface (Water Contact Angle ~20-40° after SAM formation, varies with packing).[10]Forms a hydrophilic surface.[8]A hydrophilic surface is often desirable to maintain the native conformation of immobilized proteins and reduce non-specific binding of hydrophobic molecules.
Electrochemical Barrier Forms a dense, insulating layer that effectively blocks electron transfer, resulting in a high charge transfer resistance (Rct).[6][11]Expected to form a similarly effective insulating layer due to the long alkyl chain.In many biosensor formats (e.g., impedimetric), a high-quality, defect-free insulating layer is crucial for achieving high sensitivity.[12]
Bioconjugation Well-established EDC/NHS chemistry for coupling to amines.[6]Utilizes the same well-established EDC/NHS chemistry.The identical terminal –COOH group ensures that established bioconjugation protocols can be applied directly, simplifying the transition between linker types.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means characterization steps are integrated to confirm the success of each preceding stage before proceeding. The following protocols provide a framework for fabricating and validating a biosensor surface using either 11-CUA or 11-MUA.

G cluster_prep Phase 1: Surface Preparation cluster_sam Phase 2: SAM Formation cluster_char1 Phase 3: SAM Characterization (Validation) cluster_bio Phase 4: Bioreceptor Immobilization cluster_char2 Phase 5: Final Characterization A 1. Gold Substrate Cleaning (Piranha / Plasma Clean) B 2. Incubation in Linker Solution (1-10 mM 11-CUA or 11-MUA in Ethanol) A->B Cleaned surface ready for SAM C1 3a. Contact Angle Goniometry (Verify Hydrophilicity) B->C1 Formed SAM requires validation C2 3b. Electrochemical Impedance Spectroscopy (EIS) (Verify Insulating Layer) D 4. EDC/NHS Activation of -COOH Groups C2->D Validated SAM ready for activation E 5. Bioreceptor Incubation (e.g., Antibody, Aptamer) D->E Covalent Amide Bond Formation F 6. Surface Plasmon Resonance (SPR) (Confirm Biomolecule Binding) E->F Immobilized surface ready for analysis

Caption: Experimental workflow for biosensor fabrication and validation.

Protocol 1: Gold Substrate Cleaning

Causality: An atomically clean gold surface is non-negotiable for the formation of a well-ordered, defect-free SAM. Any organic or inorganic contaminants will disrupt the monolayer packing, leading to inconsistent sensor performance.

  • Solvent Wash: Sonicate the gold substrate in acetone for 10 minutes, followed by isopropanol for 10 minutes, and finally rinse thoroughly with ultrapure water. Dry under a stream of nitrogen.

  • Piranha Etch (Use with extreme caution in a fume hood): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 60 seconds.

  • Rinsing: Extensively rinse the substrate with ultrapure water to remove all traces of the piranha solution.

  • Drying: Dry the substrate thoroughly under a stream of high-purity nitrogen gas. Use immediately.

Protocol 2: Self-Assembled Monolayer (SAM) Formation

Causality: This step creates the functional interface. Incubation time and solution concentration are optimized to achieve a densely packed, well-ordered monolayer.

  • Prepare a 1 mM solution of either 11-CUA or 11-MUA in absolute ethanol.

  • Immediately immerse the freshly cleaned gold substrates in the solution.

  • Incubate in a sealed, dark container for 18-24 hours at room temperature to allow for complete monolayer formation.[10]

  • Remove the substrates from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry under a nitrogen stream.

Protocol 3: Surface Characterization

This protocol section validates the quality of the SAM before proceeding to the costly and time-consuming bioconjugation steps.

A. Contact Angle Goniometry

Causality: The contact angle of a water droplet on the surface provides a rapid, qualitative assessment of the SAM's hydrophilicity and cleanliness.[13][14] A successful SAM with exposed carboxylic acid groups should be hydrophilic.

  • Place the SAM-modified substrate on the goniometer stage.[15]

  • Dispense a 5 µL droplet of ultrapure water onto the surface.

  • Capture an image of the droplet and use software to measure the angle formed between the substrate surface and the edge of the droplet.

  • Validation: A water contact angle below 40° typically indicates the successful formation of a hydrophilic, carboxyl-terminated monolayer.[10]

B. Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is a powerful, non-destructive technique that characterizes the electrical properties of the electrode-solution interface.[16] A well-formed SAM acts as a dielectric barrier, impeding the transfer of electrons from a redox probe in the solution to the electrode surface. This is observed as an increase in the charge-transfer resistance (Rct).[12][17]

  • Setup: Use a three-electrode system with the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Electrolyte: Use a solution of 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in phosphate-buffered saline (PBS).[12]

  • Measurement: Apply a small AC potential (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz).

  • Analysis: Plot the data on a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle in the high-frequency region corresponds to the Rct.

  • Validation: A significant increase in Rct for the SAM-modified electrode compared to the bare gold electrode confirms the formation of a dense, insulating monolayer.[11][18]

G cluster_0 EIS Principle for SAM Characterization BareAu BareAu_label Bare Gold: Low Rct (Fast Electron Transfer) SAM_Au SAM_Au_label SAM-Coated Gold: High Rct (Blocked Electron Transfer) Z_imag -Z'' (Ω) Z_real Z' (Ω) origin origin->Z_imag origin->Z_real BareAu_start BareAu_end BareAu_start->BareAu_end Rct (Bare) BareAu_start->draw_arc draw_arc->BareAu_end SAM_Au_start SAM_Au_end SAM_Au_start->SAM_Au_end      Rct (SAM)       SAM_Au_start->draw_arc2 draw_arc2->SAM_Au_end

Caption: Nyquist plots illustrating the principle of EIS characterization.

Protocol 4: Bioreceptor Immobilization via EDC/NHS Chemistry

Causality: This well-established two-step process activates the terminal carboxylic acid groups to form a stable intermediate (NHS-ester), which then readily reacts with primary amines on the bioreceptor to form a covalent amide bond.[5][6]

  • Activation: Immerse the validated SAM-modified substrate in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 15-30 minutes at room temperature.

  • Rinsing: Briefly rinse the surface with ultrapure water or activation buffer (e.g., MES, pH 6.0) to remove excess activation reagents.

  • Immobilization: Immediately incubate the activated surface with a solution of the bioreceptor (e.g., 10-100 µg/mL antibody in PBS, pH 7.4) for 1-2 hours.

  • Blocking: (Optional but recommended) To passivate any remaining active NHS-esters and minimize non-specific binding, incubate the surface with a blocking agent like 1 M ethanolamine-HCl (pH 8.5) or a 1% bovine serum albumin (BSA) solution for 30 minutes.

  • Final Rinse: Rinse thoroughly with buffer (e.g., PBS with 0.05% Tween-20) and then ultrapure water. The sensor is now ready for use.

Conclusion and Future Outlook

The choice between this compound and 11-Mercaptoundecanoic acid is not a matter of one being definitively superior, but rather of selecting the optimal tool for a specific task.

  • 11-Mercaptoundecanoic Acid (11-MUA) remains the gold standard, backed by decades of literature and well-understood performance characteristics. It is the reliable, go-to choice for most standard biosensor applications.[1][6]

  • This compound (11-CUA) emerges as a highly promising alternative, particularly for applications demanding exceptional long-term stability or operation in environments where oxidative degradation of thiols is a concern. The identical alkyl chain length and terminal group ensure that its physical and bioconjugation properties are highly comparable to 11-MUA, simplifying its adoption.

The protocols and validation checkpoints provided in this guide offer a robust framework for any research team to directly compare these surface chemistries within their own experimental context. As the field of biosensing pushes towards greater stability and in-vivo applications, alternative anchor chemistries like the nitrile group in 11-CUA will undoubtedly play an increasingly important role. Further head-to-head studies are warranted to fully elucidate the performance benefits in diverse biosensing platforms, from surface plasmon resonance[19][20] to electrochemical and nanomechanical systems.

References

A Senior Application Scientist's Guide to Validating Biomolecule Immobilization on 11-Cyanoundecanoic Acid Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and verifiable immobilization of biomolecules onto surfaces is a cornerstone of innovation. Assays, diagnostic platforms, and therapeutic devices all rely on the stable and functional presentation of proteins, antibodies, or nucleic acids. 11-Cyanoundecanoic acid (CUA) presents a versatile, yet intriguing, surface chemistry. Its bifunctional nature, possessing both a terminal carboxylic acid and a cyano group, offers two distinct pathways for covalent immobilization.

This guide provides an in-depth, objective comparison of these two approaches. We will move beyond simple protocols to explore the underlying chemistry, provide a framework for robust validation, and offer the experimental details necessary for successful implementation in your own research. Our focus is on establishing self-validating systems, ensuring that every step of the immobilization process is monitored and confirmed.

The Duality of this compound: Two Paths to Covalent Immobilization

The unique structure of an this compound self-assembled monolayer (SAM) offers a choice of two reactive terminal groups for biomolecule conjugation. This choice is not merely one of convenience; it has implications for the required reagents, reaction conditions, and potentially the orientation and density of the immobilized biomolecule.

  • Pathway 1: The Well-Trodden Path of Carboxyl Group Activation. This is the most common and well-characterized method for immobilizing biomolecules on acid-terminated surfaces. The carboxyl group is activated to form a highly reactive intermediate that readily couples with primary amines (e.g., lysine residues) on the biomolecule.

  • Pathway 2: Harnessing the Potential of the Cyano Group. The terminal nitrile offers a less conventional but equally viable route. This pathway involves the chemical transformation of the cyano group into a reactive amine, which can then be used for subsequent bioconjugation.

The following sections will dissect each of these pathways, providing a comparative analysis to inform your experimental design.

Comparative Analysis of Immobilization Strategies

FeaturePathway 1: Carboxyl Activation (EDC/NHS)Pathway 2: Cyano Reduction to Amine
Principle Two-step activation of the carboxyl group to form an amine-reactive NHS-ester.Reduction of the terminal nitrile to a primary amine, followed by coupling to an activated biomolecule.
Key Reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran (BH₃-THF), or Catalytic Hydrogenation (e.g., H₂/Raney Nickel)
Reaction pH Activation: pH 4.5-6.0; Coupling: pH 7.0-8.0[1]Reduction: Anhydrous/aprotic solvents; Coupling: pH 7.0-8.0
Advantages Well-established, commercially available reagents, high coupling efficiency.[2]Creates a nucleophilic amine surface, orthogonal chemistry to carboxyl groups.
Disadvantages NHS-esters are susceptible to hydrolysis, requiring prompt use.[3] Potential for protein cross-linking if EDC is used in excess without NHS.Requires harsh reducing agents and anhydrous conditions, which may not be compatible with all substrates. The resulting amine surface may require activation for some coupling strategies.
Validation Focus Formation of NHS-ester and subsequent amide bond formation.Conversion of the nitrile to an amine, followed by successful coupling.

Pathway 1: Carboxyl Group Activation via EDC/NHS Chemistry

This is the industry-standard method for covalently linking biomolecules to carboxylated surfaces. The mechanism involves a two-step activation process that is highly efficient and well-understood.

The "Why": Understanding the EDC/NHS Activation Mechanism
  • EDC Activation: EDC reacts with the surface carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[2]

  • NHS Stabilization: In the presence of NHS, the O-acylisourea intermediate is rapidly converted to a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea, increasing the efficiency of the subsequent coupling reaction with the biomolecule.[2][3]

  • Amine Coupling: The NHS-ester readily reacts with primary amines on the biomolecule (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond, releasing NHS as a byproduct.[4]

EDC_NHS_Activation cluster_surface CUA Surface cluster_reagents Activation Reagents cluster_biomolecule Biomolecule COOH R-COOH O_acylisourea R-CO-O-acylisourea (unstable intermediate) COOH->O_acylisourea + EDC EDC EDC NHS NHS Amine Biomolecule-NH₂ NHS_ester R-CO-NHS (NHS-ester) O_acylisourea->NHS_ester + NHS Amide_bond R-CO-NH-Biomolecule (Stable Amide Bond) NHS_ester->Amide_bond + Biomolecule-NH₂

Caption: EDC/NHS activation workflow for biomolecule immobilization.

Experimental Protocol: Immobilization via Carboxyl Activation
  • Surface Preparation:

    • Clean the substrate (e.g., gold-coated silicon wafer) thoroughly.

    • Immerse the substrate in a solution of this compound in a suitable solvent (e.g., ethanol) to form a self-assembled monolayer (SAM).

    • Rinse with solvent and dry under a stream of nitrogen.

  • Activation:

    • Prepare a solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer (e.g., MES buffer, pH 5.5).

    • Immerse the CUA-functionalized substrate in the activation solution for 15-30 minutes at room temperature.

    • Rinse briefly with the immobilization buffer (e.g., PBS, pH 7.4).

  • Immobilization:

    • Immediately immerse the activated substrate in a solution of the biomolecule (typically 0.1-1 mg/mL in immobilization buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking:

    • To quench any unreacted NHS-esters, immerse the substrate in a blocking solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) for 15-30 minutes.

  • Final Rinsing:

    • Rinse the substrate with the immobilization buffer and then with deionized water.

    • Dry under a gentle stream of nitrogen.

Validation of Carboxyl Group Activation and Immobilization

A multi-technique approach is essential for robust validation.

TechniquePre-Immobilization (SAM Formation & Activation)Post-Immobilization
Contact Angle Goniometry Decrease in contact angle after SAM formation due to the hydrophilic carboxyl group. A further slight decrease may be observed after activation.[5][6][7][8][9]Increase in contact angle due to the presence of the biomolecule, indicating successful immobilization.[9]
FTIR Spectroscopy Appearance of a characteristic C=O stretch of the carboxylic acid (~1700-1740 cm⁻¹).[10][11][12][13][14] After activation, new peaks corresponding to the NHS-ester may be visible.Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, confirming covalent bond formation.[4]
X-ray Photoelectron Spectroscopy (XPS) High-resolution C 1s spectrum will show a component for the O=C-O of the carboxyl group. After activation, an increase in the N 1s signal is expected due to the NHS group.A significant increase in the N 1s signal confirms the presence of the protein.[15][16][17][18][19][20] The attenuation of the substrate signal (e.g., Au 4f) can be used to estimate layer thickness.[15][20]
Quartz Crystal Microbalance with Dissipation (QCM-D) Can monitor the formation of the SAM in real-time.Real-time monitoring of the frequency decrease (mass uptake) as the biomolecule binds to the activated surface.[21][22][23][24][25] Provides quantitative data on the immobilized mass.
Fluorescence Microscopy N/AIf a fluorescently labeled biomolecule is used, imaging will confirm its presence and distribution on the surface.[26][27]

Pathway 2: Cyano Group Conversion to a Reactive Amine

This pathway leverages the terminal nitrile of the CUA molecule. The strategy is to first convert the relatively inert cyano group into a nucleophilic primary amine, which can then be used for a variety of bioconjugation reactions.

The "Why": Understanding the Cyano Reduction Mechanism

The carbon-nitrogen triple bond of the nitrile can be reduced to a carbon-nitrogen single bond of a primary amine. This is typically achieved using strong reducing agents or catalytic hydrogenation.

  • Hydride Reduction: Reagents like Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran (BH₃-THF) are powerful reducing agents that can effectively convert nitriles to primary amines.[4][5][12]

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), to reduce the nitrile.[13][25]

Once the surface is functionalized with primary amines, a common strategy is to react it with a biomolecule that has been pre-activated with an amine-reactive crosslinker, such as an NHS-ester.

Cyano_Reduction cluster_surface CUA Surface cluster_reagents Reduction Reagents cluster_biomolecule Activated Biomolecule CN R-C≡N Amine_Surface R-CH₂-NH₂ (Primary Amine) CN->Amine_Surface + Reducing Agent Reducing_Agent e.g., LiAlH₄ or H₂/Catalyst Activated_Biomolecule Biomolecule-NHS Amide_Bond R-CH₂-NH-CO-Biomolecule (Stable Amide Bond) Amine_Surface->Amide_Bond + Biomolecule-NHS

Caption: Cyano group reduction and subsequent immobilization workflow.

Experimental Protocol: Immobilization via Cyano Reduction
  • Surface Preparation:

    • Prepare the CUA-functionalized substrate as described in Pathway 1.

  • Reduction of the Cyano Group:

    • Caution: This step involves hazardous reagents and should be performed in a fume hood with appropriate personal protective equipment.

    • Immerse the CUA-functionalized substrate in a solution of a suitable reducing agent (e.g., 1 M BH₃-THF in THF) under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction time and temperature will depend on the chosen reducing agent.

    • Quench the reaction carefully (e.g., by the slow addition of water or a dilute acid).

    • Rinse thoroughly with a suitable solvent and dry.

  • Immobilization:

    • This step assumes the use of a biomolecule pre-activated with an NHS-ester.

    • Immerse the newly formed amine-terminated surface in a solution of the NHS-ester activated biomolecule in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

  • Blocking and Rinsing:

    • Follow the blocking and rinsing steps as described in Pathway 1 to ensure any non-specifically bound biomolecules are removed.

Validation of Cyano Group Conversion and Immobilization
TechniquePre-Immobilization (SAM Formation & Reduction)Post-Immobilization
Contact Angle Goniometry After SAM formation, the surface will have a certain hydrophobicity due to the cyano group. After reduction to an amine, the surface is expected to become more hydrophilic, resulting in a decrease in the contact angle.An increase in contact angle is expected after biomolecule immobilization.
FTIR Spectroscopy The C≡N stretch of the nitrile group is a sharp, intense peak typically found around 2240-2220 cm⁻¹.[2][14][26][28] The disappearance of this peak after the reduction step is a strong indicator of successful conversion. The appearance of N-H bending vibrations (~1600 cm⁻¹) would further confirm the formation of the amine.Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands confirms successful coupling.
X-ray Photoelectron Spectroscopy (XPS) The N 1s spectrum of the CUA SAM will show a peak corresponding to the nitrile nitrogen. After reduction, the binding energy of the N 1s peak will shift to a lower value, characteristic of an amine nitrogen.A further increase in the overall N 1s signal intensity confirms the presence of the immobilized protein. Deconvolution of the N 1s peak can distinguish between the surface amine and the amide bonds formed.
Quartz Crystal Microbalance with Dissipation (QCM-D) Can monitor the initial SAM formation. The reduction step is typically performed ex-situ.Real-time monitoring of the mass uptake during the immobilization of the activated biomolecule onto the amine-terminated surface.
Fluorescence Microscopy N/AVisualization of a fluorescently labeled biomolecule confirms successful immobilization.

Choosing the Right Path: A Comparative Summary

The choice between activating the carboxyl group or converting the cyano group depends on several factors, including the stability of your substrate, the nature of your biomolecule, and your laboratory's capabilities.

  • For robustness and simplicity, the EDC/NHS activation of the carboxyl group is the recommended starting point. This method is well-established, uses readily available reagents, and avoids the harsh conditions required for nitrile reduction.

  • The cyano reduction pathway offers an alternative when orthogonal surface chemistry is desired. For instance, if the carboxyl groups need to be preserved for other interactions, converting the cyano group provides a distinct reactive handle. However, the use of potent reducing agents requires careful handling and may not be suitable for all experimental setups.

Ultimately, the successful immobilization of biomolecules on this compound surfaces is not just about following a protocol but about understanding the chemistry and employing a suite of analytical techniques to validate each step of the process. By adopting this evidence-based approach, researchers can ensure the creation of robust and reliable functionalized surfaces for their specific applications.

References

Quantitative Purity Analysis of 11-Cyanoundecanoic Acid: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

11-Cyanoundecanoic acid (11-CUA) is a bifunctional molecule featuring a terminal nitrile group and a carboxylic acid. This unique structure makes it a valuable building block in the synthesis of specialty polymers, pharmaceuticals, and other advanced materials.[1] Given its application in high-specification industries, the stringent quality control and accurate determination of its purity are paramount. The presence of impurities, even in trace amounts, can significantly impact the physicochemical properties and performance of the final products.

This guide provides an in-depth, objective comparison of two of the most powerful and widely used analytical techniques for the quantitative analysis of 11-CUA: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my goal is not merely to present protocols but to delve into the causality behind the methodological choices, offering field-proven insights to guide researchers, quality control analysts, and drug development professionals in selecting the optimal technique for their specific needs. We will explore detailed experimental protocols, comparative performance data, and the underlying principles that make each method uniquely suited for different analytical challenges.

Physicochemical Properties of this compound

Understanding the physical and chemical nature of 11-CUA is fundamental to developing a robust analytical method. Its properties dictate the sample preparation, separation strategy, and detection method.

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₂[2]
Molecular Weight 211.30 g/mol [2]
Melting Point 56 - 58 °C[1]
Boiling Point 381.7 °C at 760 mmHg[1]
Structure NC-(CH₂)₁₀-COOH[2]

The high boiling point and the presence of a polar carboxylic acid group are the most critical factors influencing the choice of chromatographic technique.

Principle of Analysis: Method Selection Rationale

The decision between HPLC and GC-MS is not arbitrary; it is a deliberate choice based on the analyte's properties and the analytical objectives.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is exceptionally well-suited for analyzing polar, non-volatile, or thermally sensitive compounds like 11-CUA. The core advantage of HPLC in this context is its ability to perform the analysis directly, without the need for chemical modification (derivatization).[3]

  • Causality of Method Choice: The analysis is conducted in the liquid phase at or near ambient temperature, which circumvents the challenges posed by 11-CUA's high boiling point and potential for thermal degradation. Reversed-Phase Chromatography (RPC) is the mode of choice. In RPC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. 11-CUA, being a moderately polar molecule, will partition between the two phases, allowing for effective separation from non-polar and more polar impurities.

  • Detection Principle: The carboxylic acid functional group contains a carbonyl (C=O) chromophore that absorbs ultraviolet (UV) light at low wavelengths, typically between 205-220 nm.[4] This allows for straightforward quantitative detection using a standard HPLC-UV or Diode-Array Detector (DAD).

  • Critical Parameter - Mobile Phase pH: The pKa of the carboxylic acid group is typically around 4-5. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled. By setting the pH to ~2.5-3.0 (well below the pKa), the carboxylic acid remains in its protonated, non-ionized form (-COOH), making it less polar and more readily retained on the C18 column.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Approach

GC separates compounds based on their volatility and interaction with the stationary phase in a heated column. Direct injection of 11-CUA is not feasible due to its high boiling point and the presence of the polar carboxylic acid group, which would lead to poor peak shape, strong column adsorption, and thermal decomposition.[6][7] Therefore, chemical derivatization is mandatory .

  • Causality of Method Choice: Derivatization is the cornerstone of GC analysis for such compounds. The process converts the polar, non-volatile carboxylic acid into a non-polar, volatile derivative. A common and effective method is esterification , which converts the -COOH group into an ester (e.g., a methyl ester, -COOCH₃).[7][8] This transformation drastically lowers the boiling point and reduces polarity, making the analyte "GC-friendly."

  • Detection Principle: GC is coupled with Mass Spectrometry (MS), a highly sensitive and specific detector. As the derivatized 11-CUA elutes from the column, it is ionized (typically by Electron Ionization, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). This provides not only quantitative data but also a mass spectrum that acts as a chemical fingerprint, confirming the identity of the analyte with high confidence.[9] This specificity is invaluable for identifying unknown impurities.

Workflow Visualization

The following diagrams illustrate the distinct analytical workflows for HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV/DAD (~210 nm) E->F G Integrate Peak Area F->G H Quantify Purity vs. Standard G->H

Caption: HPLC analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Derivatization Reagent (e.g., BF3/Methanol) B->C D Heat to React (Esterification) C->D E Extract & Dry D->E F Inject into GC-MS System E->F G Separate on Capillary Column (e.g., DB-5ms) F->G H Detect by Mass Spectrometer G->H I Integrate Peak Area (Total Ion Chromatogram) H->I J Quantify Purity vs. Standard I->J

Caption: GC-MS analytical workflow, highlighting the mandatory derivatization step.

Detailed Experimental Protocols

These protocols represent robust starting points for method development and validation. All procedures should be conducted in compliance with laboratory safety standards.

Protocol 1: HPLC-UV Method for Purity Determination

This method is designed for routine quality control, offering a balance of speed, simplicity, and reliability.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Standard and Sample Preparation:

  • Mobile Phase A: Deionized water, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 11-CUA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 11-CUA sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter an aliquot through a 0.45 µm syringe filter before analysis.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/DAD
Detection Wavelength 210 nm
Run Time ~15 minutes

4. Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor at 210 nm. Purity (%) = (Area of 11-CUA peak / Total area of all peaks) x 100

Protocol 2: GC-MS Method for Purity Determination

This method is ideal for trace-level impurity identification and quantification where high sensitivity and specificity are required.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Methanol (Anhydrous, GC grade)

  • Boron trifluoride-methanol solution (BF₃-MeOH), 14% w/v

  • Hexane (GC grade)

  • Saturated sodium chloride (brine) solution

  • Sodium sulfate (anhydrous)

  • GC vials with inserts

2. Derivatization and Sample Preparation (Methyl Esterification):

  • Standard (derivatized): Accurately weigh ~5 mg of 11-CUA reference standard into a screw-cap reaction vial. Add 1 mL of 14% BF₃-MeOH solution.

  • Sample (derivatized): Accurately weigh ~5 mg of the 11-CUA sample into a separate screw-cap reaction vial. Add 1 mL of 14% BF₃-MeOH solution.

  • Reaction: Cap the vials tightly and heat at 60 °C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of brine solution to each vial. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Final Solution: Transfer the dried hexane extract to a GC autosampler vial for analysis.

3. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Port Temp. 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) for impurity identification or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure it is fit for its intended purpose.[10][11] The validation process provides objective evidence of a method's reliability. Below is a table summarizing typical performance data for the two validated methods.

Performance CharacteristicHPLC-UV MethodGC-MS MethodRationale for Difference
Specificity Good. Based on retention time.Excellent. Based on retention time and mass spectrum.MS provides a unique chemical fingerprint, confirming identity.[9]
Linearity (r²) > 0.999> 0.999Both techniques demonstrate excellent linearity.[12][13]
Range 0.01 - 0.5 mg/mL0.001 - 0.1 mg/mLGC-MS is typically more sensitive, allowing for a lower range.
LOD (Limit of Detection) ~ 0.003 mg/mL~ 0.0003 mg/mLThe sensitivity of MS detection is significantly higher than UV.
LOQ (Limit of Quantitation) ~ 0.01 mg/mL~ 0.001 mg/mLFollows the trend of LOD; quantifiable limits are lower for GC-MS.[12][13]
Precision (%RSD) < 1.0%< 2.0%HPLC is simpler, with fewer steps. The multi-step derivatization in GC can introduce slightly more variability.
Accuracy (Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are highly accurate. The broader acceptable range for GC-MS accounts for potential variability in derivatization and extraction.

Comparative Analysis: Choosing the Right Method

The choice between HPLC and GC-MS depends on a balance of analytical requirements, available resources, and sample throughput needs.

CriterionHPLC-UVGC-MSExpert Insight
Sample Preparation Simple & Fast: Dissolve, filter, inject.Complex & Slow: Requires a multi-step chemical derivatization.[8]For high-throughput QC environments, the simplicity of HPLC is a major advantage.
Analysis Time Faster: Typical run times of 10-15 minutes.Slower: Longer GC run times plus time for derivatization.Total analysis time from sample to result is significantly shorter for HPLC.
Sensitivity Good: Suitable for purity assay and major impurities.Excellent: Ideal for trace-level impurities and degradants.If the goal is to detect impurities at the ppm level, GC-MS is the superior choice.
Selectivity/Specificity Good: Relies on chromatographic separation.Excellent: Confirmatory analysis via mass spectrum.For identifying unknown peaks or confirming impurity structures, MS detection is indispensable.
Cost & Accessibility Lower: HPLC systems are more common and less expensive to operate.Higher: GC-MS instruments and their maintenance are more costly.HPLC is often the more practical and accessible workhorse for many labs.
Robustness High: Fewer steps lead to a more rugged method for routine use.Moderate: Derivatization efficiency can be a source of variability if not carefully controlled.The direct nature of the HPLC analysis lends itself to greater day-to-day reproducibility.

Conclusion

Both HPLC-UV and GC-MS are powerful, validated techniques for the quantitative purity analysis of this compound. There is no single "better" method; rather, there is an optimal method for a given application.

HPLC-UV stands out as the method of choice for routine quality control and purity assays . Its primary advantages are speed, simplicity, and robustness, stemming from the elimination of the derivatization step. It provides reliable, accurate data sufficient for batch release and specification testing.

GC-MS is the superior technique for in-depth impurity profiling, trace-level analysis, and structural elucidation . While the mandatory derivatization adds complexity and time, the unparalleled sensitivity and specificity of mass spectrometric detection are essential for identifying and quantifying unknown impurities or degradants, a critical task in drug development and process optimization.

Ultimately, the selection should be driven by the analytical question at hand. For "How pure is it?", HPLC is often sufficient. For "What are the impurities and at what level?", GC-MS provides the definitive answer.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, authoritative framework for the safe disposal of 11-Cyanoundecanoic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to manage this unique bifunctional molecule confidently and responsibly.

Hazard Identification and Foundational Risk Assessment

This compound (CAS No. 5810-18-4) is a molecule possessing both a terminal nitrile (-C≡N) group and a carboxylic acid (-COOH) group.[1] This dual functionality dictates its reactivity and hazard profile. A thorough understanding of its risks is the non-negotiable first step in its safe management.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[1]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Warning, Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Warning, Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Warning, Category 2H315: Causes skin irritation
Acute Toxicity, Inhalation Warning, Category 4H332: Harmful if inhaled
STOT, Single Exposure Warning, Category 3H335: May cause respiratory irritation

Scientific Insight: The toxicity profile is largely driven by the nitrile functional group. Nitriles are incompatible with strong acids (both mineral and organic), which can lead to reactions that generate heat and potentially release toxic gases.[2] The carboxylic acid moiety introduces incompatibility with strong bases.[3] Therefore, the core principle of disposal is strict segregation from other chemical waste streams to prevent unintended and hazardous reactions.

Mandatory Safety and Handling Protocols

Before any disposal-related activity, the following engineering controls and personal protective equipment (PPE) are mandatory to mitigate the risks of exposure.

  • Engineering Controls : All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][4] An operational eyewash station and safety shower must be immediately accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[3][6]

    • Hand Protection : Chemical-resistant nitrile gloves are required.[7] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[4]

    • Protective Clothing : A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes are essential to prevent skin contact.[3]

The Core Disposal Workflow: A Step-by-Step Guide

The safest and most compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7] On-site chemical treatment is not recommended for routine disposal and is discussed in Section 5.

Step 1: Waste Characterization and Segregation

Immediately classify any unwanted this compound as hazardous waste. This includes expired reagents, contaminated materials, and reaction byproducts. Crucially, this waste must be segregated. Do not mix it with other waste streams, especially acidic or basic solutions, to prevent hazardous chemical reactions.[2]

Step 2: Proper Containerization
  • Solid Waste : Keep the material in its original, clearly labeled container whenever possible. If the original container is compromised, transfer the waste to a new, compatible, and sealable container.

  • Contaminated Labware : Any items such as pipette tips, gloves, or weighing paper that are contaminated with this compound must be collected in a designated, sealed, and clearly labeled plastic bag or container.

Step 3: Labeling

Label the waste container clearly. The label must include, at a minimum:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

Step 4: Temporary Storage

Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from general laboratory traffic.[3][8] Ensure it is stored separately from incompatible materials like strong acids and bases.[3]

Step 5: Arrange for Professional Disposal

Contact your institution's EHS office to schedule a pickup.[9] Follow all institutional procedures for documenting and handing over the hazardous waste. Never attempt to dispose of this chemical via standard trash or sewer systems.[5]

DisposalWorkflow cluster_prep Preparation & Assessment cluster_action Containment & Labeling cluster_final Final Disposition start Waste 11-Cyanoundecanoic Acid Identified ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Is waste mixed with other chemicals? ppe->assess container Select a suitable, labeled, and sealed container assess->container No ehs_consult Consult EHS for Disposal Guidance assess->ehs_consult Yes label_waste Label container clearly: 'Hazardous Waste - This compound' container->label_waste storage Store in a designated hazardous waste area label_waste->storage contact Contact licensed waste disposal facility / EHS ehs_consult->contact storage->contact disposed Waste disposed of in compliance with regulations contact->disposed

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : If the spill is large or you are not trained to handle it, contact your EHS office immediately.

  • Handling a Small Spill :

    • Solid Spill : Carefully sweep up the material, avoiding the creation of dust, and place it into a sealed, labeled container for hazardous waste disposal.[3]

    • Liquid Spill (Solution) : Absorb the spill with an inert, non-combustible material like vermiculite or sand. Place the absorbent material into a sealed, labeled container for disposal.

  • Decontaminate : Clean the spill area with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office as per your institution's protocol.

Advanced Technical Considerations: The Chemistry of Degradation

For a complete scientific discussion, it is important to understand the chemical degradation pathways for the nitrile group, though these are not recommended as standard disposal procedures.

Nitriles can be hydrolyzed to carboxylic acids under either strong acidic or strong basic conditions, typically requiring heat (reflux).[10][11]

  • Acidic Hydrolysis : Heating with a dilute mineral acid (e.g., HCl) would convert the nitrile group into a carboxylic acid, yielding a dicarboxylic acid and an ammonium salt.[10][12]

  • Alkaline Hydrolysis : Heating with an alkali solution (e.g., NaOH) would produce the sodium salt of the resulting dicarboxylic acid and evolve ammonia gas.[10][13]

Causality and Risk: While these reactions can convert the nitrile to a less toxic functional group, they are full-fledged chemical syntheses, not simple neutralization steps. They introduce new hazards: the alkaline method generates toxic ammonia gas, and both methods are energetic and require careful temperature control.[2][10] Attempting such a procedure without a thorough risk assessment and proper equipment is unsafe. Therefore, the self-validating and trustworthy protocol is to defer disposal to professionals who are equipped to handle such chemicals at scale.

Conclusion

The responsible disposal of this compound is predicated on a clear understanding of its dual chemical nature. The core principles are unwavering: handle with appropriate PPE in a controlled environment, strictly segregate from incompatible materials, and always channel for disposal through a licensed professional service. By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Handling 11-Cyanoundecanoic Acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in research and drug development. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides a detailed operational plan for the safe handling of 11-Cyanoundecanoic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. As your partners in the laboratory, we believe that empowering you with this knowledge is paramount to fostering a culture of safety and enabling scientific advancement.

Hazard Assessment: Understanding the Risks of this compound

This compound is a bifunctional molecule containing both a nitrile (-C≡N) group and a carboxylic acid (-COOH) group. A thorough understanding of its potential hazards is the critical first step in developing a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.[1]

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Skin Corrosion/IrritationCauses skin irritationH315
Acute Toxicity, InhalationHarmful if inhaledH332
Specific target organ toxicity, single exposureMay cause respiratory irritationH335

Source: PubChem CID 79879[1]

These classifications indicate that this compound poses a moderate acute toxicity risk through multiple routes of exposure—ingestion, skin contact, and inhalation. The primary hazards are skin and respiratory irritation. Therefore, the safety protocols outlined below are designed to prevent these specific exposures.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure. These controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[2] This is the most critical engineering control to prevent the inhalation of any dust particles or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed.[2][4]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is directly informed by the hazard assessment.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are mandatory.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

    • Causality: this compound is a solid, but weighing and transfer operations can create dust. Goggles provide a seal around the eyes to protect against airborne particulates and accidental splashes of solutions.

  • Skin Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard for handling this compound.[6][7][8][9] Always inspect gloves for any signs of degradation or punctures before use.

      • Why Nitrile? Nitrile offers excellent resistance to a broad range of chemicals, including acids, and provides a durable barrier against physical hazards like punctures.[8][9][10] It is also a suitable alternative for individuals with latex allergies.[7][8]

      • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Contaminated gloves should be disposed of as hazardous waste.

    • Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened.[2] Long sleeves are required to protect the skin.

  • Respiratory Protection:

    • Standard Operations: Under normal conditions within a chemical fume hood, respiratory protection is not typically required.

    • When to Use a Respirator: If you are handling large quantities of the powder, or if there is a potential for significant dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[3][4]

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a self-validating workflow for the safe handling of this compound.

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing and Aliquoting:

    • Perform all weighing operations on a draft shield or within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • During the Experiment:

    • Keep all containers of this compound, whether solid or in solution, clearly labeled and sealed when not in use.

    • Should any skin contact occur, immediately wash the affected area with soap and plenty of water.[5]

    • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment used.

    • Properly segregate and label all waste generated.

Spill Management Plan

In the event of a spill, a calm and methodical response is crucial.

For a small, solid spill of this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Personal Protection: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Cleanup:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[2]

    • Do not use a vacuum cleaner , as this can disperse the powder.[2]

  • Decontamination:

    • Clean the spill area thoroughly with a detergent solution, followed by a water rinse.

    • Collect all cleaning materials as hazardous waste.[2]

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Isolate Area start->alert ppe Don Appropriate PPE alert->ppe cover Gently Cover Spill (Damp Paper Towel) ppe->cover sweep Sweep Material into Sealed Waste Container cover->sweep decon Decontaminate Area (Detergent & Water) sweep->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose end Spill Managed dispose->end

Caption: Workflow for managing a solid chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be kept in its original, clearly labeled container.[2] Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, sealed plastic bag or container.[2]

    • Liquid Waste: Solutions of this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Neutralization: Due to its acidic nature, it may be appropriate to neutralize liquid waste before disposal, depending on your institution's guidelines. This should be done by slowly adding a weak base, such as sodium bicarbonate, until the pH is neutral (pH 7).[11][12] Always perform neutralization in a fume hood and be prepared for potential gas evolution.

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][11] Never pour chemical waste down the drain.[3]

By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the well-being of your entire research team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Cyanoundecanoic acid
Reactant of Route 2
Reactant of Route 2
11-Cyanoundecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.